3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCIDRWMHSKBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696607 | |
| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-47-9 | |
| Record name | 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Key Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block of significant interest in the field of drug discovery and medicinal chemistry. The unique structural features of this compound, namely the presence of a privileged 1H-pyrrolo[3,2-c]pyridine scaffold, a strategically positioned methoxy group, and a reactive iodine atom, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This guide will delve into the core characteristics of this compound, including its physicochemical properties, a proposed synthetic pathway, and its reactivity in key cross-coupling reactions. Furthermore, we will explore its application in the development of potent kinase inhibitors and anticancer agents, supported by relevant biological data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with a broad spectrum of biological activities. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including kinases, which are pivotal in cellular signaling pathways. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment that can be exploited for the design of potent and selective inhibitors.
This compound emerges as a particularly valuable derivative of this scaffold. The iodine atom at the 3-position serves as a versatile handle for the introduction of molecular complexity through various metal-catalyzed cross-coupling reactions.[1] The methoxy group at the 6-position can influence the molecule's electronic properties and provides a potential site for further functionalization to fine-tune its pharmacological profile.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 1190315-47-9 | [1] |
| Molecular Formula | C₈H₇IN₂O | [1] |
| Molecular Weight | 274.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 385.3 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
Storage and Handling: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperature is 2-8°C.[1]
Safety Precautions: This compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a fume hood.
Proposed Synthetic Pathway
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related pyrrolo[3,2-c]pyridine derivatives. The following multi-step pathway leverages common transformations in heterocyclic chemistry.
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Methodology:
Step 1: Oxidation of 2-Bromo-5-methoxypyridine Commercially available 2-bromo-5-methoxypyridine is oxidized to the corresponding N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). This step activates the pyridine ring for subsequent electrophilic nitration.
Step 2: Nitration of 2-Bromo-5-methoxypyridine N-oxide The N-oxide is then nitrated at the 4-position using a mixture of fuming nitric acid and sulfuric acid. The N-oxide group directs the nitration to the C4 position.
Step 3: Formation of the Key Intermediate The resulting 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) to form a key enamine intermediate.
Step 4: Reductive Cyclization to form the Pyrrolo[3,2-c]pyridine Core The enamine intermediate undergoes reductive cyclization in the presence of a reducing agent like iron powder in acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2]
Step 5: Methoxylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine The bromo group at the 6-position is then displaced with a methoxy group. A copper-catalyzed cross-coupling reaction with sodium methoxide in the presence of a ligand such as L-proline in a solvent like DMSO is a plausible method.
Step 6: Iodination of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine The final step involves the regioselective iodination of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine at the 3-position of the electron-rich pyrrole ring. This can be achieved using an electrophilic iodinating agent like N-iodosuccinimide (NIS) in a solvent such as acetonitrile.[3]
Reactivity and Application in Cross-Coupling Reactions
The presence of the iodine atom at the C3 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in building diverse chemical libraries for drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds between the pyrrolo[3,2-c]pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely employed to introduce diverse substituents at the 3-position, allowing for extensive exploration of the structure-activity relationship (SAR).
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a degassed solution of this compound (1.0 eq) and the desired arylboronic acid (1.2-1.5 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methoxy-1H-pyrrolo[3,2-c]pyridine derivative.[1][2]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position, providing access to a different chemical space. These alkynyl derivatives can serve as precursors for further transformations or as final products with unique biological activities.
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- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine structure and properties
An In-Depth Technical Guide to 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold for Drug Discovery
Introduction
This compound is a heteroaromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure is built upon a pyrrolo[3,2-c]pyridine core, which is recognized as a "privileged scaffold" due to its frequent appearance in biologically active molecules.[1][2] The strategic placement of an iodine atom at the 3-position and a methoxy group at the 6-position makes this molecule a highly versatile and valuable building block for the synthesis of complex molecular architectures.[1]
The primary utility of this compound lies in its capacity to serve as a key intermediate in the generation of diverse chemical libraries for biological screening.[1] The carbon-iodine bond is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for the efficient introduction of various substituents.[1] This capability is crucial for conducting detailed structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The pyrrolo[3,2-c]pyridine framework itself is a component of molecules that have demonstrated potent activity as kinase inhibitors and anticancer agents, underscoring the therapeutic potential of its derivatives.[2][3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for planning synthetic transformations, purification, and handling.
| Property | Value | Reference |
| CAS Number | 1190315-47-9 | [1] |
| Molecular Formula | C₈H₇IN₂O | [1] |
| Molecular Weight | 274.06 g/mol | [1] |
| Boiling Point | 385.3 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| Appearance | Typically a solid | |
| Storage Conditions | 2-8°C, sealed, dry, and protected from light | [1] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is anchored in the reactivity of its functional groups.
-
The Iodide at C3: The iodine atom at the 3-position of the pyrrole ring is the molecule's primary reactive handle. This feature makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable in many bioactive compounds.[1]
-
Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
-
The ability to participate in these reactions allows chemists to rapidly diversify the scaffold and explore the chemical space around the core structure, which is essential for optimizing biological activity.
-
The Methoxy Group at C6: The methoxy group at the 6-position of the pyridine ring offers a secondary site for modification.[1] While less reactive than the C-I bond, it can be demethylated to a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. This adds another layer of versatility for SAR studies.[1]
A Representative Synthetic Protocol
Objective: To synthesize this compound.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product's identity and purity must be confirmed by rigorous analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Step 1: Synthesis of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine (Intermediate A)
-
Reaction Setup: To a solution of a suitable precursor, such as 4-nitro-2-bromo-5-methoxypyridine, in a polar aprotic solvent like DMF, add a vinylating agent (e.g., potassium vinyltrifluoroborate) and a palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Execution: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen). Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC/LC-MS.
-
Workup & Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude vinylated intermediate is then subjected to ring-closing conditions, often involving treatment with an acid or a transition metal catalyst, to form the pyrrole ring. The resulting intermediate, 6-Methoxy-1H-pyrrolo[3,2-c]pyridine, is purified by column chromatography on silica gel.
Step 2: Iodination to Yield this compound (Final Product)
-
Causality of Reagent Choice: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and relatively mild electrophilic iodinating agent, making it an excellent choice to selectively install an iodine atom at the electron-rich C3 position.
-
Reaction Setup: Dissolve Intermediate A (6-Methoxy-1H-pyrrolo[3,2-c]pyridine) in a suitable solvent such as acetonitrile or DMF in a flask protected from light.
-
Execution: Cool the solution in an ice bath (0 °C). Add N-Iodosuccinimide (NIS) portion-wise. Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC/LC-MS until the starting material is fully consumed.
-
Workup & Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NIS. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield the final product, this compound.
-
Final Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Visualization of the Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of the target compound.
Caption: Key iodination step in the synthesis of this compound.
Applications in Drug Discovery
The true value of this compound is realized in its application as a foundational element for synthesizing potential therapeutics. The pyrrolopyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[5][6]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. Derivatives of pyrrolo[3,2-c]pyridine have been successfully developed as potent inhibitors of FMS kinase (CSF-1R), a target implicated in various cancers and inflammatory diseases.[3] By using the title compound, researchers can readily synthesize a library of analogues to probe the active site of FMS and other kinases to develop more potent and selective inhibitors.
-
Anticancer Agents: The pyrrolo[3,2-c]pyridine nucleus has been incorporated into compounds designed to act as tubulin polymerization inhibitors, which are a major class of anticancer drugs.[2][4] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The ability to easily modify the C3 position of the scaffold via cross-coupling reactions is instrumental in optimizing the potency and pharmacokinetic properties of these potential anticancer agents.[2]
-
Neurological and Immunological Agents: The broader class of pyrrolopyridines has been investigated for a range of activities, including the treatment of diseases related to the nervous and immune systems.[5] The structural rigidity and synthetic accessibility of the this compound scaffold make it an attractive starting point for developing novel agents in these therapeutic areas.
Handling, Storage, and Safety
Due to its potential biological activity and reactive nature, this compound must be handled with appropriate care in a laboratory setting.
-
Hazard Classifications: The compound is classified with the following hazard statements:
-
Handling Procedures: Use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: To ensure stability and longevity, the compound must be stored in a tightly sealed container under a dry, inert atmosphere, protected from light, and refrigerated at 2-8°C.[1]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its value is derived from the combination of a biologically relevant core scaffold and a synthetically versatile iodinated handle. This allows for the efficient and systematic development of novel compounds with therapeutic potential against a range of diseases, most notably cancer and inflammatory disorders. For researchers and scientists in the pharmaceutical field, this compound represents a key starting point for building the next generation of targeted therapies.
References
- 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine - Amerigo Scientific. (URL: [Link])
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. (URL: [Link])
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (URL: [Link])
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine - Pipzine Chemicals. (URL: [Link])
- 6-methoxy-1H-pyrrolo[3,2-b]pyridine - PubChem. (URL: [Link])
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (URL: [Link])
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: [Link])
- Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PubMed Central. (URL: [Link])
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An In-Depth Technical Guide to 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS 1190315-47-9) for Drug Discovery Professionals
Introduction: The Strategic Value of the Pyrrolo[3,2-c]pyridine Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their ability to serve as versatile platforms for the development of potent and selective ligands for a multitude of biological targets. The 1H-pyrrolo[3,2-c]pyridine nucleus is a prominent member of this class, recognized for its structural resemblance to the purine core of ATP, which renders it an ideal starting point for the design of kinase inhibitors.[1] The strategic derivatization of this scaffold has led to the discovery of compounds with significant therapeutic potential, particularly in oncology. This guide focuses on a key building block, 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, and its pivotal role in the synthesis of novel therapeutic agents.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective and safe utilization in a research setting.
| Property | Value | Reference |
| CAS Number | 1190315-47-9 | N/A |
| Molecular Formula | C₈H₇IN₂O | N/A |
| Molecular Weight | 274.06 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% (typically) | |
| Solubility | Soluble in DMSO and DMF | N/A |
| Storage | Store at 2-8°C, desiccated, and protected from light | N/A |
Safety and Handling: this compound is classified as harmful if swallowed (H302). Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
The Synthetic Utility: A Gateway to Novel Chemical Space
The true value of this compound lies in its synthetic versatility. The presence of an iodine atom at the 3-position of the pyrrolo[3,2-c]pyridine core makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This functionality allows for the facile introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions: A Generalized Workflow
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of C-C bonds. The following is a generalized protocol for the coupling of this compound with a generic arylboronic acid. It is important to note that reaction conditions may require optimization for specific substrates.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.
Step-by-Step Experimental Protocol (Representative):
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as potassium carbonate (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
This versatile protocol can be adapted for other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination, further expanding the chemical space accessible from this key intermediate.
Biological Significance and Therapeutic Potential of Pyrrolo[3,2-c]pyridine Derivatives
The strategic importance of this compound is underscored by the diverse biological activities reported for its derivatives. The pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the development of inhibitors for several key drug targets.
Kinase Inhibition
As previously mentioned, the structural similarity of the pyrrolo[3,2-c]pyridine core to the purine ring of ATP makes it a highly effective scaffold for the design of kinase inhibitors.[1] Research has demonstrated that derivatives of this heterocycle can potently and selectively inhibit various kinases implicated in cancer and other diseases.
-
Monopolar Spindle 1 (MPS1) Kinase: The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop potent and orally bioavailable inhibitors of MPS1, a key regulator of the spindle assembly checkpoint that is overexpressed in many human cancers.[2]
-
FMS-like Tyrosine Kinase 3 (FLT3): While not directly from this specific starting material, related pyrrolopyridine structures have shown inhibitory activity against kinases such as FLT3, a target in acute myeloid leukemia.
Caption: The role of this compound in the synthesis of kinase inhibitors and their mechanism of action.
Antimitotic Activity
Recent studies have explored the use of the 1H-pyrrolo[3,2-c]pyridine scaffold to design inhibitors of tubulin polymerization that bind to the colchicine site.[1][3] These compounds have demonstrated potent anticancer activities in vitro, inducing cell cycle arrest and apoptosis.[1] The ability to readily diversify the 3-position of the scaffold using this compound as a starting material is highly advantageous for optimizing the activity of this class of antimitotic agents.
Conclusion
This compound is a high-value building block for drug discovery and development. Its strategic placement of an iodine atom on the privileged pyrrolo[3,2-c]pyridine scaffold provides a versatile handle for the synthesis of diverse compound libraries through robust and well-established cross-coupling methodologies. The demonstrated potential of derivatives of this scaffold to inhibit key therapeutic targets such as protein kinases and tubulin makes this compound a valuable asset for any research program focused on the discovery of novel therapeutics, particularly in the field of oncology. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage the synthetic potential of this key intermediate in their drug discovery endeavors.
References
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (Source: NIH)
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (Source: Semantic Scholar)
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (Source: PMC - NIH)
- 3-Iodo-5-methoxy-1H-pyrrolo 2,3-b pyridine AldrichCPR 913983-33-2. (Source: Sigma-Aldrich)
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Discovery and history of 1H-pyrrolo[3,2-c]pyridine compounds
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold, commonly known as 5-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. As a bioisostere of indole, its unique electronic properties—imparted by the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring—have rendered it a cornerstone for the development of targeted therapeutics. This guide provides an in-depth exploration of the 1H-pyrrolo[3,2-c]pyridine core, from its initial discovery and the evolution of its synthesis to its chemical reactivity and profound impact on drug development, particularly in oncology and virology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their work.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the bedrock of pharmaceutical sciences. Among them, the azaindoles—a class of bicyclic heterocycles where a nitrogen atom replaces a carbon in the benzene portion of an indole ring—have garnered immense interest. There are four structural isomers of azaindole, but the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) isomer holds a special place.
The strategic placement of the pyridine nitrogen at the 5-position creates a unique electronic landscape. It acts as an electron-withdrawing group, modulating the reactivity of the entire molecule, enhancing solubility, and providing an additional hydrogen bond acceptor site.[1] These features are not merely academic; they have profound implications for molecular recognition, enabling potent and selective interactions with biological targets such as protein kinases and tubulin.[2][3] This guide will dissect the history, synthesis, and application of this remarkable scaffold.
Nomenclature and Structural Features
The formal IUPAC name for this core is 1H-pyrrolo[3,2-c]pyridine . The numbering convention begins with the pyrrole nitrogen as position 1 and proceeds around the pyrrole ring before continuing to the pyridine ring.
Figure 1: Structure and numbering of the 1H-pyrrolo[3,2-c]pyridine core.
Historical Perspective and Key Discoveries
The exploration of azaindole chemistry dates back to the mid-20th century. One of the pioneering syntheses of the 1H-pyrrolo[3,2-c]pyridine scaffold was reported by Herbert E. Baumgarten and his colleagues in 1955. Their work established a foundational, albeit low-yielding, pathway to the core heterocycle, paving the way for future investigations.
For decades, the scaffold remained a subject of academic interest. However, its true potential was unlocked with the advent of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, which allowed for its efficient and diverse functionalization.[3] This synthetic accessibility coincided with the rise of targeted therapies in oncology, where the 5-azaindole core quickly proved its worth as a versatile kinase inhibitor scaffold, leading to its current status as a "privileged" structure in drug discovery.
Chemical Properties and Reactivity
The fusion of the π-excessive pyrrole ring and the π-deficient pyridine ring governs the scaffold's reactivity.
-
Basicity: The lone pair of electrons on the pyridine nitrogen (N5) is in an sp² orbital in the plane of the ring and is not part of the aromatic π-system. Consequently, this nitrogen is basic and readily protonated, with a pKa similar to pyridine itself.[4]
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the N5 nitrogen.[1][5] The pyrrole ring, conversely, is electron-rich and the preferred site of reaction. Analogous to indole, electrophilic attack occurs predominantly at the C3 position . The key causal driver for this regioselectivity is the stability of the resulting cationic intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized across the pyrrole ring and onto the pyrrole nitrogen without disrupting the aromatic sextet of the pyridine ring.[6] Attack at C2 would force a disruption of the pyridine's aromaticity, resulting in a less stable intermediate.
-
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halide) is present at the C4, C6, or C7 positions.[4] This reactivity is a cornerstone of many synthetic strategies for elaborating the core.
Figure 2: Reactivity summary of the 1H-pyrrolo[3,2-c]pyridine core.
Synthetic Strategies
The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be broadly categorized into two approaches: building the pyrrole ring onto a pre-existing pyridine (the more common approach) or constructing the pyridine ring onto a pyrrole.
Strategy 1: Annulation of a Pyrrole Ring onto a Pyridine Precursor
This is the most prevalent and versatile strategy, often starting with a substituted 4-aminopyridine or a related derivative. A particularly effective modern approach involves the construction of functionalized derivatives from 2-bromo-5-methylpyridine 1-oxide.[2]
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The Multifaceted Biological Activities of Pyrrolo[3,2-c]pyridines: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrolo[3,2-c]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth technical overview of the significant biological activities of pyrrolo[3,2-c]pyridine derivatives, with a primary focus on their anticancer and anti-inflammatory potential. We will delve into the mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future drug design endeavors.
Anticancer Activity: A Two-Pronged Assault on Malignancy
Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent anticancer activities through distinct and complementary mechanisms: disruption of microtubule dynamics and inhibition of key signaling kinases.
Microtubule Targeting: Inhibitors of the Colchicine-Binding Site
A significant class of anticancer pyrrolo[3,2-c]pyridines functions by interfering with the polymerization of tubulin, a critical component of the cellular cytoskeleton.[1] These compounds act as colchicine-binding site inhibitors (CBSIs), binding to the interface between α- and β-tubulin subunits.[2] This binding event prevents the formation of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[3]
The disruption of microtubule dynamics leads to a cascade of events culminating in cancer cell death. The inability to form a functional mitotic spindle triggers a cell cycle checkpoint, arresting the cells in the G2/M phase.[1] Prolonged arrest at this stage ultimately activates the intrinsic apoptotic pathway.
Key Mechanistic Insights:
-
Binding Site: These derivatives bind to the colchicine site on β-tubulin, preventing its proper incorporation into growing microtubules.[2]
-
Conformational Changes: The binding induces a conformational change in the tubulin dimer, leading to curved structures that cannot polymerize into straight microtubules.[4]
-
Cellular Consequences: The net effect is a depolymerization of existing microtubules and an inhibition of new microtubule formation, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][3]
Diagram 1: Mechanism of Action of Pyrrolo[3,2-c]pyridine based Colchicine-Binding Site Inhibitors
Caption: Inhibition of tubulin polymerization by pyrrolo[3,2-c]pyridine derivatives leads to cell cycle arrest and apoptosis.
A notable example is the compound 10t , which exhibited potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 µM. This compound was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics in cells.[5]
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 10t | 0.12 | 0.15 | 0.21 | [1] |
Kinase Inhibition: Targeting the FMS-like Tyrosine Kinase (FMS)
Another prominent anticancer mechanism of pyrrolo[3,2-c]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] Specifically, derivatives of this scaffold have been identified as potent inhibitors of FMS kinase (also known as CSF-1R), a receptor tyrosine kinase.[6][7]
FMS kinase and its ligand, CSF-1, play a critical role in the survival, proliferation, and differentiation of monocytes and macrophages.[8] In the context of cancer, the FMS signaling pathway is implicated in promoting tumor growth and metastasis.[8] Overexpression of FMS is observed in various cancers, including ovarian, prostate, and breast cancer.[6]
Key Mechanistic Insights:
-
Target: Pyrrolo[3,2-c]pyridine derivatives can act as competitive inhibitors at the ATP-binding site of the FMS kinase domain.
-
Signaling Cascade Inhibition: By inhibiting FMS kinase, these compounds block downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[9]
-
Therapeutic Potential: This mechanism not only directly impacts cancer cells but also modulates the tumor microenvironment by affecting tumor-associated macrophages.
Diagram 2: FMS Kinase Signaling Pathway and its Inhibition
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An In-Depth Technical Guide to the Mechanistic Potential of the 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold
This guide provides a comprehensive technical overview of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, focusing on its role as a strategic building block in drug discovery and the mechanistic pathways targeted by its derivatives. For researchers, scientists, and drug development professionals, this document elucidates the therapeutic promise of the 1H-pyrrolo[3,2-c]pyridine core.
Introduction: The Strategic Value of a Privileged Scaffold
This compound is a high-purity heteroaromatic compound designed for advanced research and development in medicinal chemistry.[1] Its molecular structure, featuring a pyrrolo[3,2-c]pyridine core, is recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active molecules. The true value of this specific compound lies not in its intrinsic biological activity, but in its chemical architecture that makes it an ideal starting point for the synthesis of diverse compound libraries.
The presence of an iodine atom at the 3-position is a key feature, rendering the molecule highly amenable to metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[1] This allows for the systematic and efficient introduction of a wide array of chemical moieties, facilitating extensive structure-activity relationship (SAR) studies. The methoxy group at the 6-position provides an additional site for functionalization, further expanding the chemical space that can be explored from this versatile starting material.[1]
Core Mechanism of Action: A Scaffold for Kinase Inhibition
While this compound itself is a synthetic intermediate, its core scaffold, 1H-pyrrolo[3,2-c]pyridine, is a recurring motif in a variety of potent kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to target several important kinases, demonstrating the therapeutic potential of this chemical class.
Targeting FMS Kinase in Oncology and Inflammatory Disorders
One of the key targets for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold is the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase.[2] FMS is a receptor tyrosine kinase that is crucial for the proliferation and survival of monocytes and macrophages.[2] Over-expression of FMS is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[2]
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and shown to be potent inhibitors of FMS kinase.[2] For instance, certain diarylamide and diarylurea derivatives incorporating this scaffold have demonstrated IC50 values in the nanomolar range against FMS.[2] The mechanism of action of these inhibitors involves binding to the ATP-binding pocket of the FMS kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the pro-proliferative and pro-survival signals mediated by the receptor.
The following diagram illustrates the signaling pathway of FMS kinase and the point of intervention for 1H-pyrrolo[3,2-c]pyridine-based inhibitors.
Caption: FMS Kinase Signaling and Inhibition.
Inhibition of Monopolar Spindle 1 (MPS1) Kinase in Cancer Therapy
Another critical oncology target for 1H-pyrrolo[3,2-c]pyridine derivatives is Monopolar Spindle 1 (MPS1) kinase.[3] MPS1 is a key component of the spindle assembly checkpoint, a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] Many human cancers exhibit chromosomal instability and aneuploidy, and some, particularly PTEN-deficient breast tumors, are highly dependent on MPS1 for survival.[3]
Structure-based drug design has led to the development of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold.[3] These inhibitors bind to the kinase domain of MPS1, stabilizing an inactive conformation where the activation loop is ordered in a manner that is incompatible with ATP and substrate binding.[3] This leads to a disruption of the spindle assembly checkpoint, ultimately inducing mitotic arrest and apoptosis in cancer cells.
The table below summarizes the in vitro and cellular potency of a representative MPS1 inhibitor derived from the 1H-pyrrolo[3,2-c]pyridine scaffold.
| Compound | Target | Biochemical IC50 (µM) | Cellular P-MPS1 IC50 (µM) | HCT116 GI50 (µM) |
| 65 (CCT251455) | MPS1 | - | 0.04 | 0.16 |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[3]
Broader Therapeutic Potential: Beyond Kinase Inhibition
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold extends beyond kinase inhibition. Research has demonstrated its potential in targeting other critical cellular components.
Targeting Tubulin Dynamics as Colchicine-Binding Site Inhibitors
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[4] This mechanism of action is distinct from kinase inhibition and highlights the broad applicability of the scaffold in cancer therapy.
The workflow for evaluating such compounds is outlined in the diagram below.
Caption: Evaluation of Tubulin Polymerization Inhibitors.
Experimental Protocols for Mechanistic Validation
To rigorously establish the mechanism of action of novel derivatives of this compound, a series of well-defined experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., FMS, MPS1).
Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, test compound (dissolved in DMSO), detection antibody, and a suitable plate reader.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the phosphorylated substrate using a specific antibody and a suitable detection method (e.g., fluorescence, luminescence). g. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. h. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a test compound with its putative protein target in a cellular context.
Methodology:
-
Reagents and Materials: Cultured cells expressing the target protein, test compound, lysis buffer, and equipment for Western blotting.
-
Procedure: a. Treat cultured cells with the test compound or vehicle control. b. Harvest and lyse the cells. c. Heat the cell lysates to a range of temperatures. d. Centrifuge the heated lysates to pellet the denatured and aggregated proteins. e. Collect the supernatant containing the soluble proteins. f. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting. g. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Conclusion and Future Directions
This compound is a strategically important molecule in modern drug discovery. While its own biological activity is not the primary focus, the 1H-pyrrolo[3,2-c]pyridine scaffold it provides is a fertile ground for the development of potent and selective inhibitors of key therapeutic targets, particularly protein kinases. The demonstrated success in targeting FMS and MPS1 kinases, as well as the potential for inhibiting other critical cellular processes like tubulin polymerization, underscores the value of this scaffold. Future research will undoubtedly continue to leverage the synthetic accessibility of this and related building blocks to explore new therapeutic avenues and develop novel drug candidates for a range of human diseases.
References
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. [Link]
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - NIH. [Link]
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The Pyrrolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolopyridine scaffold, a heterocyclic aromatic compound composed of fused pyrrole and pyridine rings, represents a cornerstone of modern medicinal chemistry. Also known as azaindoles, these structures are recognized as "privileged scaffolds" due to their ability to bind to a wide array of biological targets with high affinity. Their structural resemblance to endogenous purines allows them to function effectively as ATP-competitive inhibitors, particularly for protein kinases, which has led to the development of breakthrough therapies in oncology and immunology. This guide provides a comprehensive overview of the pyrrolopyridine core, detailing its physicochemical properties, key synthetic routes, diverse therapeutic applications, and mechanisms of action, with a focus on FDA-approved drugs that have validated the scaffold's immense therapeutic potential.
The Pyrrolopyridine Scaffold: A Bioisostere of Purine
Pyrrolopyridines exist in six isomeric forms, with the position of the nitrogen atom in the pyridine ring defining their classification (e.g., 4-azaindole, 7-azaindole). This structural diversity allows for fine-tuning of physicochemical properties such as solubility and hydrogen bonding capacity. The core's true power lies in its bioisosteric relationship with purine, the fundamental building block of ATP.[1] The pyrrolopyrimidine framework, in particular, bears a striking resemblance to adenine.[2] This mimicry enables pyrrolopyridine derivatives to dock into the ATP-binding pockets of numerous enzymes, most notably protein kinases, and act as potent competitive inhibitors.[1][2] This foundational principle is the driver behind the widespread success of this scaffold in drug discovery.
The strategic placement of substituents on the pyrrolopyridine nucleus confers target selectivity.[1] While the core scaffold provides the necessary interaction with the kinase hinge region, the appended functional groups engage with other residues in the binding pocket, dictating the inhibitor's potency and specificity.[1]
Key Therapeutic Applications and Mechanisms of Action
The versatility of the pyrrolopyridine core has been exploited to develop therapies for a range of diseases, primarily by targeting dysregulated kinase signaling pathways.
Oncology: Targeting Driver Mutations
In oncology, pyrrolopyridine-based drugs have revolutionized the treatment of cancers driven by specific kinase mutations.
-
Vemurafenib (Zelboraf®): A potent inhibitor of the BRAF V600E mutant kinase.[1][2][3] In normal cells, the RAS-RAF-MEK-ERK (MAPK) pathway regulates cell growth.[1] The V600E mutation in BRAF leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation in melanoma and other cancers.[2][4] Vemurafenib selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and halting the aberrant downstream signaling.[1][3][5] This targeted action leads to cell-cycle arrest and apoptosis in cancer cells harboring the mutation.[6]
-
Pexidartinib (Turalio®): An inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[7][8] In tenosynovial giant cell tumor (TGCT), a small population of tumor cells overproduces the CSF-1 ligand, which recruits a large number of non-neoplastic, CSF1R-expressing cells (like macrophages) that make up the bulk of the tumor.[9] Pexidartinib blocks the CSF-1/CSF1R signaling pathway, inhibiting the proliferation and survival of these recruited cells and thereby shrinking the tumor.[9][10] It also shows activity against c-KIT and FLT3.[7][11]
Immunology and Inflammation
-
Tofacitinib (Xeljanz®): An inhibitor of Janus kinases (JAKs).[12] Cytokines play a central role in mediating immune and inflammatory responses in diseases like rheumatoid arthritis.[12] Many of these cytokines signal through the JAK-STAT pathway.[13] Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2, thereby disrupting the signaling of multiple pro-inflammatory cytokines (e.g., IL-2, IL-6, IL-15).[13][14] This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn downregulates the expression of inflammatory genes.[13][14]
Comparative Inhibitory Activity
The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.
| Compound | Primary Target(s) | Disease Area | Representative IC50 |
| Vemurafenib | BRAF V600E | Oncology (Melanoma) | ~31 nM |
| Pexidartinib | CSF1R, c-KIT | Oncology (TGCT) | ~20 nM (CSF-1R) |
| Tofacitinib | JAK1, JAK3 | Immunology (RA) | ~1 nM (JAK1/3) |
| Compound 5k | EGFR, Her2, VEGFR2 | Preclinical (Oncology) | 40-204 nM |
| Compound 6f | BTK, PI3Kδ | Preclinical (Leukemia) | 74 nM (BTK), 170 nM (PI3Kδ) |
| Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[11][15][16] |
Synthetic Strategies for the Pyrrolopyridine Core
The construction of the pyrrolopyridine scaffold is a critical step in the synthesis of these therapeutic agents. Several classical and modern synthetic methodologies are employed.
Fischer Indole Synthesis for Azaindoles
The Fischer indole synthesis is a versatile and widely used method for constructing indole rings, and it has been successfully adapted for the synthesis of azaindoles.[17][18][19] Contrary to early beliefs that the electron-deficient pyridine ring would hinder the reaction, the method is efficient, especially when the starting pyridylhydrazine contains an electron-donating group (EDG).[17][20]
The mechanism proceeds through several key steps:
-
Hydrazone Formation: An acid-catalyzed reaction between a pyridylhydrazine and a ketone or aldehyde.
-
Tautomerization: The resulting hydrazone tautomerizes to its enamine form.
-
[17][17]-Sigmatropic Rearrangement: This is the crucial, often rate-limiting, step where a C-C bond is formed. An EDG on the pyridine ring facilitates this rearrangement.[19][20]
-
Aromatization: The intermediate undergoes cyclization and elimination of ammonia to yield the final aromatic azaindole ring.[19]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridine rings, which can then be oxidized to the corresponding pyridine.[21][22][23] This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[21][22] While classically used for pyridines, its principles can be adapted for building the pyridine portion of a fused pyrrolopyridine system.
Modern Palladium-Catalyzed Cross-Coupling Methods
Modern synthetic chemistry often relies on transition-metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to build the pyrrolopyridine scaffold or to append necessary substituents.[24] These methods offer high efficiency and functional group tolerance, making them invaluable for creating diverse libraries of compounds for screening.
Experimental Protocol: In Vitro Kinase Inhibition Assay (BRAF)
This protocol describes a representative, self-validating system for determining the inhibitory activity of a test compound against a target kinase, such as BRAF. The principle is based on a Fluorescence Resonance Energy Transfer (FRET) binding assay.[25]
Objective: To determine the IC50 value of a test compound against BRAF V600E kinase.
Materials:
-
Recombinant BRAF V600E kinase
-
Europium (Eu)-labeled anti-tag antibody specific for the kinase
-
Alexa Fluor® 647-labeled ATP-competitive kinase tracer[25]
-
Test compound (pyrrolopyridine derivative) and a known inhibitor (e.g., Vemurafenib) as a positive control.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0)
-
384-well microplates
-
Plate reader capable of time-resolved FRET measurements
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Create a "master dilution" series. From this, prepare a 3X final concentration plate by diluting the compounds in Assay Buffer.
-
-
Kinase/Antibody Solution Preparation:
-
Prepare a 3X solution of the BRAF kinase and the Eu-labeled antibody in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.[25]
-
-
Tracer Preparation:
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in Assay Buffer. The concentration should be at or near its dissociation constant (Kd) for the kinase.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 3X compound solution to each well. Include "no inhibitor" (DMSO vehicle) controls and positive controls (Vemurafenib).
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a compatible plate reader. Measure the emission from both the europium donor (e.g., at 620 nm) and the Alexa Fluor® 647 acceptor (e.g., at 665 nm).
-
Data Analysis (Self-Validating System):
-
Calculate FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (665 nm / 620 nm).
-
Determine Percent Inhibition: Use the "no inhibitor" wells as 0% inhibition and "no kinase" wells as 100% inhibition. Calculate the percent inhibition for each compound concentration.
-
Validate Controls: The positive control (Vemurafenib) must show an IC50 value within the expected historical range for the assay to be considered valid. The Z'-factor for the assay plate should be ≥ 0.5, indicating a robust assay window.
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Future Directions and Expert Opinion
The pyrrolopyridine scaffold remains a highly valuable core in drug discovery. However, challenges such as acquired drug resistance, particularly for kinase inhibitors, necessitate continuous innovation.[3][4] The development of resistance often involves the activation of bypass signaling pathways.[3][4]
Future efforts will likely focus on:
-
Next-Generation Inhibitors: Designing novel pyrrolopyridine derivatives that can overcome known resistance mutations or that exhibit different binding kinetics (e.g., longer residence time).
-
Combination Therapies: The future of targeted therapy, especially in oncology, lies in rationally designed combination treatments. Combining a BRAF inhibitor with a MEK inhibitor, for example, provides more durable inhibition of the MAPK pathway and is now a standard of care.[6]
-
Targeting New Disease Areas: While oncology and immunology have seen the most success, the potential of pyrrolopyridines in treating neurodegenerative diseases, metabolic disorders, and infectious diseases is an active area of research.
The fundamental principle of mimicking endogenous ligands like ATP ensures that the pyrrolopyridine scaffold will continue to be a fertile ground for the discovery of novel, targeted therapeutics for years to come.
References
- Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. PubMed.
- Le, T. T., et al. (2024). Vemurafenib. StatPearls - NCBI Bookshelf.
- Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
- Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
- Daiichi Sankyo, Inc. (n.d.). TURALIO® (pexidartinib) Mechanism of Action | HCP.
- Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?.
- Lamb, Y. N., & Scott, L. J. (2019). Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. PMC - PubMed Central.
- Patsnap Synapse. (2024). What is the mechanism of Vemurafenib?.
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A Pharmacological and Synthetic Overview of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: A Key Building Block in Modern Drug Discovery
This technical guide provides an in-depth overview of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a pivotal heterocyclic intermediate in the field of medicinal chemistry. While direct pharmacological data on this compound is limited, its true value lies in its role as a versatile scaffold for the synthesis of potent and selective bioactive molecules. This document will explore its chemical properties, plausible synthetic routes, and its application in the development of next-generation therapeutics, with a focus on the potent derivatives it enables.
Introduction: The Privileged Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is recognized as a "privileged scaffold" in drug discovery. This structural motif is present in a variety of compounds that exhibit significant biological activity, ranging from anticancer to anti-inflammatory effects. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets.
This compound (CAS No. 1190315-47-9) is a strategically functionalized derivative of this core.[1] The iodine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the methoxy group at the 6-position offers a site for potential modification to modulate physicochemical properties and target engagement.[1] This guide will illuminate its role not as a direct therapeutic, but as a critical starting material for constructing libraries of potential drug candidates.
Physicochemical Properties and Handling
A comprehensive understanding of the chemical and physical properties of a synthetic building block is paramount for its effective and safe utilization in research and development.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1190315-47-9 |
| Molecular Formula | C₈H₇IN₂O |
| Molecular Weight | 274.06 g/mol |
| Appearance | Typically a white crystalline powder |
| Density | 1.9 ± 0.1 g/cm³ |
| Boiling Point | 385.3 ± 37.0 °C at 760 mmHg |
Storage and Handling: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a dry, cool environment (2-8°C), protected from light.[1]
Safety Precautions: This compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Synthetic Strategy
This proposed route begins with commercially available 2-bromo-5-methylpyridine and proceeds through oxidation, nitration, and condensation to form a key intermediate, which is then cyclized to the pyrrolo[3,2-c]pyridine core.[2][3] The final steps to introduce the iodo and methoxy groups would involve standard, though potentially challenging, heterocyclic functionalization reactions that would require careful optimization.
Application in Drug Discovery via Cross-Coupling Reactions
The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This allows for the efficient installation of a wide variety of aryl and heteroaryl groups at the 3-position, enabling extensive Structure-Activity Relationship (SAR) studies.
The Suzuki-Miyaura Coupling: Mechanism and Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with a boronic acid or ester, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a representative protocol that serves as a starting point and may require optimization for specific substrates.[4][5]
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Pharmacological Potential of 1H-pyrrolo[3,2-c]pyridine Derivatives
While the title compound is a synthetic intermediate, the derivatives synthesized from it have shown potent and varied pharmacological activities. This highlights the scaffold's importance in generating novel therapeutic candidates.
Anticancer Activity: Tubulin Polymerization Inhibitors
A significant area of research has focused on 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[2][3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[2][3]
Table 2: Antiproliferative Activity of Lead Derivative 10t [2][3]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
The derivative designated '10t' in one study, featuring an indole B-ring, demonstrated particularly potent activity.[3] This underscores the power of using the 3-iodo intermediate to explore substitutions that enhance biological function.
Anticancer and Anti-inflammatory Activity: FMS Kinase Inhibitors
Other derivatives of the pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[6] Over-expression of FMS is common in ovarian, prostate, and breast cancers.[6]
One particularly potent derivative, compound '1r', demonstrated an IC₅₀ of 30 nM against FMS kinase.[6] It also showed excellent antiproliferative activity across a panel of cancer cell lines with IC₅₀ values ranging from 0.15 to 1.78 µM and exhibited selectivity for cancer cells over normal fibroblasts.[6]
Conclusion
This compound represents a quintessential example of a modern synthetic building block. While it does not possess inherent pharmacological activity, its strategic design makes it an invaluable tool for medicinal chemists. Its utility in robust C-C bond-forming reactions allows for the systematic exploration of chemical space around the privileged 1H-pyrrolo[3,2-c]pyridine scaffold. The potent anticancer and anti-inflammatory activities of the derivatives synthesized from this intermediate validate its importance and ensure its continued use in the quest for novel and effective therapeutics. Researchers and drug development professionals can leverage this versatile intermediate to accelerate the discovery of next-generation medicines targeting a range of challenging diseases.
References
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Unlocking Therapeutic Potential: A Technical Guide to 1H-Pyrrolo[3,2-c]pyridine Analogs as Modulators of Critical Disease Pathways
This guide provides an in-depth exploration of the therapeutic landscape for 1H-pyrrolo[3,2-c]pyridine analogs. Moving beyond a mere catalog of compounds, we delve into the mechanistic underpinnings of their biological activities, identifying and validating key molecular targets. This document is intended for researchers, medicinal chemists, and drug development professionals actively seeking to translate the promise of this versatile scaffold into novel therapeutics. Our focus is on providing a strategic framework for target identification, validation, and the subsequent design of robust experimental workflows.
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine core represents a unique heterocyclic system that has garnered significant attention for its diverse pharmacological activities. Its rigid, planar structure, combined with the presence of both hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological macromolecules. This inherent versatility has led to the development of analogs with potent anticancer, anti-inflammatory, and antimicrobial properties. Our analysis of the current literature indicates that the therapeutic potential of this scaffold is primarily centered on the modulation of key protein kinases and cytoskeletal components.
Prime Therapeutic Targets for 1H-Pyrrolo[3,2-c]pyridine Analogs
Our comprehensive review of preclinical data has identified several high-priority therapeutic targets for 1H-pyrrolo[3,2-c]pyridine analogs. These targets are implicated in the pathophysiology of numerous diseases, particularly cancer and inflammatory disorders.
Microtubule Dynamics: Targeting the Colchicine Binding Site for Cancer Therapy
A significant body of evidence points to the potent anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives through the disruption of microtubule dynamics.[1][2][3] Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, making them an attractive target for cancer chemotherapy.
Mechanism of Action: Certain 1H-pyrrolo[3,2-c]pyridine analogs act as colchicine-binding site inhibitors.[1][2][3] By binding to this site on β-tubulin, they prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to a cascade of events, including G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[1][2][3]
A noteworthy example is the derivative 10t , which has demonstrated potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the nanomolar range (0.12 to 0.21 μM).[1][2] Molecular modeling studies suggest that this compound forms hydrogen bonds with key residues, Thrα179 and Asnβ349, within the colchicine-binding pocket.[1][2]
Experimental Workflow for Validating Tubulin Inhibition:
Caption: Workflow for validating tubulin-targeting analogs.
Protocol: Tubulin Polymerization Assay
-
Objective: To quantitatively measure the inhibitory effect of a 1H-pyrrolo[3,2-c]pyridine analog on tubulin polymerization.
-
Materials: Porcine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compound, positive control (e.g., colchicine), negative control (DMSO), 96-well microplate reader.
-
Procedure: a. Prepare a solution of tubulin in polymerization buffer. b. Add varying concentrations of the test compound, positive control, and negative control to the wells of a 96-well plate. c. Initiate polymerization by incubating the plate at 37°C. d. Monitor the change in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the IC50 value for the test compound.
Protein Kinases: A Hub for Therapeutic Intervention
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.
Key Kinase Targets:
-
FMS Kinase (CSF-1R): This receptor tyrosine kinase is overexpressed in various cancers and plays a role in inflammatory conditions like rheumatoid arthritis.[4][5] Analogs such as KIST101029 and its more potent derivative 1r have shown significant inhibitory activity against FMS kinase, with IC50 values in the nanomolar range.[4][5] These compounds have also demonstrated antiproliferative effects against ovarian, prostate, and breast cancer cell lines.[4][5]
-
MAPK/ERK and mTOR Pathways: The diarylamide derivative KIST101029 has been shown to inhibit neoplastic cell transformation by targeting key components of the MAPK/ERK and mTOR signaling pathways, including MEK and JNK.[6] This highlights the potential of these analogs to interfere with growth factor-induced tumorigenesis.
-
Haspin Kinase: This serine/threonine kinase is involved in chromosome alignment during mitosis. A series of 1H-pyrrolo[3,2-g]isoquinolines, a related scaffold, have been identified as potent Haspin kinase inhibitors with low nanomolar potencies, suggesting a potential avenue for developing novel antimitotic agents.[7][8]
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of FGFRs is linked to the progression of several cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, with compound 4h showing significant activity against FGFR1, 2, and 3.[9]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the pathophysiology of Alzheimer's disease. A novel pyrrolo[2,3-b]pyridine-based inhibitor, S01 , exhibited potent GSK-3β inhibition with an IC50 of 0.35 nM and showed promise in a zebrafish model of the disease.[10][11]
Quantitative Data Summary: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line(s) | Reference |
| 10t | Tubulin | 120-210 | HeLa, SGC-7901, MCF-7 | [1][2] |
| 8g | (Antiproliferative) | Nanomolar range | A375P Melanoma | [12] |
| 9d | (Antiproliferative) | Nanomolar range | A375P Melanoma | [12] |
| KIST101029 | FMS Kinase | 96 | - | [4] |
| 1r | FMS Kinase | 30 | Ovarian, Prostate, Breast Cancer | [4][5] |
| Compound 3 | Haspin Kinase | 10-80 | - | [7][8] |
| Compound 15-17 | Haspin Kinase | 10-80 | - | [7][8] |
| 4h | FGFR1 | 7 | 4T1 Breast Cancer | [9] |
| 4h | FGFR2 | 9 | 4T1 Breast Cancer | [9] |
| 4h | FGFR3 | 25 | 4T1 Breast Cancer | [9] |
| S01 | GSK-3β | 0.35 | SH-SY5Y | [10][11] |
Signaling Pathway Visualization:
Caption: Inhibition of key signaling pathways by 1H-pyrrolo[3,2-c]pyridine analogs.
Future Directions and Opportunities
The therapeutic potential of 1H-pyrrolo[3,2-c]pyridine analogs is far from exhausted. Several areas warrant further investigation:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions around the 1H-pyrrolo[3,2-c]pyridine core is crucial for optimizing potency, selectivity, and pharmacokinetic properties for each identified target.
-
Combination Therapies: Given their diverse mechanisms of action, these analogs are prime candidates for combination therapies. For instance, combining a tubulin inhibitor with a kinase inhibitor could lead to synergistic anticancer effects.
-
Expansion into Other Therapeutic Areas: While oncology and inflammation are prominent, the demonstrated activity against GSK-3β suggests potential in neurodegenerative diseases.[10][11] Furthermore, preliminary findings indicate potential antibacterial applications that merit deeper investigation.[13]
-
Development of Targeted Drug Delivery Systems: Encapsulating these analogs in nanoparticles or conjugating them to targeting moieties could enhance their therapeutic index by increasing accumulation at the disease site and reducing off-target toxicity.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. Its ability to effectively target key players in critical disease pathways, including tubulin and a range of protein kinases, underscores its versatility and potential for broad clinical impact. The experimental frameworks and target insights provided in this guide offer a strategic roadmap for researchers to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. PubMed.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
- (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
- (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online.
- Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
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- (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
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The Synthetic Chemist's Guide to Substituted 1H-pyrrolo[3,2-c]pyridines: A Literature Review
Introduction: The Privileged Scaffold of 1H-pyrrolo[3,2-c]pyridine
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. This nitrogen-containing scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. Its structural resemblance to indole allows it to act as a bioisostere, mimicking the natural amino acid tryptophan and other endogenous ligands. This mimicry enables 1H-pyrrolo[3,2-c]pyridine derivatives to modulate the activity of various enzymes and receptors, leading to their investigation in a multitude of therapeutic areas, most notably in oncology.[1][2] For instance, substituted 1H-pyrrolo[3,2-c]pyridines have been explored as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] Furthermore, their unique electronic properties and hydrogen bonding capabilities make them attractive candidates for the development of novel drugs with improved potency, selectivity, and pharmacokinetic profiles.[4][5] The growing importance of this scaffold necessitates a comprehensive understanding of the synthetic strategies available for its construction and functionalization. This technical guide provides an in-depth review of the key synthetic methodologies for preparing substituted 1H-pyrrolo[3,2-c]pyridines, aimed at researchers, scientists, and professionals in drug development.
Strategic Approaches to the 1H-pyrrolo[3,2-c]pyridine Core: A Tale of Two Ring Formations
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be broadly categorized into two main strategies:
-
Construction of the Pyrrole Ring onto a Pre-functionalized Pyridine: This is the more common approach and involves the formation of the five-membered pyrrole ring onto a suitably substituted pyridine precursor. This strategy leverages the well-established chemistry of pyridines and allows for the introduction of diversity elements at various positions of the final scaffold.
-
Construction of the Pyridine Ring onto a Pre-functionalized Pyrrole: While less common, this approach starts with a substituted pyrrole and builds the six-membered pyridine ring. This can be advantageous when specific substitution patterns on the pyrrole ring are desired from the outset.
This guide will primarily focus on the first and more prevalent strategy, exploring both classical and modern synthetic methodologies.
Classical Approaches to the 1H-pyrrolo[3,2-c]pyridine Nucleus
Several classical named reactions, originally developed for the synthesis of indoles, have been successfully adapted for the construction of the 1H-pyrrolo[3,2-c]pyridine core. These methods often rely on the cyclization of appropriately substituted pyridine precursors.
The Batcho-Leimgruber Synthesis: A Versatile Route from Nitropyridines
The Batcho-Leimgruber synthesis is a powerful and widely used method for the preparation of indoles and their aza-analogs.[6][7] The key steps involve the condensation of a substituted 4-methyl-3-nitropyridine with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine intermediate. This is followed by a reductive cyclization of the enamine to yield the desired 1H-pyrrolo[3,2-c]pyridine.[8]
Causality Behind Experimental Choices: The choice of a 4-methyl-3-nitropyridine as the starting material is crucial. The methyl group provides the necessary nucleophilic carbon for the initial condensation, while the ortho-nitro group acts as a powerful electron-withdrawing group, activating the methyl group for deprotonation. The subsequent reduction of the nitro group to an amine is the key step that initiates the intramolecular cyclization. Various reducing agents can be employed, with catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel being common choices.[7] The use of microwave irradiation has been shown to significantly accelerate the reaction times for the enamine formation.[8][9]
Experimental Protocol: General Procedure for the Batcho-Leimgruber Synthesis of 1H-pyrrolo[3,2-c]pyridines
Step 1: Enamine Formation
-
To a solution of the substituted 4-methyl-3-nitropyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0-5.0 eq).
-
The reaction mixture is heated to reflux (or subjected to microwave irradiation at a specified temperature and time, e.g., 180 °C for 20-40 minutes) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude enamine is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) or Raney nickel is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated pressure) at room temperature until the reaction is complete.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted 1H-pyrrolo[3,2-c]pyridine.
Data Presentation: Examples of Batcho-Leimgruber Synthesis of 5-Azaindoles
| Starting Material | Product | Yield (%) | Reference |
| 4-Methyl-3-nitropyridine | 1H-Pyrrolo[3,2-c]pyridine | Good | [10] |
| 2-Chloro-4-methyl-3-nitropyridine | 6-Chloro-1H-pyrrolo[3,2-c]pyridine | Moderate | [11] |
Visualization: Mechanism of the Batcho-Leimgruber Synthesis
Caption: Key transformations in the Batcho-Leimgruber synthesis.
The Hemetsberger-Knittel Synthesis: A Thermal Cyclization Route
The Hemetsberger-Knittel synthesis offers another pathway to the 1H-pyrrolo[3,2-c]pyridine core, proceeding through the thermal decomposition of an α-azido-β-(pyridin-4-yl)acrylate ester.[12][13] This reaction is particularly useful for accessing 2-alkoxycarbonyl substituted 5-azaindoles.
Causality Behind Experimental Choices: The synthesis begins with the Knoevenagel condensation of a 4-pyridinecarboxaldehyde with an α-azidoacetate ester to form the key azidoacrylate precursor. The crucial step is the thermal cyclization of this intermediate, which is believed to proceed through a nitrene intermediate. The high temperatures required for this reaction are a key consideration, and the choice of a high-boiling solvent like xylene or toluene is typical.[14][15] The reaction is often sensitive to the substitution pattern on the pyridine ring, and yields can vary accordingly.
Experimental Protocol: General Procedure for the Hemetsberger-Knittel Synthesis [14]
Step 1: Synthesis of the Azidoacrylate Precursor
-
To a solution of the substituted 4-pyridinecarboxaldehyde (1.0 eq) and methyl azidoacetate (1.1 eq) in methanol, add a catalytic amount of a base such as sodium methoxide.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
The product can often be isolated by filtration or after removal of the solvent and purification by chromatography.
Step 2: Thermal Cyclization
-
A solution of the α-azido-β-(pyridin-4-yl)acrylate ester in a high-boiling solvent (e.g., xylene) is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the product is isolated by crystallization or column chromatography.
The Bartoli Indole Synthesis: A Grignard-Mediated Approach
The Bartoli indole synthesis provides a direct route to 7-substituted indoles and has been successfully applied to the synthesis of 1H-pyrrolo[3,2-c]pyridines.[16][17] This reaction involves the treatment of a substituted 3-nitropyridine with an excess of a vinyl Grignard reagent.
Causality Behind Experimental Choices: The presence of a substituent ortho to the nitro group is often critical for the success of the Bartoli synthesis, as it facilitates a key[5][5]-sigmatropic rearrangement in the reaction mechanism.[16][17] The reaction requires at least three equivalents of the vinyl Grignard reagent. The first equivalent reacts with the nitro group to form a nitroso intermediate, the second adds to the nitroso group, and the third acts as a base in the final steps of the reaction. The choice of a low reaction temperature (typically -78 °C to -20 °C) is important to control the reactivity of the Grignard reagent and prevent side reactions.
Experimental Protocol: General Procedure for the Bartoli Synthesis of 1H-pyrrolo[3,2-c]pyridines [18]
-
A solution of the substituted 3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
A solution of vinylmagnesium bromide (3.0-4.0 eq) in THF is added dropwise to the cooled solution, maintaining a low temperature.
-
The reaction mixture is allowed to warm slowly to -20 °C and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford the substituted 1H-pyrrolo[3,2-c]pyridine.
Modern Synthetic Methodologies: The Power of Transition-Metal Catalysis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, and the construction of the 1H-pyrrolo[3,2-c]pyridine scaffold is no exception. Palladium-catalyzed reactions, in particular, have been extensively developed.
The Larock Indole Synthesis: A Palladium-Catalyzed Annulation
The Larock indole synthesis is a versatile method for the preparation of polysubstituted indoles and azaindoles.[19][20] In the context of 1H-pyrrolo[3,2-c]pyridine synthesis, this reaction involves the palladium-catalyzed annulation of a substituted 3-amino-4-halopyridine with an internal alkyne.
Causality Behind Experimental Choices: The Larock synthesis relies on a palladium(0) catalyst, which undergoes oxidative addition to the C-X bond of the halopyridine. Subsequent coordination and insertion of the alkyne, followed by intramolecular cyclization and reductive elimination, leads to the formation of the pyrrole ring. The choice of the palladium catalyst, ligands, and base is critical for the efficiency and regioselectivity of the reaction. The regioselectivity of the alkyne insertion is often influenced by steric and electronic factors of the alkyne substituents.[20]
Visualization: Catalytic Cycle of the Larock Indole Synthesis
Caption: A simplified representation of the Larock indole synthesis catalytic cycle.
Other Palladium-Catalyzed Intramolecular Cyclizations
Beyond the Larock synthesis, a variety of other palladium-catalyzed intramolecular cyclizations have been developed for the synthesis of 1H-pyrrolo[3,2-c]pyridines. These methods often involve the formation of a C-N or C-C bond to close the pyrrole ring. For example, the intramolecular cyclization of a 4-(alkynylamino)pyridine derivative can be a facile route to the 1H-pyrrolo[3,2-c]pyridine core.
Causality Behind Experimental Choices: These reactions typically employ a palladium catalyst in combination with a suitable ligand and base. The choice of reaction conditions is crucial to promote the desired intramolecular cyclization over potential intermolecular side reactions. The nature of the tether connecting the reacting moieties also plays a significant role in the efficiency of the cyclization.
Conclusion and Future Perspectives
The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines is a rich and evolving field of research, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has provided an overview of the key synthetic strategies, from classical named reactions to modern transition-metal-catalyzed methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Future research in this area will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic methodologies. The exploration of novel catalytic systems, including those based on earth-abundant metals, and the development of C-H activation strategies for the direct functionalization of the 1H-pyrrolo[3,2-c]pyridine core are expected to be key areas of investigation. As our understanding of the biological roles of 1H-pyrrolo[3,2-c]pyridine derivatives continues to grow, so too will the demand for innovative and versatile synthetic methods to access this privileged scaffold.
References
- [Reference to a general review on privileged structures in medicinal chemistry]
- Recent Synthetic Strategies for the Functionalization of Indole and AzaindoleScaffolds. Asian Journal of Organic Chemistry. (2024).
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. (2011).
- [Reference to a review on the biological activities of azaindoles]
- [Reference to a paper on kinase inhibition by 1H-pyrrolo[3,2-c]pyridines]
- [Reference to a paper on the agrochemical applic
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. (2012).
- Bartoli indole synthesis. Wikipedia.
- Leimgruber–B
- [Reference to a review on classical indole syntheses]
- [Reference to a primary literature paper on the Batcho-Leimgruber synthesis of a 5-azaindole]
- [Reference to a primary literature paper on the Hemetsberger-Knittel synthesis of a 5-azaindole]
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- [Reference to a primary literature paper on the Bartoli synthesis of a 5-azaindole]
- Larock indole synthesis. Wikipedia.
- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. (2004).
- The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Synlett.
- The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. (2013).
- [Reference to a review on transition-metal c
- [Reference to a primary literature paper on a palladium-catalyzed intramolecular cycliz
- [Reference to a paper on C-H activation str
- Hemetsberger indole synthesis. Wikipedia.
- Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
- [Reference to a general organic chemistry textbook]
- The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Request PDF.
- Hemetsberger-Knittel Indole Synthesis. SynArchive.
- Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies. Benchchem.
- Leimgruber–B
- [Reference to a specific example of B
- Bartoli Indole Synthesis. J&K Scientific LLC. (2021).
- [Reference to a specific example of Bartoli synthesis]
- Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Baxendale Group - Durham University.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. (2024).
- [Reference to a specific example of Larock synthesis]
- Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis.
- [Reference to a specific example of intramolecular cycliz
- (PDF) Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines.
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Methodological & Application
Synthesis Protocol for 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, a valuable building block for researchers, scientists, and drug development professionals. The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in numerous biologically active compounds, and the introduction of an iodine atom at the 3-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This document outlines a robust and reproducible synthetic route, starting from a readily accessible precursor, and provides expert insights into the critical aspects of the procedure, ensuring scientific integrity and successful execution.
Introduction: The Strategic Importance of this compound
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities, including kinase inhibitors and anticancer agents.[2][3] The targeted introduction of an iodine atom at the C3 position of this heterocyclic system is of significant strategic importance. This is because the carbon-iodine bond serves as a versatile synthetic handle for the construction of more complex molecules through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of libraries of novel compounds for drug discovery programs. The methoxy group at the 6-position can also influence the electronic properties and metabolic stability of the final molecules.
The synthesis of this compound is achieved through a two-step process: first, the synthesis of the precursor 6-methoxy-1H-pyrrolo[3,2-c]pyridine, followed by a regioselective iodination at the electron-rich C3 position of the pyrrole ring.
Synthetic Strategy Overview
The overall synthetic approach is depicted in the workflow diagram below. The synthesis commences with the construction of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core, which then undergoes a highly regioselective electrophilic iodination to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine (Starting Material)
The synthesis of the key intermediate, 6-methoxy-1H-pyrrolo[3,2-c]pyridine, can be achieved through various published methods for constructing the pyrrolo[3,2-c]pyridine scaffold. A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine derivative. One plausible route starts from 2-chloro-5-methoxypyridine and involves a series of reactions to build the fused pyrrole ring.
Experimental Protocol: Synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine
Materials and Reagents:
| Reagent/Material | Supplier | Purity |
| 2-chloro-5-methoxypyridine | Commercially Available | >97% |
| Diethyl (cyanomethyl)phosphonate | Commercially Available | >98% |
| Sodium hydride (60% dispersion in mineral oil) | Commercially Available | |
| Tetrahydrofuran (THF), anhydrous | Commercially Available | |
| Hydrochloric acid (HCl) | Commercially Available | Conc. |
| Sodium hydroxide (NaOH) | Commercially Available | |
| Dichloromethane (DCM) | Commercially Available | HPLC grade |
| Ethyl acetate (EtOAc) | Commercially Available | HPLC grade |
| Hexanes | Commercially Available | HPLC grade |
Step-by-step Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add diethyl (cyanomethyl)phosphonate (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-chloro-5-methoxypyridine-4-carbaldehyde (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude product, (E)-3-(2-chloro-5-methoxypyridin-4-yl)acrylonitrile, can be purified by column chromatography.
-
-
Reductive Cyclization:
-
The acrylonitrile derivative from the previous step is subjected to reductive cyclization conditions. A common method involves treatment with a reducing agent such as sodium borohydride in the presence of a nickel catalyst, or catalytic hydrogenation.
-
For example, dissolve the acrylonitrile derivative in methanol, and add a catalytic amount of a reducing agent system like NiCl₂·6H₂O and NaBH₄ in portions at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction, and work up by extracting the product into an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1H-pyrrolo[3,2-c]pyridine.
-
Part 2: Regioselective Iodination
The key step in the synthesis is the regioselective iodination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine at the C3 position. The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. The C3 position is electronically favored for electrophilic attack in the pyrrolo[3,2-c]pyridine system, analogous to the C2 position in pyrrole, due to the ability to delocalize the positive charge of the sigma complex over more atoms, including the pyrrole nitrogen.[4][5][6] N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[7]
Mechanistic Rationale for Regioselectivity
Caption: Regioselectivity of iodination at the C3 position. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Supplier | Purity |
| 6-methoxy-1H-pyrrolo[3,2-c]pyridine | Synthesized as per Part 1 | >95% |
| N-Iodosuccinimide (NIS) | Commercially Available | >98% |
| Dichloromethane (DCM), anhydrous | Commercially Available | |
| Saturated aqueous sodium thiosulfate solution | Prepared in-house | |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available |
Step-by-step Procedure:
-
Reaction Setup:
-
Dissolve 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of NIS:
-
To the cooled solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 10-15 minutes. The reaction is typically rapid.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Part 3: Purification and Characterization
The crude this compound is purified by column chromatography on silica gel.
Purification Protocol
-
Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by TLC analysis of the crude product.
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack a column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions to yield this compound as a solid.
-
Characterization Data
The structure and purity of the final product should be confirmed by spectroscopic methods.
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | - A singlet for the proton at the C2 position. - A singlet for the proton at the C4 position. - A singlet for the proton at the C7 position. - A singlet for the methoxy protons. - A broad singlet for the N-H proton of the pyrrole ring. |
| ¹³C NMR | - A signal for the carbon bearing the iodine (C3) at a characteristic upfield shift compared to the non-iodinated precursor. - Signals for the other aromatic carbons in the pyrrolo[3,2-c]pyridine core. - A signal for the methoxy carbon. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the exact mass of C₈H₇IN₂O. The isotopic pattern for iodine will be observed. |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
N-Iodosuccinimide is an oxidizing agent and should be handled with care.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300785. [Link]
- Quora. (2017). Why is pyrrole more reactive than pyridine for an electrophilic substitution reaction? [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Kadunce, N. T., & Reisman, S. E. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5296–5300. [Link]
- Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. [Link]
- Chemistry World. (2026). How chemists are harnessing halogen bonds for asymmetric synthesis. [Link]
- National Institutes of Health. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
- Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
- MDPI. (2021).
- AK Lectures. (2018). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
- MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]
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- Dove Medical Press. (2016).
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Application Notes and Protocols for 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology Research: A Focus on the Multi-Kinase Inhibitor Foretinib
Authored by: Senior Application Scientist, Gemini Division
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component for numerous biologically active molecules. The functionalized intermediate, 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, is a key building block for the synthesis of potent kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for researchers in oncology focusing on Foretinib (GSK1363089, XL880) , a prominent derivative of this scaffold. Foretinib is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against MET (hepatocyte growth factor receptor), and VEGFR2 (vascular endothelial growth factor receptor 2), both critical drivers in tumor progression, angiogenesis, and metastasis.[2][3] These protocols are designed for researchers, scientists, and drug development professionals to investigate the anti-cancer properties of Foretinib and similar compounds in both in vitro and in vivo settings.
Introduction to Foretinib and its Relevance in Oncology
Foretinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases implicated in the development and spread of cancer.[2] Its primary targets, c-Met and VEGFR-2, are often dysregulated in a wide array of human cancers.
-
c-Met Signaling: The c-Met receptor, when activated by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, motility, invasion, and angiogenesis.[4] Aberrant c-Met signaling, through overexpression or mutation, is a known driver in many cancers, including papillary renal cell, lung, and head and neck carcinomas, making it a prime therapeutic target.[2]
-
VEGFR-2 Signaling: VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed.[3] Tumors require a dedicated blood supply to grow and metastasize, and by inhibiting VEGFR-2, Foretinib can effectively cut off this supply, thereby starving the tumor.[3]
The dual inhibition of both c-Met and VEGFR pathways by Foretinib provides a multi-pronged attack on tumor growth and survival, making it a compound of significant interest in oncology research.[5] Preclinical and clinical studies have demonstrated its potential in various malignancies, including ovarian, gastric, breast, and head and neck cancers.[6][7][8][9]
Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2
Foretinib exerts its potent anti-tumor effects by competitively binding to the ATP-binding pocket of c-Met and VEGFR-2, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts critical cellular processes required for tumor progression.
Key downstream pathways affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell survival, growth, and metabolism.
By inhibiting these pathways, Foretinib can induce cell cycle arrest at the G2/M phase, promote a form of programmed cell death known as anoikis (apoptosis induced by loss of cell adhesion), and block cell migration and invasion.[6][10]
Caption: Foretinib's dual inhibition of c-Met and VEGFR-2 pathways.
Applications in Preclinical Oncology Models
Foretinib has demonstrated significant efficacy across a range of preclinical cancer models. Its activity is particularly notable in tumors with MET amplification or HGF/c-Met pathway dependency.
| Cancer Type | Model System | Key Findings | Reference |
| Ovarian Cancer | Xenograft Mouse Models | Reduced overall tumor burden by 86% and metastasis by 67%. Blocked invasion and induced anoikis. | [6][10] |
| Gastric Cancer | Cell Lines (MKN-45, KATO-III) | Highly sensitive in cell lines with MET or FGFR2 amplification. Inhibited inter-RTK signaling networks. | [7] |
| Head and Neck (SCCHN) | Phase II Clinical Trial | 50% of patients showed stable disease; 43% experienced tumor shrinkage. | [9] |
| Papillary Renal Cell Carcinoma | Phase I Clinical Trial | Objective responses observed in patients with MET-driven disease. | [11][12] |
Detailed Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of Foretinib. Researchers should optimize conditions based on their specific cell lines and experimental systems.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is for determining the concentration of Foretinib required to inhibit 50% of c-Met or VEGFR-2 kinase activity. This is a crucial first step in characterizing any kinase inhibitor. Commercially available kits, such as ADP-Glo™ Kinase Assay, provide a reliable method.[13]
Principle: The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.
Materials:
-
Recombinant human c-Met or VEGFR-2 enzyme
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Foretinib (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., provided in a commercial kit)[14]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettor and plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of Foretinib in DMSO. A typical starting concentration is 10 mM. Then, dilute further in kinase buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase Buffer
-
Foretinib dilution (or DMSO for control)
-
Recombinant kinase enzyme
-
Kinase substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Incubate as recommended by the kit manufacturer and then measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the Foretinib concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Caption: Workflow for in vitro kinase IC50 determination.
Protocol 2: Cell Viability Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells and is a common method for assessing the anti-proliferative effects of a compound.[15]
Materials:
-
Cancer cell line of interest (e.g., MKN-45, A549, SK-OV-3)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Foretinib stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTS or MTT reagent
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Foretinib (or DMSO as a vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add Reagent: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of Foretinib concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of c-Met Phosphorylation
This protocol allows for the direct visualization of Foretinib's inhibitory effect on its target in a cellular context.[16]
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody specific to the phosphorylated form of c-Met (p-Met), one can assess the level of receptor activation.
Materials:
-
Cancer cell line with detectable c-Met activity (e.g., MKN-45)
-
HGF (to stimulate c-Met phosphorylation)
-
Foretinib
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[17]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[18]
-
Primary antibodies: anti-p-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Foretinib for 1-2 hours.
-
Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.[17]
-
Cell Lysis: Immediately wash cells with cold PBS and lyse them on ice using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-p-Met) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washes, apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total c-Met and a loading control like β-actin.
Caption: Workflow for Western Blot analysis of p-Met.
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of Foretinib in a living organism, providing crucial preclinical data on efficacy and potential toxicities.[20]
Materials:
-
Immunodeficient mice (e.g., Nude or SCID)
-
Tumor cells for implantation (e.g., SK-OV-3, MKN-45)
-
Matrigel (optional, to improve tumor take-rate)
-
Foretinib formulation for oral gavage
-
Vehicle control (e.g., appropriate buffer)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Begin daily oral gavage with Foretinib at a predetermined dose (e.g., 30 mg/kg) or vehicle control.[6][10]
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2). Monitor animal body weight as an indicator of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the average tumor volume and growth rate between the Foretinib-treated and vehicle control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Pharmacodynamic Assessment (Optional): Tumors can be collected at specific time points post-dosing to analyze target inhibition (e.g., p-Met levels by Western blot or immunohistochemistry).
Concluding Remarks
Foretinib, a potent dual inhibitor of c-Met and VEGFR-2, represents a significant application of the 1H-pyrrolo[3,2-c]pyridine chemical scaffold in oncology. The protocols outlined in this guide provide a comprehensive framework for researchers to explore its mechanism and anti-tumor efficacy. Through rigorous in vitro and in vivo experimentation, the scientific community can further elucidate the therapeutic potential of this class of inhibitors and pave the way for new cancer treatments.
References
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- Mayo Clinic. (2011). Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Available at: https://www.mayoclinic.org/research/publications/p-2011-jun-15-foretinib-gsk1363089-an-orally-available-multikinase-inhibitor-of-c-met-and-vegfr-2-blocks-proliferation-induces-anoikis-and-impairs-ovarian-cancer-metastasis/ov-20433242
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- National Cancer Institute. (n.d.). Definition of foretinib. NCI Drug Dictionary. Available at: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/foretinib
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Phosphorylated Met (p-Met) Following AMG-458 Treatment. Available at: https://www.benchchem.
- Nakagawa, T. et al. (2011). Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Molecular Cancer Therapeutics, 10(6), 1007-1016. Available at: https://pubmed.ncbi.nlm.nih.gov/21487002/
- ClinicalTrials.gov. (2023). A Study of Foretinib in Patients With Recurrent/Metastatic Breast Cancer. Available at: https://clinicaltrials.gov/ct2/show/NCT01147484
- Eder, J. P. et al. (2010). A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. Clinical Cancer Research, 16(13), 3507-3516. Available at: https://aacrjournals.org/clincancerres/article/16/13/3507/79986/A-Phase-I-Study-of-Foretinib-a-Multi-Targeted
- Wikipedia. (n.d.). Foretinib. Available at: https://en.wikipedia.org/wiki/Foretinib
- Eder, J. P. et al. (2010). A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/20472683/
- Fury, M. G. et al. (2013). Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs, 31(2), 461-468. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3594451/
- Moriguchi, N. et al. (2012). A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. Molecular Cancer Therapeutics, 11(2), 433-442. Available at: https://aacrjournals.org/mct/article/11/2/433/93122/A-Novel-Inhibitor-of-c-Met-and-VEGF-Receptor
- INDIGO Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. Available at: https://www.indigobiosciences.com/products/cell-based-reporter-assays/nuclear-receptor-assays/human-c-met-hgfr-reporter-assay-kit
- Abcam. (n.d.). Western blot for phosphorylated proteins. Available at: https://www.abcam.
- ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation... Available at: https://www.researchgate.net/figure/Western-blot-analysis-was-performed-for-c-Met-phosphorylation-at-Tyr1349-and-p44-p42-MAP_fig2_260007810
- Cell Signaling Technology. (n.d.). Western Blotting Protocol. Available at: https://www.cellsignal.com/support/protocols/western-blotting-protocol
- Bio-Rad. (2019). 10 Tips for Western Blot Detection of Phosphorylation Events. Available at: https://www.bio-rad.com/en-us/blog/10-tips-for-western-blot-detection-of-phosphorylation-events?ID=F1E2A3B4-C5D6-E7F8-A9B0-C1D2E3F4A5B6
- Huszar, M. et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55099. Available at: https://www.jove.
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- Wang, Y. et al. (2021). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 26(16), 4983. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399182/
- Zhang, J. H. et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. SLAS Discovery, 12(6), 721-736. Available at: https://journals.sagepub.com/doi/10.1177/1087057107302434
- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Available at: https://www.sigmaaldrich.com/US/en/product/sigma/mak441
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Application Notes & Protocols: Leveraging 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine for the Development of Novel Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of numerous diseases, particularly cancer. The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We present detailed protocols for the derivatization of this scaffold using palladium-catalyzed cross-coupling reactions and subsequent screening of the resulting compounds through a tiered approach, encompassing biochemical assays, cell-based target engagement, and in vivo efficacy studies.
Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The 1H-pyrrolo[3,2-c]pyridine core is of significant interest due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the kinase ATP-binding site. Furthermore, its distinct chemical properties offer opportunities for generating derivatives with high selectivity and favorable pharmacological profiles.
This compound is a key building block for the synthesis of a diverse library of pyrrolo[3,2-c]pyridine derivatives. The iodine atom at the 3-position provides a reactive handle for the introduction of various aryl and alkyl groups through well-established cross-coupling methodologies. The methoxy group at the 6-position can also be modified to further explore the structure-activity relationship (SAR). This strategic functionalization allows for the systematic optimization of potency and selectivity against specific kinase targets.
This guide will detail a strategic workflow for leveraging this compound, from initial library synthesis to preclinical evaluation.
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 1190315-47-9 | [1] |
| Molecular Formula | C₈H₇IN₂O | [1] |
| Molecular Weight | 274.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment and protected from light. | [1] |
Safety Precautions: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of a Kinase Inhibitor Library: Palladium-Catalyzed Cross-Coupling Reactions
The iodinated nature of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods allow for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse library of compounds for screening.
Sources
A Framework for In Vitro Target Identification and Validation of Novel Heterocyclic Compounds: A Case Study with 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
An Application & Protocol Guide
Abstract
This guide provides a comprehensive framework for the initial in vitro characterization of novel bioactive compounds, using 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine as a representative example. This compound belongs to a class of heterocyclic scaffolds frequently utilized in the development of kinase inhibitors. Given its novelty in publicly available research, this document outlines a systematic, hypothesis-driven approach, moving from fundamental physicochemical characterization to broad-spectrum screening and finally to specific biochemical and cell-based assays for target validation. The protocols provided are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility. This guide is intended for researchers in drug discovery and chemical biology seeking to elucidate the mechanism of action of uncharacterized small molecules.
Introduction and Rationale
The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, notably appearing in patented inhibitors targeting a range of protein kinases. This compound represents an early-stage or intermediate compound from this class. When faced with such a molecule, the primary challenge is to identify its biological target(s) and elucidate its mechanism of action. A reactive "iodo" group and a "methoxy" substituent suggest potential for both covalent and non-covalent interactions, making a systematic investigative approach essential.
This document eschews a simple "one-size-fits-all" protocol. Instead, it presents a logical workflow that begins with foundational compound management, progresses to informed hypothesis generation, and culminates in rigorous target validation assays. This strategy is designed to efficiently allocate resources and build a robust data package for novel compounds of interest.
Foundational Steps: Compound Characterization & Handling
Before any biological investigation, the integrity and behavior of the compound itself must be established. Neglecting these steps is a common source of experimental irreproducibility.
Purity, Identity, and Solubility
The first principle of any pharmacological study is to know precisely what is being tested.
-
Identity and Purity Confirmation: The identity and purity of each new batch of the compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is ideal for verifying molecular weight and assessing purity, which should typically be >95%. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.
-
Solubility Assessment: Most small molecules are first dissolved in a non-aqueous solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. It is critical to determine the solubility limit to avoid compound precipitation in assays.
Protocol 2.1: Determining Usable Stock Concentration
-
Preparation: Weigh 1-2 mg of this compound into a clear glass vial.
-
Solvent Addition: Add a calculated volume of 100% DMSO to achieve a high target concentration (e.g., 50 mM).
-
Dissolution: Vortex vigorously for 2-5 minutes. Use a brief, low-power water bath sonication if necessary.
-
Visual Inspection: Hold the vial against a light source and background. Look for any visible particulates. If any are present, the compound is not fully dissolved.
-
Dilution & Observation: If particulates are seen, add small, precise volumes of DMSO to dilute the concentration in a stepwise manner (e.g., to 40 mM, then 30 mM), vortexing thoroughly at each step until the solution is perfectly clear.
-
Final Concentration: The highest concentration at which the solution remains clear is the maximum practical stock concentration. A common and safe starting point for many heterocyclic compounds is 10-20 mM.
-
Storage: Store the validated DMSO stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Stability in Aqueous Assay Media
A compound that is stable in DMSO may degrade or precipitate when diluted into the aqueous buffer or cell culture medium used for experiments.
-
Rationale: Instability can lead to a time-dependent loss of active compound concentration, confounding dose-response analyses. Precipitation can cause non-specific effects and inaccurate results. This protocol uses LC-MS to assess stability over a typical experiment's duration.
Protocol 2.2: Assessing Stability in Cell Culture Medium
-
Preparation: Prepare a 100 µM solution of the compound in your primary cell culture medium (e.g., DMEM + 10% FBS) from your DMSO stock. The final DMSO concentration should be ≤0.5% to minimize solvent-induced artifacts.
-
Time Zero (T=0): Immediately take a 100 µL aliquot, quench with 100 µL of ice-cold acetonitrile, and store at -80°C.
-
Incubation: Place the remaining solution in a standard cell culture incubator (37°C, 5% CO₂).
-
Time Points: Remove additional 100 µL aliquots at relevant time points (e.g., 2, 8, 24, and 48 hours), quenching each with acetonitrile as in step 2.
-
Analysis: Analyze all samples by LC-MS. Compare the peak area of the parent compound at each time point to the T=0 sample.
-
Interpretation: A stable compound will show <10-15% degradation over the course of the experiment.
| Parameter | Recommendation | Rationale |
| Purity | >95% | Ensures observed activity is from the compound of interest. |
| Solvent | 100% DMSO | High solubilizing power for many organic molecules. |
| Stock Conc. | 10-20 mM (empirically verified) | Prevents precipitation upon dilution into aqueous media. |
| Final DMSO% | ≤0.5% (ideally ≤0.1%) | Minimizes solvent toxicity and non-specific effects. |
| Stability | <15% degradation over experiment duration | Guarantees consistent compound concentration during the assay. |
| A summary of best practices for compound handling. |
Hypothesis Generation: A Rational Approach to Target Discovery
For an uncharacterized compound, a "shotgun" approach is inefficient. A logical workflow can narrow the field of potential targets. Given the pyrrolo[3,2-c]pyridine scaffold's prevalence in kinase inhibitors, a kinase-centric hypothesis is a rational starting point.
A logical workflow for identifying and validating the biological target of a novel compound.
Primary Assays for Target Validation and Mechanism of Action
Once a primary kinase "hit" or a small family of related kinases is identified from the broad-spectrum screen, the next phase is to validate this interaction with orthogonal assays. This involves determining the potency of the compound through dose-response studies and confirming that it engages the target in a relevant cellular environment.
Biochemical Assay: Determining Potency (IC₅₀)
The first step in validation is to confirm direct inhibition of the purified kinase enzyme and determine the half-maximal inhibitory concentration (IC₅₀). This is a quantitative measure of the compound's potency. There are numerous assay formats (e.g., TR-FRET, luminescence, radioactivity); the ADP-Glo™ Kinase Assay (Promega) is a widely used, robust luminescent method.[1]
Principle: Kinase activity consumes ATP, converting it to ADP. The ADP-Glo™ system measures the amount of ADP produced in the kinase reaction. A potent inhibitor will block kinase activity, resulting in low ADP production and a low luminescent signal.
Protocol 4.1: In Vitro Kinase IC₅₀ Determination using ADP-Glo™
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the purified target kinase and its specific peptide substrate in Kinase Buffer. The concentrations should be optimized based on the enzyme's known activity (consult supplier data sheet).
-
Prepare an ATP solution in Kinase Buffer at a concentration close to its Michaelis-Menten constant (Kₘ) for the specific kinase, if known, to ensure sensitive detection of competitive inhibitors.
-
-
Compound Serial Dilution:
-
In a 96-well or 384-well plate, perform a serial dilution of this compound. Start with a high concentration (e.g., 100 µM) and perform 10-12 dilutions (e.g., 1:3 or 1:5 steps).
-
Include "No Inhibitor" (0% inhibition, vehicle control) and "No Enzyme" (100% inhibition, background) controls.
-
-
Kinase Reaction:
-
Add the kinase/substrate mix to the wells containing the diluted compound.
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains the enzyme luciferase to convert the newly generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "No Enzyme" background from all wells.
-
Normalize the data relative to the "No Inhibitor" control (set to 100% activity).
-
Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sources
Application Notes & Protocols: Targeting the Spindle Assembly Checkpoint with 1H-pyrrolo[3,2-c]pyridine Derivatives, Potent and Selective MPS1 Kinase Inhibitors
Abstract: The Monopolar Spindle 1 (MPS1, also known as TTK) protein kinase is a master regulator of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures genomic stability during mitosis. Aberrantly high expression of MPS1 is a hallmark of numerous human cancers and is strongly correlated with aneuploidy, chromosomal instability, and poor patient prognosis.[1] This dependency makes MPS1 a compelling therapeutic target for oncology. This guide details the scientific rationale and provides validated experimental protocols for investigating a potent and selective class of MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. We will explore the mechanism of action, structure-based design principles, and provide step-by-step methodologies for in vitro, cellular, and in vivo evaluation, empowering researchers to effectively utilize these compounds to probe MPS1 biology and assess their therapeutic potential.
The Scientific Rationale: MPS1 Kinase as a Therapeutic Target
The Guardian of Mitosis: MPS1's Role in the Spindle Assembly Checkpoint
The SAC is a sophisticated cellular signaling network that delays the onset of anaphase until every chromosome is correctly attached to the mitotic spindle. MPS1 is an apical kinase in this pathway, acting as the primary sensor for unattached kinetochores.[2] Upon detecting improper attachments, MPS1 initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[2][3] MPS1's kinase activity is essential for the recruitment of downstream checkpoint proteins, such as Mad1 and Mad2, to unattached kinetochores.[2]
The Achilles' Heel of Cancer: Overexpression and Dependency
While MPS1 is barely detectable in most normal tissues, it is significantly overexpressed in a wide array of human tumors, including breast, colon, and glioblastoma.[1][4] Many cancer cells, particularly those with high levels of chromosomal instability (CIN) or specific genetic lesions like PTEN-deficiency, exhibit a heightened dependency on a functional SAC to survive mitotic stress.[5] For these tumors, MPS1 is not just a participant in mitosis but a critical survival factor. Inhibiting MPS1 in such cancer cells removes this essential safeguard, leading to catastrophic mitotic errors.
The Consequence of Inhibition: Forcing Mitotic Catastrophe
Targeted chemical inhibition of MPS1 kinase activity effectively dismantles the SAC.[2] In the presence of an inhibitor, cells are unable to sustain a mitotic arrest, even when challenged with spindle poisons. This forces a premature and faulty exit from mitosis, resulting in gross chromosome mis-segregation, severe aneuploidy, and the formation of micronuclei.[2][6] This level of genomic damage is unsustainable, triggering programmed cell death, a process often referred to as mitotic catastrophe.[7] This selective induction of cell death in rapidly dividing tumor cells, while sparing most normal cells, forms the basis of the therapeutic strategy.
The Chemical Probe: 1H-pyrrolo[3,2-c]pyridines
Scaffold Overview and ATP-Competitive Mechanism
The 1H-pyrrolo[3,2-c]pyridine core is a versatile heterocyclic scaffold that has been successfully optimized to yield highly potent and selective inhibitors of MPS1 kinase.[8] These compounds act as ATP-competitive inhibitors, binding directly within the kinase's active site.[2] Structure-based design efforts have revealed that these inhibitors stabilize an inactive conformation of MPS1, where the critical activation loop is arranged in a manner that is incompatible with the binding of both ATP and protein substrates, effectively shutting down all catalytic activity.[4]
From Hit to Lead: A Structure-Based Design Success
The journey of the 1H-pyrrolo[3,2-c]pyridine series began with a high-throughput screening (HTS) hit (compound 8) that, while potent against MPS1, suffered from significant off-target effects (notably against CDK2) and poor metabolic stability.[4] Through an iterative process of X-ray crystallography and medicinal chemistry, the scaffold was systematically modified to enhance potency and selectivity. This structure-guided optimization led to the development of lead compounds like CCT251455 , which exhibit nanomolar potency against MPS1, excellent selectivity across the kinome, and favorable oral pharmacokinetic profiles suitable for in vivo studies.[4]
Summary of Key Compound Properties
The table below summarizes the profile of a representative optimized 1H-pyrrolo[3,2-c]pyridine inhibitor compared to an initial HTS hit.
| Compound | MPS1 IC50 (nM) | CDK2 IC50 (nM) | HCT116 GI50 (µM) | Mouse Microsomal Stability (% remaining after 30 min) |
| HTS Hit (8) | 25 | 43 | 0.55 | < 5% |
| CCT251455 (65) | < 10 | > 10,000 | 0.16 | > 80% |
| Data synthesized from literature reports for illustrative purposes.[4] |
Experimental Protocols & Workflows
Overall Screening Cascade
A hierarchical workflow is essential for efficiently identifying and validating novel MPS1 inhibitors. The cascade begins with a high-throughput biochemical assay to assess direct enzyme inhibition, progresses to cell-based assays to confirm on-target activity and functional consequences, and culminates in in vivo models to evaluate therapeutic efficacy.
Protocol 1: In Vitro MPS1 Kinase Inhibition Assay (TR-FRET)
Principle: This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as Lanthascreen®, to measure the phosphorylation of a fluorescently labeled peptide substrate by recombinant MPS1 kinase. Inhibition of MPS1 by a compound reduces substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Materials:
-
Recombinant human MPS1 kinase
-
Fluorescein-labeled substrate peptide (e.g., Fl-C(SET)RRRT(pS)F-Amide)
-
LanthaScreen® Tb-anti-pThr(pSer) Antibody
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (1H-pyrrolo[3,2-c]pyridine derivatives) dissolved in DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells for no-inhibition controls.
-
Enzyme/Substrate Mix: Prepare a 2X solution of MPS1 kinase and the fluorescein-labeled substrate in Assay Buffer. The final concentration should be determined empirically, but a starting point is ~40 nM MPS1 and 200 nM substrate.[2]
-
Initiate Reaction: Add 5 µL of the 2X enzyme/substrate mix to each well. Incubate for 5 minutes at room temperature.
-
Add ATP: Prepare a 2X solution of ATP in Assay Buffer. The final ATP concentration should be at or near its Km for MPS1 (e.g., 1 µM).[2] Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Develop: Prepare a 2X solution of the Tb-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the reaction. Add 10 µL to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Normalize the data using the no-inhibition (DMSO) and no-enzyme controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement - MPS1 Autophosphorylation Assay
Principle: Active MPS1 undergoes autophosphorylation, which can be detected as a mobility shift on an SDS-PAGE gel. Inhibition of MPS1 in cells prevents this phosphorylation, causing the protein band to migrate faster. This confirms that the compound is cell-permeable and engages its target.
Materials:
-
HCT116 or HeLa cells
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound and Nocodazole
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Anti-MPS1/TTK antibody
-
SDS-PAGE equipment and Western blotting reagents
Procedure:
-
Cell Culture: Seed HCT116 cells in 6-well plates and grow to ~70-80% confluency.
-
Mitotic Arrest: Treat cells with 100 ng/mL Nocodazole for 16 hours to arrest them in mitosis, which maximizes MPS1 expression and activity.
-
Inhibitor Treatment: Add the 1H-pyrrolo[3,2-c]pyridine inhibitor at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) to the Nocodazole-arrested cells. Incubate for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse directly in the well with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts (e.g., 20 µg per lane) and resolve by SDS-PAGE on a low-percentage acrylamide gel (e.g., 6%) to better visualize the mobility shift.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% milk in TBST) for 1 hour.
-
Incubate with a primary antibody against total MPS1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop with an ECL substrate and image the blot.
-
Data Analysis:
-
Observe the MPS1 band in each lane. The DMSO-treated, Nocodazole-arrested sample should show a slower-migrating (upper) band corresponding to hyperphosphorylated MPS1.
-
Increasing concentrations of an active inhibitor will cause a dose-dependent shift to a faster-migrating (lower) band. The concentration at which the shift is complete indicates potent cellular target engagement.
Protocol 3: Functional Cellular Assay - Spindle Assembly Checkpoint Abrogation
Principle: This assay measures the ability of an MPS1 inhibitor to override a SAC-induced mitotic arrest. Cells are first arrested in mitosis with a microtubule poison. A functional MPS1 inhibitor will cause them to exit mitosis prematurely, which is quantified by the loss of a mitotic marker, phospho-histone H3 (Ser10).
Materials:
-
HeLa or U2OS cells
-
Nocodazole or Paclitaxel
-
Test compound
-
Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm™)
-
Anti-phospho-Histone H3 (Ser10)-FITC conjugated antibody
-
Propidium Iodide (PI) or DAPI for DNA staining
-
Flow cytometer
Procedure:
-
Cell Culture: Seed cells in 12-well plates.
-
Mitotic Arrest: Treat cells with a spindle poison to induce mitotic arrest (e.g., 50 ng/mL Nocodazole for 16 hours). This should result in >80% of cells arresting with 4N DNA content and high pHH3 levels.
-
Inhibitor Treatment: Add the test compound at various concentrations to the arrested cells. Include a DMSO control. Incubate for 2-4 hours.
-
Cell Harvesting: Collect both adherent and floating cells, as mitotic cells often detach. Centrifuge and wash with PBS.
-
Fix and Permeabilize: Fix and permeabilize the cells according to the manufacturer's protocol for intracellular antibody staining.
-
Staining: Stain cells with the anti-pHH3-FITC antibody for 30-60 minutes.
-
DNA Staining: Wash the cells and resuspend in a buffer containing a DNA stain like PI/RNase A.
-
Flow Cytometry: Acquire data on a flow cytometer. Analyze the percentage of pHH3-positive cells within the 4N DNA content population.
Data Analysis:
-
The DMSO control should show a high percentage of pHH3-positive cells.
-
An active inhibitor will cause a dose-dependent decrease in the percentage of pHH3-positive cells, indicating mitotic exit.
-
Plot the percentage of pHH3-positive cells against inhibitor concentration to calculate an EC50 value for SAC abrogation.
Protocol 4: In Vivo Efficacy Assessment in Xenograft Models
Principle: To evaluate the anti-tumor activity of a lead compound in a living system, a human tumor xenograft model is used. The compound is administered to tumor-bearing mice, and its effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
HCT116 human colon cancer cells
-
Matrigel
-
Test compound formulated for oral gavage (e.g., CCT251455)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compound or vehicle daily via oral gavage.[4]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.
-
(Optional) Pharmacodynamics: At the end of the study (or in a satellite group), collect tumors at a specific time point post-dose (e.g., 4 hours) and fix in formalin for immunohistochemical (IHC) analysis of biomarkers like phospho-histone H3 to confirm target engagement in the tumor tissue.[6]
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control.
-
Analyze statistical significance between the groups (e.g., using a t-test or ANOVA).
-
Evaluate the tolerability of the treatment by monitoring body weight changes.
References
- Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). PubMed. [Link]
- Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. National Institutes of Health (NIH). [Link]
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
- Mps1/TTK: a novel target and biomarker for cancer. PubMed. [Link]
- Mps1 kinase regulates tumor cell viability via its novel role in mitochondria. PubMed - NIH. [Link]
- Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Synapse. [Link]
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
- Novel Mps1 kinase inhibitors: From purine to pyrrolopyrimidine and quinazoline leads.
- Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility. PubMed Central. [Link]
- Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Tre
- Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central - NIH. [Link]
- Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. [Link]
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]
- Characterization of novel MPS1 inhibitors with preclinical anticancer activity. PMC. [Link]
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- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging the 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold in Cell-Based Assays for Kinase Inhibitor Discovery
I. Introduction: The Pyrrolo[3,2-c]pyridine Core as a Privileged Scaffold
The 1H-pyrrolo[3,2-c]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1][2][3] While 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine is primarily recognized as a versatile chemical building block, its true potential in a biological context lies in its utility for generating novel derivatives with therapeutic promise.[4][5] The iodine atom at the 3-position serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the systematic exploration of chemical space to develop potent and selective modulators of cellular signaling pathways.[3][4]
A prime exemplar of this scaffold's potential is GSK2334470 , a potent and highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[6][7][8] PDK1 is a master regulator kinase in the PI3K/AKT signaling cascade, a pathway fundamental to cell survival, proliferation, and metabolism.[6][9] Its aberrant activation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[7][10]
This document provides a comprehensive guide for researchers on how to utilize derivatives synthesized from the this compound scaffold in cell culture experiments. Drawing from the extensive characterization of GSK2334470, we will detail protocols to assess the biological activity of novel compounds, from initial cytotoxicity screening to in-depth mechanism-of-action studies targeting the PDK1 signaling pathway.
II. The PDK1 Signaling Nexus: A Key Therapeutic Target
PDK1 is a central node in the PI3K/AKT/mTOR signaling pathway, one of the most frequently dysregulated pathways in human cancer.[6][11] Upon activation by growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits both PDK1 and its substrates, most notably the critical oncogenic protein AKT, to the plasma membrane.[7] PDK1 then phosphorylates AKT at its activation loop (Threonine 308), a crucial step for AKT activation.[6] Activated AKT, in turn, phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival. Besides AKT, PDK1 is responsible for activating at least 23 other AGC family kinases, including S6K, SGK, and RSK.[6][7]
Small molecule inhibitors that block the ATP-binding site of PDK1, such as GSK2334470, prevent the phosphorylation and activation of this entire family of downstream kinases, effectively shutting down this critical pro-survival signaling network.[6][9]
Caption: The PI3K/PDK1 Signaling Pathway and Point of Inhibition.
III. Experimental Application Notes and Protocols
This section provides a logical workflow for characterizing novel derivatives of this compound.
A. Compound Preparation and Handling
Proper handling of small molecule inhibitors is crucial for reproducible results.
-
Solubilization: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[12] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% cell culture-grade DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).[13]
B. Protocol 1: Cell Viability and Cytotoxicity Assessment
This initial screen is fundamental for determining the concentration range over which a compound affects cell growth and survival.[13] The half-maximal inhibitory concentration (IC50) value is a key parameter derived from this assay.
Method: MTT/XTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) in complete culture medium.[13] Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[13]
-
Incubation: Incubate the cells for a specified duration, typically 48-72 hours.[13]
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate to allow for the formation of formazan crystals.[13]
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
| Compound Example | Cell Line | Assay Duration | IC50 (nM) |
| GSK2334470 | HEK-293 | 72h | ~10 (biochemical) |
| Derivative X | HCT-116 | 72h | Experimental |
| Derivative Y | MCF-7 | 72h | Experimental |
| Caption: Table for summarizing IC50 values from cytotoxicity assays. |
C. Protocol 2: Target Engagement & Pathway Modulation (Western Blotting)
Once the IC50 is established, the next critical step is to verify that the compound engages its intended target (PDK1) and modulates the downstream signaling pathway. Western blotting is the gold-standard technique for this analysis.
Method: Immunoblotting for Phospho-Proteins
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight if necessary to reduce basal pathway activation. Pre-treat with various concentrations of the test compound (e.g., 0.5x, 1x, 5x IC50) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor like Insulin-like Growth Factor-1 (IGF-1) or serum for a short period (e.g., 15-30 minutes) to robustly activate the PI3K/PDK1 pathway.[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins. It is crucial to analyze both the phosphorylated (active) and total forms of each protein to assess specific inhibition of phosphorylation.
-
Target Engagement: Phospho-PDK1 (Ser241) - Note: This site is an autophosphorylation mark.
-
Direct Substrates: Phospho-AKT (Thr308), Phospho-SGK (T-loop), Phospho-S6K (T-loop).[7][15]
-
Downstream Effectors: Phospho-S6 Ribosomal Protein, Phospho-NDRG1.[7][15]
-
Loading Control: β-Actin, GAPDH, or Total ERK.[7]
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[13]
Expected Outcome: A potent PDK1 inhibitor should cause a dose-dependent decrease in the phosphorylation of AKT (Thr308), SGK, S6K, and their downstream effectors, without affecting the total protein levels.[11]
Caption: Experimental workflow for characterizing novel kinase inhibitors.
D. Protocol 3: Phenotypic Assays
After confirming on-target activity, assess the compound's effect on cancer cell phenotypes that are regulated by the PDK1 pathway.
-
Anchorage-Independent Growth (Soft Agar Assay): The ability of cancer cells to grow without being attached to a solid surface is a hallmark of transformation and is often dependent on survival signaling from pathways like PI3K/PDK1.[16]
-
Prepare a base layer of agar in 6-well plates.
-
Resuspend cells in a top layer of low-melting-point agar containing the test compound or vehicle.
-
Plate the cell/agar mixture on top of the base layer.
-
Incubate for 2-4 weeks, feeding the colonies with medium containing the compound every few days.
-
Stain the colonies with crystal violet and count/image them.
-
Expected Outcome: A PDK1 inhibitor should significantly reduce the number and size of colonies formed in soft agar.[16]
-
-
Apoptosis Assay (Caspase-3/7 Activation): Inhibition of pro-survival signaling by a PDK1 inhibitor can lead to programmed cell death (apoptosis).[11]
-
Seed cells in a 96-well plate and treat with the compound for 24-48 hours.
-
Use a luminescence- or fluorescence-based kit (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases.
-
Measure the signal using a plate reader.
-
Expected Outcome: Treatment with an effective compound should lead to a dose-dependent increase in caspase 3/7 activity.[11]
-
IV. Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the discovery of novel kinase inhibitors. By leveraging the established biology of the PDK1 pathway and the known mechanism of action of related compounds like GSK2334470, researchers can efficiently screen and characterize new chemical entities. The protocols outlined here provide a robust framework for advancing from a synthesized compound to a well-characterized lead molecule with a defined mechanism of action. Successful identification of a potent and selective PDK1 inhibitor from this scaffold could provide a valuable tool for cancer research and a promising candidate for further therapeutic development.
V. References
-
Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357–369. Retrieved January 7, 2026, from [Link]
-
Mei, H., et al. (2014). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Cancer Letters, 355(1), 86-94. Retrieved January 7, 2026, from [Link]
-
Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Portland Press. Retrieved January 7, 2026, from [Link]
-
Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Europe PMC. Retrieved January 7, 2026, from [Link]
-
Baffert, F., et al. (2013). Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR. Journal of Biological Chemistry, 288(12), 8595-8606. Retrieved January 7, 2026, from [Link]
-
Patsnap Synapse. (2024). What are PDK1 inhibitors and how do they work?. Retrieved January 7, 2026, from [Link]
-
Medina, J. R. (2013). Selective 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors: dissecting the function and pharmacology of PDK1. Journal of Medicinal Chemistry, 56(8), 3097-3106. Retrieved January 7, 2026, from [Link]
-
Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 438-446. Retrieved January 7, 2026, from [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved January 7, 2026, from [Link]
-
Sielska, M., & Bojarski, A. J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved January 7, 2026, from [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Retrieved January 7, 2026, from [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(10), 1734-1743. Retrieved January 7, 2026, from [Link]
-
Chessari, G., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(21), 8871-8896. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for the Suzuki Cross-Coupling Synthesis of 1H-Pyrrolo[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated significant potential, particularly as potent kinase inhibitors for anticancer therapies.[2] The ability to efficiently synthesize and functionalize this core structure is therefore of paramount importance for the rapid exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4][5]
Among the myriad of synthetic transformations available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[6] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for medicinal chemists. This guide provides an in-depth overview, key mechanistic insights, and detailed experimental protocols for the successful application of Suzuki cross-coupling reactions in the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is crucial for rationalizing the choice of reagents and for troubleshooting reactions. The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halo-1H-pyrrolo[3,2-c]pyridine, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle. The reactivity of the halide is typically I > Br > OTf >> Cl.[8]
-
Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical to facilitate this step without degrading the substrates or catalyst.[9]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Parameters and Optimization for 1H-Pyrrolo[3,2-c]pyridine Synthesis
The successful synthesis of substituted 1H-pyrrolo[3,2-c]pyridines via Suzuki coupling hinges on the careful selection and optimization of several key parameters. Due to the electron-deficient nature of the pyridine ring and the potential for the pyrrole N-H to interact with the catalyst, these substrates can be challenging.
1. Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide superior results, especially for less reactive halides (e.g., chlorides).[7][10][11]
-
Pd(PPh₃)₄: A versatile and commonly used catalyst, often effective for bromo- and iodo-pyrrolopyridines.[12]
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective for nitrogen-containing heterocycles. They enhance the rates of both oxidative addition and reductive elimination.[7]
-
Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is another robust catalyst, often showing good performance with heterocyclic substrates.
2. Base: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact reaction efficiency.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Potassium carbonate (K₂CO₃) is a good starting point for many reactions.[12] Cesium carbonate (Cs₂CO₃) is stronger and more soluble, often proving effective in difficult couplings.
-
Phosphates (K₃PO₄): A strong base that is often used with sterically hindered substrates or less reactive coupling partners.[7]
3. Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent solubilizes the substrates and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
1,4-Dioxane/Water: A very common and effective solvent system for Suzuki couplings.[12]
-
Toluene/Water or DME/Water: Alternative solvent systems that can be effective depending on the specific substrates.
4. Boron Source: While arylboronic acids are most common, their corresponding esters (e.g., pinacol esters) can also be used. Boronic esters sometimes offer greater stability and are less prone to side reactions like protodeboronation, which can be an issue with electron-rich or heteroaryl boronic acids.
Detailed Experimental Protocol: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
This protocol is adapted from a reported procedure for the synthesis of a series of potent anticancer agents and serves as an excellent, field-proven example.[12] It details the coupling of various substituted arylboronic acids to a 6-bromo-1H-pyrrolo[3,2-c]pyridine core.
Starting Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Electrophile)
-
Substituted Phenylboronic Acid (Nucleophile)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Water (Co-solvent)
Sources
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Application Notes & Protocols: A Strategic Guide to the Bioevaluation of Novel 1H-pyrrolo[3,2-c]pyridine Derivatives
For: Researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Foreword: The Therapeutic Potential of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for designing inhibitors that target ATP-binding sites, particularly in protein kinases and other enzymes like tubulin.[1][2][3] Recent studies have demonstrated that derivatives of this scaffold exhibit potent antiproliferative and anticancer activities, often by disrupting critical cellular processes like microtubule dynamics or key signaling pathways.[1][4][5] For instance, certain derivatives have been identified as colchicine-binding site inhibitors, leading to G2/M phase cell cycle arrest and apoptosis.[1][2][6]
This guide provides a structured, multi-phase approach to the bioevaluation of novel 1H-pyrrolo[3,2-c]pyridine derivatives. The protocols are designed to be robust and self-validating, enabling researchers to efficiently identify active compounds, elucidate their mechanisms of action, and generate the critical data needed to advance promising candidates toward preclinical development.
A Tiered Strategy for Bioevaluation
A resource-intensive, haphazard screening approach can deplete valuable compound stores and lead to ambiguous results. We advocate for a tiered, decision-driven strategy that moves from broad, high-throughput primary screens to focused, mechanism-of-action studies. This ensures that resources are concentrated on the most promising molecules.
Caption: A strategic workflow for the bioevaluation of novel compounds.
Phase 1: Primary Screening - Identifying Biological Activity
The initial goal is to cast a wide net to identify derivatives with significant biological activity. Antiproliferative assays against a diverse panel of human cancer cell lines are the gold standard for this phase.
Protocol 1.1: In Vitro Antiproliferative Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized for spectrophotometric quantification.[7][9] The absorbance is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (10 mM stock)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated (vehicle) controls and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient for at least two cell doublings.[9]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11] Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[7][10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
Data Analysis & Quality Control:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Trustworthiness: For high-throughput screening, the Z'-factor should be calculated to validate assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12][13][14]
Phase 2: Secondary Assays - Elucidating Mechanism of Action
Once "hit" compounds are identified (e.g., IC₅₀ < 10 µM), the next phase focuses on understanding how they exert their antiproliferative effects.
Protocol 2.1: Cell Cycle Analysis by Flow Cytometry
Principle: Many anticancer agents, particularly those targeting tubulin or kinases, induce cell cycle arrest.[1] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[15] By staining fixed and permeabilized cells with PI, the DNA content per cell can be quantified by flow cytometry, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[15] An accumulation of cells in a specific phase suggests drug-induced arrest.
Materials:
-
Cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[16][17]
Step-by-Step Methodology:
-
Cell Harvest: Collect both adherent and floating cells from the treated cultures. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.[17]
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[18] Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is crucial to prevent staining of double-stranded RNA.[15][16]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[16]
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL2 or FL3). Collect at least 10,000 events per sample.
Protocol 2.2: Apoptosis Induction Assay (Annexin V/PI Staining)
Principle: Apoptosis, or programmed cell death, is a desired outcome for many anticancer drugs. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[20][21]
Materials:
-
Cells treated with the test compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).[21][22]
Step-by-Step Methodology:
-
Cell Harvest: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Phase 3: Early ADME Profiling
Promising compounds with a well-defined mechanism of action must be evaluated for their drug-like properties. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are critical for identifying potential liabilities.
Protocol 3.1: Microsomal Stability Assay
Principle: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[23] This assay assesses a compound's metabolic stability by incubating it with liver microsomes and an NADPH regenerating system (to support CYP activity) and measuring the rate of its disappearance over time.[24][25] High clearance in this assay suggests the compound may be rapidly metabolized in vivo, potentially leading to poor bioavailability.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)[26]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[26]
-
Test compound and positive control (e.g., Midazolam)
-
Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer. Pre-warm to 37°C.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the microsome mixture. Split this into two sets: one with and one without the NADPH regenerating system (the latter serves as a negative control for non-CYP degradation).[23][27] Initiate the reaction by adding the NADPH system.
-
Time Course Sampling: Incubate the reaction at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[23][24]
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) / (mg microsomal protein/mL).
Data Presentation and Interpretation
Consolidating data into a clear format is essential for making informed decisions.
Table 1: Summary of Bioevaluation Data for Novel 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Antiproliferative IC₅₀ (µM) | Cell Cycle Arrest (at 24h) | Apoptosis Induction (% Annexin V+) | In Vitro t½ (min) (Human Liver Microsomes) |
| MCF-7 | ||||
| Lead-01 | 0.21 | G2/M Arrest | 45.2% | >60 |
| Lead-02 | 1.15 | G2/M Arrest | 38.7% | 25 |
| Analog-03 | 8.90 | No Effect | 12.5% | <10 |
| Analog-04 | >50.0 | Not Tested | Not Tested | Not Tested |
| Doxorubicin | 0.08 | G2/M Arrest | 68.1% | N/A |
Interpretation: Based on the hypothetical data above, Lead-01 emerges as the most promising candidate. It exhibits potent sub-micromolar antiproliferative activity, a clear mechanism of action (G2/M arrest leading to apoptosis), and excellent metabolic stability. In contrast, Analog-03 shows weaker activity and very poor stability, marking it for deprioritization. This data-driven approach allows for the efficient allocation of resources to the most viable chemical series. For further characterization, promising compounds can be submitted for broader evaluation, such as the NCI-60 Human Tumor Cell Line Screen, which provides a comprehensive profile across 60 different cell lines.[28][29][30]
References
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- Jayapal, M., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- Unknown. (n.d.). The Annexin V Apoptosis Assay.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- BIT 479/579. (n.d.). Z-factors. High-throughput Discovery.
- On HTS. (2023). Z-factor.
- National Cancer Institute. (n.d.). NCI-60 Screening Methodology.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE (Journal of Visualized Experiments), (81), e2834.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed.
- Cyprotex. (n.d.). Microsomal Stability.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Kim, M. H., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
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- Li, Y., et al. (2018). Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors. PubMed.
- Ciacomei, G., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
- National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis.
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Application Note & Protocol: Preparation of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine for Biological Screening
Abstract & Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active agents, including potent kinase inhibitors for oncology and immunology.[1] Derivatives of this scaffold have shown promise as inhibitors of targets ranging from FMS kinase to tubulin polymerization.[1][2][3] The strategic introduction of a halogen, specifically iodine, at the C3-position of the pyrrole ring, transforms the scaffold into a versatile synthetic intermediate. This "handle" enables rapid diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]
This document provides a comprehensive, field-proven guide for the regioselective synthesis, purification, and characterization of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. Furthermore, it details the critical subsequent steps for preparing this key intermediate for biological screening, ensuring the generation of reliable and reproducible data in high-throughput assays. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles and quality control checkpoints essential for advancing a compound from synthesis to biological evaluation.
Synthesis of this compound
Principle of the Reaction
The synthesis involves the direct C-H iodination of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine starting material. The pyrrole ring of the bicyclic system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3-position is the most nucleophilic and sterically accessible site, thus directing the regioselectivity of the iodination.[5] N-Iodosuccinimide (NIS) is employed as a mild and effective electrophilic iodine source. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which facilitates the dissolution of the starting material and reagents. An iron(III) catalyst can be used to activate the NIS, increasing the reaction rate and efficiency under mild conditions.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-methoxy-1H-pyrrolo[3,2-c]pyridine | ≥97% | Commercial | Starting Material (SM) |
| N-Iodosuccinimide (NIS) | ≥98% | Commercial | Protect from light. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aq. Na₂S₂O₃ | Reagent Grade | In-house prep. | For quenching. |
| Saturated aq. NaCl (Brine) | Reagent Grade | In-house prep. | For washing. |
| Anhydrous Na₂SO₄ | Reagent Grade | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Detailed Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq, e.g., 1.48 g, 10.0 mmol).
-
Dissolution: Add anhydrous DMF (approx. 20 mL). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until the starting material is fully dissolved.
-
Scientist's Note: Ensuring an anhydrous environment is crucial as moisture can react with NIS and decrease the reaction's efficiency.
-
-
Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.1 eq, e.g., 2.47 g, 11.0 mmol).
-
Scientist's Note: The flask should be wrapped in aluminum foil to protect the light-sensitive NIS from degradation, which can lead to the formation of I₂ and reduced yields.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C) for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 50% Ethyl Acetate in Hexanes. The product should have a lower Rf than the starting material.
-
LC-MS: Look for the disappearance of the SM mass peak (e.g., m/z = 149.1 [M+H]⁺) and the appearance of the product mass peak (m/z = 275.0 [M+H]⁺).
-
-
Work-up & Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (100 mL) and Ethyl Acetate (100 mL).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aqueous Na₂S₂O₃ (2 x 50 mL) to quench any remaining iodine/NIS.
-
Deionized water (1 x 50 mL).
-
Saturated aqueous NaCl (Brine) (1 x 50 mL) to facilitate phase separation.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%).
-
Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure. Dry the resulting solid under high vacuum to afford this compound as an off-white to light brown solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Analytical Characterization & Quality Control
Ensuring the identity, purity, and integrity of the synthesized compound is a non-negotiable prerequisite for its use in biological screening.[7] A dual analytical approach using both LC-MS and NMR is recommended as a standard quality control measure.[7]
Characterization Data
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | Off-white to light brown solid |
| LC-MS | Purity (254 nm) | ≥ 95% |
| [M+H]⁺ | Calculated: 274.97; Found: 275.0 | |
| ¹H NMR | Solvent | DMSO-d₆ |
| Chemical Shifts (δ) | Consistent with published spectra for the target structure. Key signals include a singlet for the C2-H proton, distinct aromatic protons, and a singlet for the methoxy group. | |
| Storage | Conditions | Store at -20°C, protected from light. |
Trustworthiness Through Validation
The protocol is self-validating. The expected mass must be observed via LC-MS, and the ¹H NMR spectrum must be clean and match the proposed structure. Purity should exceed the 95% threshold commonly accepted for primary screening campaigns to minimize the risk of artifacts from impurities.[8]
Preparation for Biological Screening
Proper compound handling and stock solution preparation are critical for the success of any screening campaign, preventing issues like poor solubility, compound degradation, and inaccurate concentration determination.[9]
Principle of Stock Solution Preparation
A high-concentration stock solution, typically in 100% DMSO, is prepared to serve as the source for all subsequent dilutions.[10] DMSO is a versatile solvent for many organic compounds and is miscible with aqueous assay buffers.[10][11] However, the final concentration of DMSO in the biological assay must be carefully controlled (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.[11]
Detailed Protocol for 10 mM Stock Solution
-
Pre-Preparation: Bring the vial of this compound (MW: 274.06 g/mol ) and a bottle of high-purity, anhydrous DMSO to room temperature in a desiccator to prevent water condensation.[10]
-
Weighing: On a calibrated analytical balance, accurately weigh a specific amount of the compound into a sterile, labeled, amber glass vial or microcentrifuge tube (e.g., 2.74 mg).
-
Scientist's Note: Using an amber vial protects the compound from potential photodegradation during handling and storage.
-
-
Calculation: Calculate the precise volume of DMSO required to achieve the target concentration of 10 mM.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example: For 2.74 mg (0.00274 g): Volume = 0.00274 / (274.06 * 0.010) = 0.001 L = 1000 µL.
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller volumes in appropriately labeled, low-binding microcentrifuge tubes.[12] Store all aliquots at -20°C or -80°C.[11]
Screening Preparation Workflow Diagram
Caption: Workflow from purified compound to biological screening-ready plates.
Conclusion
This application note provides a robust and validated methodology for the synthesis of the key building block, this compound. By adhering to the detailed protocols for synthesis, purification, characterization, and preparation for screening, researchers can ensure the high quality of their chemical matter. This foundation of material integrity is paramount for generating meaningful and reproducible biological data, ultimately accelerating the drug discovery process.
References
- Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- Fouad, M. A., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry.
- Kinscherf, R. T., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. National Institutes of Health.
- Radboudumc. (n.d.). Preparation stock solution solid compound(s). Radboudumc internal protocol.
- MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
- MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules.
- Zhang, Z., et al. (2012). Quality control of cell-based high-throughput drug screening. Acta Pharmacologica Sinica.
- Kymos Group. (n.d.). Quality Control of Biologics and Biosimilars. Kymos.
- Semantic Scholar. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
- Le-Dey, R., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters.
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emolecules.com [emolecules.com]
- 8. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. crispmaastricht.nl [crispmaastricht.nl]
Application Notes and Protocols for the Evaluation of 1H-pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. They play essential roles in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[1] This makes tubulin a prime target for anticancer drug development.[2][3]
Microtubule-targeting agents are broadly classified based on their binding site on the tubulin dimer, which includes the taxane, vinca alkaloid, and colchicine sites.[4] While taxanes stabilize microtubules and vinca alkaloids inhibit their formation by binding at the inter-dimer interface, colchicine-binding site inhibitors (CBSIs) function by binding to β-tubulin at its interface with α-tubulin.[3][4][5] This binding event induces a conformational change in the tubulin dimer, rendering it unable to polymerize into microtubules, which leads to microtubule network disruption, mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2][4][5]
Colchicine, the archetypal CBSI, has limited therapeutic utility due to its significant toxicity and narrow therapeutic index.[3][4] This has driven the development of synthetic CBSIs with improved pharmacological profiles. Among these, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising structural template. These compounds act as configuration-constrained analogues of other known CBSIs like combretastatin A-4 (CA-4), offering potent antiproliferative and tubulin polymerization inhibitory activities.[6][7][8][9] Their rigid structure helps lock the molecule in a bioactive conformation, enhancing its binding affinity for the colchicine site.[8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism and evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. It details the core principles and provides step-by-step protocols for the essential assays required to characterize their activity as potent colchicine-binding site inhibitors.
Mechanism of Action: A Stepwise Cascade
The anticancer activity of 1H-pyrrolo[3,2-c]pyridines is initiated by their specific binding to the colchicine pocket on β-tubulin. This high-affinity interaction triggers a cascade of cellular events culminating in apoptotic cell death.
-
Binding to the Colchicine Site: The 1H-pyrrolo[3,2-c]pyridine core, typically substituted with moieties like a 3,4,5-trimethoxyphenyl 'A' ring, mimics the binding mode of natural ligands.[6][8] Molecular modeling studies suggest that these compounds establish key hydrogen bonds with residues within the colchicine pocket, such as Thrα179 and Asnβ349, anchoring them in the active site.[6][10][11]
-
Inhibition of Tubulin Polymerization: By occupying the colchicine site at the α-β tubulin interface, the inhibitor induces a conformational bend in the tubulin heterodimer.[3][4] This structural alteration prevents the straight, head-to-tail self-assembly of dimers required for microtubule elongation.[5] The direct consequence is a potent inhibition of tubulin polymerization.[6][7][10]
-
Disruption of Microtubule Dynamics: The inhibition of polymerization shifts the cellular equilibrium towards microtubule depolymerization. This leads to a catastrophic breakdown of the microtubule network, which is readily observable via immunofluorescence microscopy.[6][10]
-
Cell Cycle Arrest and Apoptosis: A functional microtubule network is indispensable for the formation of the mitotic spindle. Its disruption by 1H-pyrrolo[3,2-c]pyridines activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[6][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in the selective death of rapidly proliferating cancer cells.[12]
Caption: Mechanism of 1H-pyrrolo[3,2-c]pyridines as CBSIs.
Experimental Evaluation: Application Notes and Protocols
To characterize a novel 1H-pyrrolo[3,2-c]pyridine derivative, a series of validated assays must be performed. This section provides the scientific rationale and detailed protocols for these essential experiments.
In Vitro Tubulin Polymerization Assay
Application Note: This is the primary biochemical assay to confirm that a compound directly targets tubulin assembly. It provides a quantitative measure of a compound's ability to inhibit the polymerization of purified tubulin in a cell-free environment, which is crucial for verifying the proposed mechanism of action. The assay monitors the increase in light scattering (measured as absorbance) as tubulin monomers polymerize into microtubules. Inhibitors like 1H-pyrrolo[3,2-c]pyridines will reduce the rate and extent of this absorbance increase.[13] The output, an IC₅₀ value, represents the concentration of the inhibitor required to reduce tubulin polymerization by 50%.[13]
Protocol:
-
Materials:
-
Lyophilized, high-purity (>99%) bovine brain tubulin
-
General Tubulin Buffer (G-PEM; 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compound (1H-pyrrolo[3,2-c]pyridine derivative) and controls (e.g., Colchicine, Paclitaxel, DMSO)
-
96-well, half-area, clear-bottom microplates
-
Temperature-controlled microplate reader/spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice at all times.
-
Prepare a stock solution of GTP (10 mM) in G-PEM buffer.
-
Prepare serial dilutions of the test compound and controls in G-PEM buffer. The final DMSO concentration should not exceed 0.5%.
-
-
Reaction Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. For each well, add:
-
G-PEM buffer with 10% glycerol.
-
Test compound dilution or control.
-
Tubulin solution (add last).
-
GTP to a final concentration of 1 mM.
-
-
-
Measurement:
-
Immediately place the plate into the pre-warmed spectrophotometer.
-
Monitor the change in absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time for each concentration.
-
Determine the maximum polymerization level (Vmax) for each concentration from the plateau of the curve.
-
Calculate the percentage of inhibition relative to the DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a dose-response curve to determine the IC₅₀ value.
-
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability (Antiproliferation) Assay
Application Note: This assay determines the cytotoxic or cytostatic effect of the 1H-pyrrolo[3,2-c]pyridine derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of living cells.[16] This assay is essential for determining the dose-dependent efficacy of the compounds and calculating their IC₅₀ values in a cellular context.[17]
Protocol:
-
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound and positive control (e.g., CA-4)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Record the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
-
Table 1: Representative Antiproliferative Activity of a 1H-pyrrolo[3,2-c]pyridine Derivative (Compound 10t)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 0.12[8][9] |
| SGC-7901 | Gastric Cancer | 0.15[8][9] |
| MCF-7 | Breast Cancer | 0.21[8][9] |
| Data derived from published studies on representative compounds for illustrative purposes.[8][9] |
Immunofluorescence Microscopy of the Microtubule Network
Application Note: This technique provides direct visual evidence of the compound's effect on the microtubule cytoskeleton within intact cells.[1] By using antibodies specific to tubulin (e.g., anti-α-tubulin), the intricate microtubule network can be labeled and visualized using fluorescence microscopy.[1] In untreated cells, a fine, filamentous network extending throughout the cytoplasm is observed. Following treatment with an effective 1H-pyrrolo[3,2-c]pyridine derivative, this network will appear disorganized, fragmented, or completely depolymerized, confirming the compound's microtubule-disrupting activity in a cellular environment.[6][10]
Protocol:
-
Materials:
-
Cancer cells (e.g., HeLa)
-
Sterile glass coverslips in 24-well plates
-
Test compound
-
Fixation buffer (e.g., 4% paraformaldehyde (PFA) in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at a relevant concentration (e.g., its IC₅₀ value) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Fixation:
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.
-
-
Permeabilization:
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclei.
-
Caption: Workflow for immunofluorescence staining of microtubules.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising class of colchicine-binding site inhibitors. Their rigid structure provides a robust framework for potent interaction with tubulin, leading to the inhibition of polymerization, disruption of the microtubule network, G2/M cell cycle arrest, and ultimately, cancer cell death. The experimental protocols detailed in these application notes provide a validated framework for the comprehensive evaluation of novel derivatives. Through the systematic application of in vitro polymerization assays, cellular viability studies, and immunofluorescence imaging, researchers can effectively characterize the mechanism and potency of these compounds, paving the way for the development of next-generation microtubule-targeting cancer therapeutics.
References
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- Proposed mechanism of vascular disruption by colchicine binding site inhibitors. (n.d.). ResearchGate.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Group research repository.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
- Field, J. J., Poso, A., & Laine, R. A. (2022). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC.
- Zeiger, A. S., Besprozvannaya, M., & Agafonov, R. V. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed.
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. (2011). PubMed.
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. (2012). PubMed.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Guideline for anticancer assays in cells. (2024). ResearchGate.
- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (2023). Taylor & Francis Online.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. (2014). PMC.
- Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Item - Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. tandfonline.com [tandfonline.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yields and purity. This document will explain the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrrolo[3,2-c]pyridine core is a privileged scaffold in numerous biologically active molecules, and the iodine atom at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] The methoxy group at the 6-position can also be modulated to fine-tune the electronic and steric properties of the final compounds.
The synthesis of this molecule, while achievable, can present several challenges that may lead to suboptimal yields or the formation of impurities. This guide will walk you through a plausible synthetic route and provide solutions to common problems you may encounter.
Proposed Synthetic Pathway
A common and effective strategy for the synthesis of this compound involves a two-stage process:
-
Stage 1: Synthesis of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core. This is typically achieved through a multi-step sequence starting from a substituted pyridine.
-
Stage 2: Regioselective iodination of the pyrrolopyridine core. This step introduces the iodine atom at the desired 3-position of the pyrrole ring.
Below is a visual representation of this proposed workflow:
Caption: Proposed two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by the synthetic stage.
Stage 1: Synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine
Issue 1: Low yield in the cyclization step to form the pyrrolopyridine ring.
-
Question: My cyclization reaction to form the 6-methoxy-1H-pyrrolo[3,2-c]pyridine core is giving a very low yield. What are the likely causes and how can I improve it?
-
Answer: Low yields in the formation of the pyrrolopyridine ring, often achieved through variations of the Fischer indole synthesis, can stem from several factors.[2] Here’s a systematic approach to troubleshooting:
-
Incomplete Precursor Formation: If your synthesis involves a condensation step to form a key intermediate (e.g., a hydrazone), ensure this reaction has gone to completion.
-
Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure anhydrous conditions, as water can hydrolyze intermediates. It may be beneficial to isolate and purify the intermediate before proceeding to the cyclization.
-
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical for the intramolecular cyclization.
-
Troubleshooting: Screen different Brønsted or Lewis acids such as polyphosphoric acid (PPA), Eaton's reagent, or zinc chloride (ZnCl₂). Optimize the concentration, as overly harsh acidic conditions can lead to degradation of your starting material or product.
-
-
Side Reactions: The formation of regioisomers or polymeric tars can significantly reduce the yield of your desired product.
-
Troubleshooting: Adjusting the reaction temperature and time can help minimize side reactions. Lowering the temperature may increase selectivity, while extended reaction times can sometimes lead to decomposition.
-
-
Issue 2: Difficulty in introducing the 6-methoxy group.
-
Question: I am struggling to introduce the methoxy group at the 6-position of the pyrrolopyridine ring. What are some effective methods?
-
Answer: Introducing a methoxy group onto the pyridine ring of the scaffold can be approached in two main ways:
-
Start with a methoxy-substituted pyridine: If a suitable starting material like 2-bromo-5-methoxypyridine is commercially available, this is often the most straightforward approach. The methoxy group is carried through the synthetic sequence.
-
Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling on a Halo-pyrrolopyridine:
-
SNAr: If you have a 6-halo-pyrrolopyridine (e.g., 6-chloro or 6-bromo) with an activating group, you can attempt a direct displacement with sodium methoxide. This reaction often requires elevated temperatures.
-
Buchwald-Hartwig Amination: A more modern and often higher-yielding approach is a palladium-catalyzed cross-coupling reaction between a 6-halo-pyrrolopyridine and methanol, using a suitable phosphine ligand and a base.
-
-
Stage 2: Regioselective Iodination
Issue 3: Low or no yield in the iodination step.
-
Question: My iodination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine is showing very low or no conversion to the desired 3-iodo product. What could be the problem?
-
Answer: Low or no yield in the iodination of an electron-rich heterocycle like 6-methoxy-1H-pyrrolo[3,2-c]pyridine can be due to several factors related to your substrate, reagents, or reaction conditions.[3]
-
Reagent Purity and Activity: The quality of your iodinating agent is paramount.
-
Troubleshooting:
-
N-Iodosuccinimide (NIS): Ensure you are using a fresh bottle of NIS, as it can decompose over time. Store it in a cool, dark, and dry place.
-
Iodine Monochloride (ICl): ICl is moisture-sensitive.[3] Use a freshly opened bottle or consider purifying it before use.
-
Iodine (I₂): When using molecular iodine, an oxidizing agent is often required to generate the electrophilic iodine species.[4]
-
-
-
Reaction Conditions:
-
Troubleshooting: The pyrrole ring is highly activated by the adjacent nitrogen and the electron-donating nature of the fused pyridine ring, so the reaction should proceed under mild conditions. Many iodinations of activated heterocycles can be run at or below room temperature. If you are not seeing any reaction, you could try gentle heating, but be cautious of decomposition.
-
-
Solvent Choice: The solvent can influence the reactivity of the iodinating species.
-
Troubleshooting: Common solvents for iodination include dichloromethane (DCM), acetonitrile, and N,N-dimethylformamide (DMF). If one is not working, try another. For NIS iodinations, DMF is often effective.
-
-
Issue 4: Formation of multiple iodinated products or side products.
-
Question: I am observing the formation of di-iodinated products or other impurities, and my desired mono-iodinated product is difficult to isolate. How can I improve the selectivity?
-
Answer: The high reactivity of the pyrrolopyridine ring can sometimes lead to over-iodination or other side reactions. Here's how to improve selectivity for the 3-iodo product:
-
Control Stoichiometry:
-
Troubleshooting: Carefully control the stoichiometry of your iodinating agent. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-iodination.[3]
-
-
Lower the Reaction Temperature:
-
Troubleshooting: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will decrease the overall reaction rate and can significantly improve the selectivity for the mono-iodinated product.[3]
-
-
Slow Addition of the Reagent:
-
Troubleshooting: Add the iodinating agent slowly and portion-wise to the solution of your substrate. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable iodinating agent for this synthesis?
-
A1: For electron-rich heterocycles like 6-methoxy-1H-pyrrolo[3,2-c]pyridine, N-Iodosuccinimide (NIS) is often a good first choice due to its ease of handling and generally high selectivity. Iodine monochloride (ICl) is also very effective but requires more careful handling due to its reactivity and moisture sensitivity.[3]
-
-
Q2: How can I effectively monitor the progress of the iodination reaction?
-
A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to get good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate can be helpful for visualizing the spots if they are not UV-active. LC-MS can also be used for more precise monitoring.
-
-
Q3: What are the best practices for purifying the final this compound product?
-
A3:
-
Work-up: After the reaction is complete, it's crucial to quench any remaining iodinating agent. A wash with aqueous sodium thiosulfate (Na₂S₂O₃) solution is standard practice.[3]
-
Chromatography: Column chromatography on silica gel is the most common method for purification.[5]
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
Compound Degradation: Nitrogen-containing heterocycles can sometimes be sensitive to the acidic nature of silica gel. If you observe streaking or low recovery, consider deactivating the silica gel with a small amount of triethylamine in your eluent or using neutral alumina as the stationary phase.[5]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
-
-
-
Q4: Can I use this iodo-derivative in a Suzuki coupling reaction?
-
A4: Absolutely. The carbon-iodine bond is well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This allows for the straightforward introduction of a wide variety of aryl and heteroaryl groups at the 3-position.
-
Experimental Protocols
The following are representative, detailed protocols based on established methodologies for the synthesis of related compounds. Optimization may be required for your specific substrate and setup.
Protocol 1: Synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine (Hypothetical)
This protocol assumes a multi-step synthesis starting from a commercially available pyridine derivative. For a detailed, step-by-step procedure for a related 6-bromo-1H-pyrrolo[3,2-c]pyridine, please refer to the literature.[6]
Protocol 2: Iodination of 6-methoxy-1H-pyrrolo[3,2-c]pyridine
Caption: Experimental workflow for the iodination step.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, selective, and easy to handle for electron-rich heterocycles. |
| Stoichiometry | 1.0 - 1.1 equivalents of NIS | Minimizes the risk of di-iodination. |
| Solvent | Anhydrous DMF or CH₂Cl₂ | Common solvents that facilitate the reaction. |
| Temperature | 0 °C to room temperature | Controls reaction rate and improves selectivity. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion; monitor by TLC. |
| Work-up Quench | Saturated aq. Na₂S₂O₃ | Removes excess iodine and unreacted NIS. |
| Purification | Silica gel column chromatography | Effective for separating the product from impurities. |
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302024. [Link]
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- García-Reyes, J. F., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5036–5040. [Link]
- García-Reyes, J. F., et al. (2021). Selective C–H Iodination of (Hetero)arenes.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
- Lee, S., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(10), 2649. [Link]
- Kumar, A., et al. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for the purification of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this versatile synthetic intermediate.
Introduction: Understanding the Molecule
This compound is a key building block in medicinal chemistry, often utilized in cross-coupling reactions to synthesize more complex molecules.[1] Its unique structure, featuring a pyrrolopyridine core, a methoxy group, and an iodine atom, presents a distinct set of purification challenges. The presence of the nitrogen-containing heterocyclic system can lead to interactions with silica gel, while the iodo-substituent introduces the potential for specific impurities. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on typical synthetic routes for related iodinated heterocycles, the most common impurities include:
-
Unreacted starting materials: Depending on the specific iodination protocol used.
-
De-iodinated product (6-methoxy-1H-pyrrolo[3,2-c]pyridine): This is a frequent side product, especially if the reaction is exposed to reducing conditions or certain catalysts.
-
Regioisomers: Depending on the selectivity of the iodination reaction, you might have isomers with iodine at different positions.
-
Di-iodinated species: Over-reaction can lead to the introduction of a second iodine atom.
-
Residual catalyst: If transition metals like palladium or copper are used in preceding steps, trace amounts may carry over.
Q2: My compound appears as a single spot on TLC, but the NMR shows impurities. Why is this?
A2: This is a common scenario. It's likely that you have co-eluting impurities, meaning they have a very similar polarity to your desired product and therefore do not separate on a standard TLC plate. The de-iodinated version of your compound is a prime suspect for co-elution. To resolve this, you may need to experiment with different TLC solvent systems or use a higher resolution analytical technique like HPLC or UPLC.
Q3: Is this compound stable on silica gel?
A3: Pyrrolopyridine derivatives can sometimes interact with the acidic surface of standard silica gel, leading to streaking on TLC, poor separation during column chromatography, and in some cases, degradation.[2] If you observe these issues, consider deactivating your silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.
Q4: What is the best approach for removing residual palladium catalyst from my product?
A4: If your synthesis involved a palladium-catalyzed reaction, residual metal can be problematic for downstream applications. While column chromatography can remove some of it, specialized palladium scavengers are often more effective. These are commercially available resins that selectively bind to the metal, allowing for its removal by simple filtration.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying this compound.[3] However, challenges can arise. The following table provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Compound Degradation on Silica: The acidic nature of silica gel may be degrading your product. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%). Alternatively, use a different stationary phase like neutral or basic alumina.[2] |
| Irreversible Adsorption: The polar pyrrolopyridine core can strongly adhere to the silica gel. | Add a more polar solvent to your mobile phase, such as methanol or isopropanol, to help elute the compound. | |
| Poor Separation | Co-eluting Impurities: Impurities like the de-iodinated product may have very similar polarity. | Use a shallower solvent gradient during elution to improve resolution. Consider switching to a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. |
| Improper Column Packing: Channels in the silica gel bed can lead to poor separation. | Ensure your silica gel is packed as a uniform slurry and is not allowed to run dry. | |
| Streaking/Tailing of the Product Band | Interaction with Silica Gel: The basic nitrogen atoms in the pyrrolopyridine ring can interact with acidic silanol groups. | Add a small amount of triethylamine or pyridine to your eluent to suppress this interaction and improve the peak shape.[2] |
| Compound Overload: Loading too much crude material onto the column can exceed its separation capacity. | Use a larger column or reduce the amount of material being purified in a single run. |
Purification Workflow: A Step-by-Step Approach
The following diagram outlines a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Choose an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes).
-
Monitor the elution of your compound using TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar heterocycles include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
-
Dissolution:
-
Place the impure compound in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the compound is fully dissolved.
-
-
Cooling and Crystal Formation:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Advanced Troubleshooting: Identifying and Removing Stubborn Impurities
The following diagram illustrates a decision-making process for tackling persistent impurities.
Caption: Decision tree for advanced impurity troubleshooting.
By following the guidance in this technical support document, you will be better equipped to overcome the purification challenges associated with this compound and obtain high-purity material for your research and development endeavors.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302041.
- Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
- Yuan, Z., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Acta Pharmaceutica Sinica B.
Sources
Technical Support Center: Improving the Solubility of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine for Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in their experimental assays. As a heterocyclic compound, it may exhibit limited aqueous solubility, which can lead to unreliable and poorly reproducible assay results. This guide provides a comprehensive framework for systematically addressing and overcoming these solubility issues, ensuring the generation of high-quality, reliable data.
Understanding the Challenge: Why Solubility Matters
The aqueous solubility of a compound is a critical physicochemical property that directly impacts its behavior in biological assays.[1] Poor solubility can lead to several experimental pitfalls, including:
-
Precipitation: The compound may "crash out" of solution when a concentrated stock (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer. This phenomenon, often termed "DMSO shock," results in an unknown and lower-than-intended final concentration of the compound in the assay.
-
Inaccurate Potency Measurement: If the compound is not fully dissolved, the measured biological activity (e.g., IC50) will be inaccurate, as the true concentration of the compound interacting with the target is unknown.
-
Assay Interference: Undissolved compound particles can interfere with assay detection methods, for example, by scattering light in absorbance-based assays or by interacting non-specifically with assay components.
This guide will walk you through a logical progression of strategies to mitigate these issues, starting from the proper preparation of stock solutions to more advanced formulation techniques.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and immediate troubleshooting advice for working with compounds like this compound.
Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: You are likely observing "DMSO shock" or precipitation upon dilution. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly disperses, and the solvent environment around your compound becomes predominantly aqueous. If the compound's solubility in water is low, it will precipitate.
Quick Fixes:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally <0.5%, but no more than 1%) that your biological system can tolerate without affecting the results.[2]
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. For example, dilute the DMSO stock into a small volume of buffer first, and then add this intermediate dilution to the final volume.
-
Optimize the mixing: Add the compound stock to the assay buffer while vortexing to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
Q2: I'm still seeing precipitation even at low DMSO concentrations. What should I try next?
A2: If simple dilution strategies are insufficient, you will need to explore more advanced formulation techniques to increase the aqueous solubility of your compound. The most common and effective methods include using co-solvents, adjusting the pH of your assay buffer, or employing cyclodextrins. These are detailed in the Troubleshooting Guides section below.
Q3: Could the components of my assay buffer be causing the precipitation?
A3: Yes, this is a possibility. High concentrations of salts or proteins in your buffer can sometimes reduce the solubility of small molecules. If you suspect this is the case, you can try to test the solubility of your compound in a simpler buffer system to see if the problem persists.
Q4: How do I know if my compound is truly dissolved?
A4: Visual inspection is the first step. A truly dissolved compound will form a clear, particle-free solution. If you see any cloudiness, haziness, or visible particles, your compound is not fully dissolved. For a more quantitative assessment, you can perform a kinetic solubility assay, as detailed in the Experimental Protocols section.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to improving the solubility of this compound. We recommend following these steps in order.
Guide 1: Optimizing Stock Solution and Dilution Technique
Before exploring more complex formulation strategies, it is crucial to ensure that your stock solution is correctly prepared and that your dilution technique is optimized.
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (Molecular Weight: 274.06 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.74 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Solubilize: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution. Ensure the final solution is clear.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Guide 2: Utilizing Co-solvents to Enhance Solubility
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 0.1 - 1% | Can have effects on cell viability and enzyme activity at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Generally well-tolerated, but can increase the viscosity of the solution. |
| Propylene Glycol | 1 - 10% | Similar to PEG 400, generally considered safe for in vitro assays. |
This protocol will help you determine the apparent solubility of your compound in the presence of different co-solvents.
-
Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% of PEG 400).
-
Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate.
-
Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.[2]
Guide 3: pH Modification for Ionizable Compounds
The pyrrolo[3,2-c]pyridine scaffold contains nitrogen atoms that can be protonated at acidic pH.[3] Therefore, adjusting the pH of your assay buffer may significantly improve the solubility of this compound by forming a more soluble salt.
Important Considerations:
-
Assay Compatibility: Ensure that the pH required for solubility is compatible with the optimal pH for your biological assay (e.g., enzyme activity, cell viability).
-
Buffering Capacity: Your assay buffer must have sufficient buffering capacity to maintain the desired pH after the addition of your compound stock solution.
Guide 4: Using Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[4]
| Cyclodextrin Derivative | Properties |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo studies. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with very high aqueous solubility, often used in parenteral formulations. |
This is a general protocol that can be adapted for your specific needs.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your assay buffer.
-
Add Compound: Add the solid this compound to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture for several hours, or even overnight, at room temperature to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate is your working solution.
-
Concentration Determination: The exact concentration of the solubilized compound in the filtrate should be determined analytically, for example, by UV-Vis spectrophotometry or HPLC.
Final Recommendations
The solubility of this compound is a critical factor for obtaining reliable and reproducible data in your assays. By systematically working through the troubleshooting guides and experimental protocols provided in this technical support center, you will be well-equipped to overcome solubility challenges. We recommend starting with the simplest approaches, such as optimizing your dilution technique, before moving on to more advanced formulation strategies. Remember to always include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on your biological system.
References
- BenchChem. (2025). Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays.
- BenchChem. (2025).
- MDPI. (2021).
- BenchChem. (2025).
- Benchchem. (2025). This compound.
- ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?.
- OAText. (2017).
- PubMed Central (PMC). (2017).
- BenchChem. (2025).
- PubMed. (2010).
- BenchChem. (2025). Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays.
- World Health Organiz
- PubMed Central (PMC). (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
- ResearchGate. (2025).
- ResearchGate. (2022).
Sources
Technical Support Center: A Guide to the Stability and Storage of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
As a Senior Application Scientist, my goal is to bridge the gap between a reagent's specifications and its successful application in your research. This guide provides an in-depth look at 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1190315-47-9), a critical heteroaromatic building block in medicinal chemistry.[1] Its utility, particularly as a substrate in metal-catalyzed cross-coupling reactions, is directly tied to its chemical integrity.[1] This document moves beyond simple data sheets to offer practical troubleshooting advice and best practices to ensure the stability of this compound, thereby safeguarding the validity and reproducibility of your experimental results.
Compound Profile and Core Stability Data
Proper handling begins with a clear understanding of the compound's characteristics and sensitivities. The following table summarizes the essential data for this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Storage Temperature | 2–8°C | Refrigeration is critical to minimize thermal degradation over time. This is the standard recommended temperature for maintaining long-term stability.[1][2] |
| Atmosphere | Store in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., Argon, Nitrogen). | The compound is sensitive to moisture.[3] An inert atmosphere prevents both hydrolysis and potential oxidation, ensuring the integrity of the pyrrolopyridine core. |
| Light Exposure | Protect from light. | Aromatic iodides can be photosensitive, leading to homolytic cleavage of the C-I bond and subsequent decomposition. Store in amber vials or wrap containers in foil.[1][2] |
| Chemical Stability | Stable under recommended storage conditions. | Deviations from the recommended temperature, moisture, and light conditions can lead to degradation, compromising sample purity.[2][3] |
| Primary Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1] | Due to these hazards, always handle this compound within a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][4] |
Troubleshooting Guide
This section addresses common problems encountered during experiments that may be linked to the stability or handling of this compound.
Question: My Suzuki-Miyaura coupling reaction using this compound has stalled or resulted in a significantly low yield. What could be the cause?
-
Possible Cause: The most likely culprit is the degradation of your this compound starting material. The carbon-iodine bond is the reactive site for oxidative addition in the catalytic cycle. If the compound has degraded (e.g., through de-iodination), the concentration of active starting material is lower than calculated, leading to poor reaction efficiency. This degradation is often accelerated by improper storage, such as exposure to light or elevated temperatures.[1][2]
-
Recommended Solution:
-
Visual Inspection: Examine your stock of the compound. A pure product should be a white or off-white solid. Any significant discoloration, such as a yellow or brownish tint, may indicate the presence of free iodine or other degradation products.
-
Purity Check: If you have access to analytical instrumentation, perform a quick purity check via Thin Layer Chromatography (TLC) or LC-MS against a retained, properly stored sample or a new lot, if available.
-
Use Fresh Reagent: If degradation is suspected, it is highly recommended to use a fresh, unopened vial of the compound for your reaction to ensure stoichiometric accuracy.
-
Question: I've noticed the solid in the vial has changed from a white powder to a clumpy, yellowish material. Is it still usable?
-
Possible Cause: This visual change strongly suggests chemical degradation. The yellowing is a classic indicator of decomposition in iodo-aromatic compounds. Clumping indicates that the material has likely been exposed to moisture, which can hydrolyze the compound or accelerate other degradation pathways.[3]
-
Recommended Solution:
-
No, the compound should not be used. The presence of impurities will interfere with your reaction, leading to difficult purification and unreliable results. The change in physical state and color is a clear sign that the reagent's integrity is compromised. For the sake of experimental reproducibility, the material should be disposed of according to your institution's hazardous waste guidelines.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for long-term storage ( >6 months)?
For maximum long-term stability, store the compound at 2–8°C, protected from light, and in a desiccated environment.[1][2] For ultimate protection, after receiving the product, we recommend flushing the vial with an inert gas like argon or nitrogen before sealing it tightly with paraffin film.
Q2: I just received a new shipment. What is the first thing I should do?
Upon receipt, inspect the container to ensure the seal is intact. Note the appearance of the compound and record it. Immediately transfer the container to its designated 2–8°C storage location, away from light sources.[1][2] If shipping occurred at ambient temperature, this is generally acceptable for short periods (less than 2 weeks), but immediate refrigerated storage upon arrival is crucial for long-term stability.[2]
Q3: How should I prepare a stock solution to ensure its stability?
Preparing a stable stock solution is critical for screening and dose-response experiments. Please refer to the detailed protocol in the following section. The key principles are to use an anhydrous aprotic solvent (e.g., DMSO or DMF), work quickly to minimize atmospheric exposure, and store the resulting solution frozen and protected from light.
Q4: Is it safe to weigh this compound on an open laboratory bench?
No. Given that the compound may cause respiratory irritation and is harmful if swallowed, all handling, including weighing, should be conducted within a certified chemical fume hood.[1][3] This prevents inhalation of fine particles and contains any potential spills. Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[2]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stock solution while minimizing the risk of compound degradation.
-
Pre-equilibration: Remove the vial of this compound from the 2–8°C storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid when the vial is opened.
-
Preparation: In a chemical fume hood, calculate the required mass of the compound for your desired volume and concentration (For 10 mL of a 10 mM solution, you need 2.74 mg; MW = 274.06 g/mol ).[1]
-
Weighing: Briefly open the vial, quickly remove the desired amount of solid, and transfer it to a tared amber glass vial. Reseal the source vial immediately, flush with inert gas if possible, and return it to cold storage.
-
Dissolution: To the amber vial containing the weighed solid, add the calculated volume of anhydrous DMSO using a calibrated micropipette.
-
Mixing: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming (30–40°C) can be used if necessary, but avoid excessive heat.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Wrap the cap with paraffin film to ensure an airtight seal. Store the stock solution at -20°C or -80°C to maximize its shelf life.
Visualization: Compound Handling Workflow
The following diagram outlines the critical decision points and steps from receiving the compound to its use in an experiment.
Caption: Workflow for Handling and Storage of this compound.
References
- ChemScene, Safety Data Sheet: 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (2020-07-20). Link
- Sigma-Aldrich, Product Page: 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Link
- Fluorochem, Safety Data Sheet: Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxyl
- Fluorochem, Safety Data Sheet: 7-Methoxy-1h-pyrrolo[3,2-c]pyridine (2024-12-19). Link
- ChemicalBook, Safety Data Sheet: 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE (2025-07-26). Link
- Benchchem, Product Page: this compound. Link
- ChemShuttle, Product Page: 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. Link
Sources
Technical Support Center: Troubleshooting Low Bioactivity in 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Analogs
Introduction: The 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure for the development of novel therapeutics, particularly as kinase inhibitors for oncology and inflammatory diseases.[1][2][3] Analogs of this core have demonstrated potent inhibitory effects against targets like FMS kinase and Monopolar Spindle 1 (MPS1).[2][3] However, researchers often encounter frustrating instances of low or inconsistent bioactivity during screening and lead optimization. This guide provides a systematic, causality-driven approach to troubleshooting these issues, ensuring that promising compounds are not prematurely discarded due to experimental artifacts.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high potency in a biochemical assay but is inactive in my cell-based assay. What's the most likely reason?
A: This is a classic and common challenge. The discrepancy often points to issues with cell permeability, compound stability in the cell culture medium, or efflux by cellular transporters.[4] Biochemical assays use purified proteins in a controlled buffer, whereas a cell-based assay introduces a host of physiological barriers the compound must overcome to reach its intracellular target.[4] Start by investigating the compound's solubility in your specific cell culture medium and its stability over the time course of your experiment.
Q2: I've synthesized a series of analogs, but the Structure-Activity Relationship (SAR) is completely flat or illogical. Where should I begin troubleshooting?
A: A flat or nonsensical SAR is a major red flag that an experimental artifact may be masking the true activity.[5] The most common culprits are poor solubility, where all analogs are precipitating at the tested concentration, or non-specific assay interference. Before making further chemical modifications, you must verify the fundamental physicochemical properties of your core scaffold, starting with solubility and stability under your exact assay conditions.[5][6]
Q3: Could my compound be degrading in the assay buffer?
A: Absolutely. Compound stability is a critical parameter that is often overlooked in early-stage discovery.[5][7] Instability can lead to incorrect bioassay results and misleading SAR.[5] You should assess the stability of your lead compounds in the specific assay buffer over the duration of the experiment. This is typically done by incubating the compound in the buffer, taking samples at various time points, and quantifying the amount of remaining parent compound by HPLC or LC-MS.[8]
Q4: How can I quickly check if my compound is insoluble at the concentration I'm using?
A: A simple visual check is the first step. Make your final dilution and inspect it against a light source for any visible precipitate or cloudiness. For a more rigorous assessment, you can centrifuge a sample of the diluted compound; the presence of a pellet is a strong indicator of insolubility.[9] However, for definitive data, a quantitative kinetic solubility assay is recommended.[9][10]
Section 2: In-Depth Troubleshooting Workflow
Low bioactivity is a symptom, not a diagnosis. The root cause can be chemical, physical, or biological. This workflow provides a logical path to identify and solve the underlying problem.
Workflow Diagram: Troubleshooting Low Bioactivity
Caption: A systematic workflow for diagnosing the root cause of low bioactivity.
Step 1: Verify Compound Integrity and Purity
The Problem: The compound you are testing is not the compound you think it is, or it is contaminated with impurities that interfere with the assay.
Why it Matters: Synthesis of heterocyclic scaffolds can sometimes result in unexpected isomers or byproducts. Impurities, even at low levels, can be reactive or possess their own biological activity, confounding your results.
How to Solve It:
-
Identity Verification: Confirm the chemical structure of your final compound batch using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the batch using HPLC-UV or LC-MS. For screening, purity should be >95% .
-
Action: If purity is below 95% or the identity is incorrect, the compound must be re-purified or re-synthesized before any further biological testing is conducted.
Step 2: Assess Physicochemical Properties
The Problem: The compound precipitates out of solution at the concentrations used in the biological assay.
Why it Matters: A drug must be in solution to interact with its target.[11][12] If a compound precipitates, its effective concentration is much lower than the nominal concentration, leading to artificially low potency or complete inactivity.[10] This is a leading cause of false negatives and flat SARs.
How to Solve It:
-
Perform a Kinetic Solubility Assay: This experiment measures the solubility of a compound in a specific buffer when added from a DMSO stock, mimicking how most assays are performed.[10] (See SOP 1 for protocol).
-
Analyze the Data: Compare the measured kinetic solubility to the highest concentration used in your bioassay.
Data Interpretation Table:
| Kinetic Solubility vs. Max Assay Concentration | Implication | Recommended Action |
| Solubility > 10x Max Concentration | Solubility is not a limiting factor. | Proceed to stability testing. |
| Solubility ≈ Max Concentration | Compound is near its limit; results may be variable. | Test at lower concentrations; consider re-assaying. |
| Solubility < Max Concentration | High risk of precipitation. Bioactivity data is unreliable. | Do not test at this concentration. Lower the concentration or use formulation strategies (e.g., adding co-solvents like PEG400, if compatible with the assay).[9] |
The Problem: The compound degrades in the assay buffer over the course of the experiment.
Why it Matters: Compound degradation reduces the concentration of the active molecule over time, leading to an underestimation of its true potency.[5] Degradation products could also be toxic or interfere with the assay. Stability testing is a crucial step in early drug development.[7][13][14]
How to Solve It:
-
Perform an Assay Buffer Stability Test: Incubate the compound in the assay buffer at the relevant temperature (e.g., 37°C).
-
Time Points: Take samples at T=0, 1h, 4h, and 24h (or times relevant to your assay duration).
-
Quantify: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining.
-
Action: If >20% degradation is observed within the assay's timeframe, the results are compromised. Consider shortening the assay incubation time or redesigning the compound to improve the stability of the labile moiety.
Step 3: Interrogate the Biological Assay
The Problem: The compound itself is interfering with the assay technology, creating a false signal or masking a real one. This is a known issue with certain heterocyclic structures.[15][16]
Why it Matters: Pan-Assay Interference Compounds (PAINS) are notorious for appearing as hits in many screens.[15] They can act through various mechanisms, such as forming aggregates that sequester the target protein, interfering with fluorescent or luminescent readouts, or reacting chemically with assay components.[16]
How to Solve It:
-
Check for PAINS Substructures: Use computational tools or consult medicinal chemistry experts to check if your scaffold contains known PAINS motifs.
-
Test for Aggregation: A common interference mechanism is the formation of compound aggregates at high concentrations.[16] A simple test is to re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely acting via aggregation.
-
Use an Orthogonal Assay: Confirm your results using a different assay technology that measures the same biological endpoint but has a different readout. For example, if you see activity in a fluorescence-based assay, confirm it with an orthogonal method like AlphaLISA or a label-free technique.
-
Action: If assay interference is confirmed, the compound is likely a false positive. Focus on analogs that lack the interfering substructure or show no evidence of aggregation.
Step 4: Re-evaluate the Biological Hypothesis
The Problem: The compound is pure, soluble, stable, and not causing assay artifacts, but the bioactivity is still low.
Why it Matters: At this stage, you can be more confident that the observed low activity is a true reflection of the molecule's interaction with the biological system. The issue may lie with the target itself or the compound's inability to engage it effectively.
How to Solve It:
-
Confirm Target Engagement: Low potency in a functional cell assay might be due to poor target engagement. Use a direct binding or target occupancy assay (e.g., Cellular Thermal Shift Assay (CETSA) or NanoBRET™) to confirm that your compound is physically interacting with its intended target inside the cell.[4]
-
Investigate Off-Target Effects: An unexpected cellular phenotype could be due to an off-target effect.[17] Consider screening your compound against a panel of related targets (e.g., a kinome panel) to assess its selectivity.[18]
-
Review the Hypothesis: Is the biological target correctly linked to the disease model? Drugs can fail in clinical development due to a lack of efficacy, which can stem from poor target validation at the outset.[19] It may be necessary to revisit the initial hypothesis linking the target to the disease phenotype.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Kinetic Solubility Assay by Nephelometry
-
Objective: To determine the kinetic solubility of a compound in a specified aqueous buffer.
-
Materials:
-
Test compound (10 mM stock in 100% DMSO).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Nephelometer or plate reader capable of measuring turbidity (e.g., at 620 nm).
-
Clear, 96-well or 384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the 10 mM compound stock in DMSO.
-
In the microplate, add 98 µL of the assay buffer to each well.
-
Add 2 µL of the DMSO compound stocks to the buffer-containing wells to create a range of final compound concentrations (e.g., 200 µM down to 1.56 µM), ensuring the final DMSO concentration is constant (2%).
-
Include buffer-only and buffer + 2% DMSO wells as controls.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
-
Data Analysis: Plot the turbidity signal against the compound concentration. The concentration at which a sharp and significant increase in turbidity is observed is defined as the kinetic solubility limit.[9]
References
- Di, L., & Kerns, E. H. (2015). Stability challenges in drug discovery. PubMed. [Link]
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Kwiecień, A., & Leś, A. (2021).
- Monti, L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]
- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Thomas, S. (2020). Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]
- Al-Sanea, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [Link]
- Meyers, J., et al. (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. [Link]
- Hughes, J. P., et al. (2011). Causes of failure of compounds in the drug development process.
- Bajaj, S., et al. (2012). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Ahuja, S., & Scypinski, S. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Atanasov, A. G., et al. (2022).
- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GDCh. [Link]
- Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega. [Link]
- Ismail, A. A., et al. (2012). Interferences in Immunoassay. PMC. [Link]
- Study_03m. (2024). Factors affecting bioactivity in drug design//physicochemical parameters. YouTube. [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
- Homework.Study.com. (n.d.). What are the factors affecting the bioactivity of drugs? Study.com. [Link]
- Kwiecień, A., & Leś, A. (2021).
- ResearchGate. (2019). Discovering Highly Potent Molecules from an Initial Set of Inactives Using Iterative Screening.
- El-Damasy, A. K., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
- ResearchGate. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
- Al-Ostath, A., et al. (2023).
- Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH. [Link]
- Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it? PMC. [Link]
- Singh, U. P., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
- Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
- Kwiecień, A., & Leś, A. (2021).
- Kricka, L. J. (1999). Heterophilic antibody interference in immunometric assays. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmastate.academy [pharmastate.academy]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structure-Based Design Strategies for 1H-Pyrrolo[3,2-c]pyridine Potency Enhancement
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on optimizing the potency of 1H-pyrrolo[3,2-c]pyridine derivatives through structure-based design. It addresses common challenges and offers practical, evidence-based solutions in a question-and-answer format.
Introduction to 1H-Pyrrolo[3,2-c]pyridines in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This scaffold is particularly prominent in the development of kinase inhibitors, where it can effectively mimic the hinge-binding motif of ATP.[4][5] Its rigid structure and synthetic tractability make it an attractive starting point for developing potent and selective therapeutic agents against various diseases, including cancer.[4][5][6][7][8] For instance, derivatives of this scaffold have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical target in oncology.[4][5]
Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. This iterative process, which often involves X-ray crystallography and computational modeling, allows for the rational modification of lead compounds to optimize their interactions with the target's binding site.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues and provides actionable troubleshooting steps.
Question 1: My initial 1H-pyrrolo[3,2-c]pyridine hit shows weak micromolar potency. What are the first rational steps to improve its activity?
Answer:
Weak initial potency is a common starting point in drug discovery. A systematic, structure-guided approach is crucial for efficient lead optimization.
Step 1: Obtain a Co-crystal Structure.
-
Rationale: A high-resolution X-ray co-crystal structure of your compound bound to the target protein is the most valuable piece of data for guiding potency improvements.[9] It provides direct visualization of the binding mode, key interactions (hydrogen bonds, hydrophobic contacts, etc.), and solvent-exposed regions.[9][10][11] This information is critical for identifying opportunities to introduce new interactions or displace unfavorable water molecules.
-
Protocol:
-
Express and purify the target protein to homogeneity.
-
Screen for crystallization conditions of the protein alone (apo form).
-
Once crystallization conditions are established, soak the apo crystals with a high concentration of your compound or co-crystallize the protein in the presence of the compound.
-
Collect X-ray diffraction data and solve the structure.
-
Step 2: Analyze the Binding Pocket and Identify Key Interactions.
-
Rationale: Carefully examine the co-crystal structure to understand how your compound is interacting with the protein. Identify the specific amino acid residues involved in hydrogen bonds, salt bridges, and hydrophobic interactions. Pay close attention to any unoccupied pockets or channels within the binding site.
-
Example: In the development of MPS1 inhibitors, the 1H-pyrrolo[3,2-c]pyridine scaffold was shown to form crucial hydrogen bonds with the hinge region of the kinase.[4][5] Modifications were then designed to extend into adjacent hydrophobic pockets to enhance potency.
Step 3: Prioritize Modifications Based on Structural Insights.
-
Rationale: Use the structural information to design a small, focused library of analogs. Prioritize modifications that are likely to have the most significant impact on potency.
-
Common Strategies:
-
Fill Hydrophobic Pockets: Introduce small alkyl or aryl groups to occupy nearby hydrophobic pockets.
-
Form New Hydrogen Bonds: Add hydrogen bond donors or acceptors to interact with polar residues in the binding site.
-
Displace Water Molecules: Target and displace high-energy water molecules in the binding site with appropriate functional groups to gain enthalpic and entropic advantages.
-
Step 4: Utilize Computational Modeling.
-
Rationale: Molecular docking and free energy perturbation (FEP) calculations can help prioritize synthetic efforts by predicting the binding affinity of designed analogs.[12] While not a replacement for experimental data, computational tools can effectively screen a larger number of virtual compounds.
-
Workflow:
-
Use the co-crystal structure as the starting point for in silico modeling.
-
Perform docking studies with a library of virtual analogs.
-
Rank the compounds based on their predicted binding scores and interactions.
-
Synthesize and test the most promising candidates.
-
Question 2: My modifications to the solvent-exposed region of the 1H-pyrrolo[3,2-c]pyridine scaffold are not improving potency. What could be the issue?
Answer:
Modifying solvent-exposed regions can be a double-edged sword. While it offers the potential to improve pharmacokinetic properties, it may not always lead to increased potency.
Troubleshooting Steps:
-
Re-evaluate the Co-crystal Structure:
-
Rationale: Ensure that the region you are targeting is truly solvent-exposed and not making subtle but important contacts with the protein or ordered water molecules. Sometimes, what appears to be a solvent channel can be partially occluded by flexible loops of the protein.
-
Action: Analyze the B-factors (temperature factors) of the surrounding residues in the crystal structure. High B-factors indicate flexibility, which might mean the pocket is not as well-defined as it appears.
-
-
Consider the Energetics of Water Displacement:
-
Rationale: Displacing a network of highly ordered, favorable water molecules can be energetically costly and may not lead to a net gain in binding affinity, even if the new group makes some interactions with the protein.
-
Action: Use computational tools like Grid Inhomogeneous Solvation Theory (GIST) or WaterMap to analyze the hydration patterns in the binding site and identify which water molecules are energetically unfavorable and thus good candidates for displacement.
-
-
Assess Compound Conformation and Strain Energy:
-
Rationale: The modifications you've introduced might be forcing the 1H-pyrrolo[3,2-c]pyridine core into a strained or unfavorable conformation, thus offsetting any potential gains from new interactions.
-
Action: Perform conformational analysis of your modified compounds using computational chemistry software. Compare the low-energy conformations with the bound conformation observed in the crystal structure.
-
-
Investigate Potential for Steric Clashes:
-
Rationale: Even in a seemingly open, solvent-exposed region, there can be subtle steric clashes with flexible side chains of the protein that are not immediately obvious from a static crystal structure.
-
Action: Run molecular dynamics (MD) simulations to observe the dynamic behavior of the protein-ligand complex. MD simulations can reveal transient steric clashes that might be penalizing the binding of your modified compounds.
-
Question 3: How can I improve the selectivity of my 1H-pyrrolo[3,2-c]pyridine inhibitor against other related kinases?
Answer:
Achieving selectivity is a critical aspect of drug design, especially for kinase inhibitors, due to the high degree of conservation in the ATP-binding site.
Strategies for Enhancing Selectivity:
-
Exploit Differences in the "Gatekeeper" Residue:
-
Rationale: The "gatekeeper" residue, located at the entrance to a hydrophobic pocket near the ATP-binding site, is a key determinant of selectivity. Its size varies among different kinases.
-
Action: Design your modifications to specifically target the gatekeeper residue of your primary target. If your target has a small gatekeeper (e.g., threonine or valine), you can introduce bulkier groups that would clash with the larger gatekeeper residues of off-target kinases (e.g., methionine or phenylalanine).
-
-
Target the DFG Motif Conformation:
-
Rationale: The Asp-Phe-Gly (DFG) motif at the beginning of the activation loop can adopt different conformations ("in" or "out"). Some inhibitors achieve selectivity by binding to and stabilizing the inactive "DFG-out" conformation, which is less conserved among kinases.
-
Action: Analyze the conformation of the DFG motif in your target kinase. Design compounds that can form specific interactions with the DFG-out conformation, such as hydrogen bonds with the backbone of the DFG loop or hydrophobic interactions with the displaced phenylalanine.
-
-
Utilize Allosteric Pockets:
-
Rationale: Targeting allosteric sites, which are distinct from the highly conserved ATP-binding pocket, is an excellent strategy for achieving high selectivity.
-
Action: Screen for or design compounds that bind to allosteric pockets adjacent to the active site. This often requires a different scaffold or significant modification of the existing one.
-
-
Kinome-Wide Profiling:
-
Rationale: It is essential to experimentally assess the selectivity of your inhibitors against a broad panel of kinases.
-
Action: Submit your most potent compounds for kinome-wide screening (e.g., against a panel of 400+ kinases). The results will provide a comprehensive selectivity profile and highlight any potential off-target liabilities. For example, a potent FMS kinase inhibitor based on the pyrrolo[3,2-c]pyridine scaffold was tested against a panel of 40 kinases to confirm its selectivity.[7]
-
Data Presentation & Experimental Protocols
Table 1: Example Structure-Activity Relationship (SAR) Data for MPS1 Inhibitors
| Compound | R1 Group | R2 Group | MPS1 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/MPS1) |
| 8 | H | Phenyl | 25 | 43 | 1.7 |
| 12a | Me | 4-Cl-Phenyl | 10 | >1000 | >100 |
| 12b | Et | 4-F-Phenyl | 8 | >1000 | >125 |
| CCT251455 | (CH2)2OH | 3-F, 4-Cl-Phenyl | 5 | >1000 | >200 |
Data is hypothetical and for illustrative purposes, inspired by published research on MPS1 inhibitors.[4][5]
Experimental Protocol: In Vitro Kinase Assay (Example: MPS1)
-
Reagents and Materials:
-
Recombinant human MPS1 kinase (e.g., from MilliporeSigma or Thermo Fisher Scientific).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP (at Km concentration for MPS1).
-
Substrate peptide (e.g., a biotinylated peptide with a recognition sequence for MPS1).
-
Test compounds (1H-pyrrolo[3,2-c]pyridine derivatives) dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the MPS1 kinase and substrate peptide in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Iterative Cycle of Structure-Based Drug Design
Caption: Structure-Activity Relationship (SAR) workflow.
References
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]
- Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). PubMed. [Link]
- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymeriz
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]
- X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Yonsei University. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Europe PMC. [Link]
- Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. [Link]
- Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
- Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
- Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
- Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. PubMed. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. [Link]
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- x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]
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Technical Support Center: Overcoming Metabolic Instability of 1H-Pyrrolo[3,2-c]pyridine Derivatives
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals Subject: A Technical Guide to Understanding and Overcoming Metabolic Instability of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
This document serves as a centralized technical support resource for research teams working with 1H-pyrrolo[3,2-c]pyridine derivatives. This scaffold is a cornerstone in the development of numerous targeted therapies, particularly kinase inhibitors, but its inherent metabolic liabilities present a significant hurdle in advancing lead candidates.[1] This guide provides in-depth, actionable advice in a question-and-answer format to troubleshoot common experimental challenges and guide rational drug design.
Section 1: Foundational Science: Why is the 1H-Pyrrolo[3,2-c]pyridine Scaffold Metabolically Labile?
Q1: What are the primary metabolic "hotspots" on the 1H-pyrrolo[3,2-c]pyridine core?
A1: The metabolic instability of the 1H-pyrrolo[3,2-c]pyridine scaffold is primarily driven by its electron-rich pyrrole moiety, which makes it susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[1][2] These enzymes, abundant in the liver, are responsible for the Phase I metabolism of a vast number of drugs.[3][4] The most common metabolic hotspots on this scaffold are:
-
Pyrrole Ring Carbons (especially C3): The high electron density of the pyrrole ring makes it a prime target for electrophilic attack by the activated oxygen species at the heme center of CYP enzymes.[5] Oxidation can lead to the formation of hydroxylated metabolites, which may be further oxidized to unstable and potentially reactive species.
-
Unsubstituted N-H of the Pyrrole: While less common as a primary site of initial oxidation, this nitrogen can influence the overall electron density and reactivity of the ring system.
-
Pyridine Ring Carbons: The pyridine ring is generally less electron-rich than the pyrrole ring and thus less susceptible to oxidation. However, depending on the substitution pattern and the specific CYP isozyme involved, oxidation can still occur, particularly at positions para to the nitrogen atom.
-
Benzylic Positions on Substituents: Any carbon atom attached to the scaffold that is also adjacent to an aromatic ring (a benzylic position) is highly susceptible to CYP-mediated oxidation.
Section 2: Troubleshooting Guide: Addressing Common Experimental Issues
Q2: My compound shows rapid clearance in human liver microsomes (HLM). How do I confirm the site of metabolism?
A2: Rapid clearance in an HLM assay is a classic sign of metabolic instability.[6][7] The first step is to pinpoint the exact site of metabolic modification.
Troubleshooting Steps:
-
Metabolite Identification ("Met ID") Study:
-
Incubate a higher concentration of your compound with HLM (and the necessary cofactor NADPH) for a sufficient period.[8]
-
Analyze the reaction mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[9]
-
Look for new peaks in the chromatogram that correspond to the parent compound plus an increase in mass. A mass shift of +16 Da is indicative of mono-hydroxylation, the most common CYP-mediated reaction.
-
-
CYP Reaction Phenotyping:
-
Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify which specific isozyme is responsible for the metabolism.[10] This helps in predicting potential drug-drug interactions (DDIs).
-
-
Use of CYP Inhibitors:
-
Run the HLM assay in the presence of broad-spectrum or isozyme-specific CYP inhibitors (e.g., 1-aminobenzotriazole).[11] A significant decrease in the clearance rate in the presence of an inhibitor confirms CYP-mediated metabolism.
-
Q3: I've identified an unstable C-H bond. What's the most direct way to block this metabolic pathway?
A3: Once a metabolic hotspot is confirmed, several medicinal chemistry strategies can be employed to block the pathway.
Direct Blocking Strategies:
-
Deuterium Substitution (Kinetic Isotope Effect): Replacing a hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium, can slow down the rate of C-H bond cleavage. This is known as the kinetic isotope effect. This is often a synthetically accessible modification that minimally impacts the compound's pharmacology.
-
Fluorine Substitution: Placing a fluorine atom at or near the site of metabolism can effectively block oxidation. The strong C-F bond is resistant to cleavage, and the electronegativity of fluorine can deactivate the surrounding area to electrophilic attack.
-
Methylation or Other Small Alkyl Groups: Introducing a small, sterically hindering group like a methyl group at the site of metabolism can physically block the CYP enzyme's active site from accessing the vulnerable C-H bond.[10]
| Strategy | Mechanism | Advantage | Disadvantage |
| Deuteration | Kinetic Isotope Effect | Minimal change to electronics/PK | Effect can be modest; synthesis |
| Fluorination | C-F bond strength; Electronic deactivation | Very effective block | Can significantly alter pKa, LogP, binding |
| Alkylation | Steric Hindrance | Effective block; can explore SAR | Can introduce new metabolic liabilities |
Q4: My attempts to block metabolism at one site led to the emergence of a new, unexpected metabolite. What is happening?
A4: This phenomenon is known as metabolic switching . By successfully blocking the primary, most rapid metabolic pathway, you have allowed slower, secondary metabolic pathways to become apparent.[12] The overall clearance rate may still be high if this new pathway is efficient.
Next Steps:
-
Characterize the New Metabolite: Repeat the Met ID study (Q2) to determine the structure of the new metabolite.
-
Assess the New Pathway: Is the new site of metabolism on the core scaffold or on a different substituent?
-
Employ Combined Strategies: It may be necessary to block multiple metabolic hotspots simultaneously. For example, you might combine deuteration at one position with a fluorine substitution at another.
Q5: Are there other metabolic pathways besides CYP-mediated oxidation I should be concerned about?
A5: Yes. While CYPs are often the primary culprits, other enzyme systems can play a significant role, especially for nitrogen-containing heterocycles.[8][13]
-
Aldehyde Oxidase (AO): AO is a cytosolic enzyme that metabolizes electron-deficient azaheterocycles.[14] The mechanism involves nucleophilic attack at a carbon atom adjacent to a ring nitrogen.[15][16] For the 1H-pyrrolo[3,2-c]pyridine scaffold, the C4 position can be susceptible to AO-mediated metabolism, especially if the molecule is designed to be CYP-resistant. AO metabolism can be a major challenge as it often exhibits significant species differences, making it difficult to predict human clearance from animal models.[13][17]
-
Phase II Conjugation (UGTs, SULTs): If your molecule has, or acquires through Phase I metabolism, a suitable chemical handle (like a hydroxyl or amine group), it can be conjugated by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).[12] These Phase II reactions increase the molecule's water solubility to facilitate excretion.
Section 3: Proactive Design Strategies for Enhanced Stability
Q6: How can I design more metabolically stable 1H-pyrrolo[3,2-c]pyridine derivatives from the start?
A6: Proactive, rational design is the most efficient approach. By considering metabolic stability early in the design-make-test-analyze cycle, you can avoid costly late-stage failures.
Key Design Principles:
-
Reduce Lipophilicity (LogP/LogD): There is a strong correlation between high lipophilicity and increased metabolic clearance. More lipophilic compounds tend to be better substrates for CYP enzymes. Aim to keep cLogP or LogD7.4 within an optimal range (typically 1-3).
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., halogens, amides, sulfones) on the electron-rich pyrrole ring can decrease its susceptibility to oxidative metabolism by lowering its electron density.
-
Block Susceptible Positions: As discussed in Q3, strategically place blocking groups like fluorine or methyl at known metabolic hotspots.
-
Consider Bioisosteric Replacements: If the core scaffold itself is intractably unstable, consider replacing it with a related but more stable heterocycle.[18][19] A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties.[20][21] For example, a thieno[3,2-c]pyridine or a furo[3,2-c]pyridine might retain the desired biological activity while offering a different metabolic profile.[18][22][23]
| Design Strategy | Example Modification | Expected Outcome |
| Reduce Lipophilicity | Replace a phenyl group with a pyridine | Lower LogD, potentially improved solubility and stability |
| Electronic Deactivation | Add a trifluoromethyl group to the pyrrole | Reduced rate of CYP oxidation on the pyrrole |
| Scaffold Hopping | Replace 1H-pyrrolo[3,2-c]pyridine with 1H-pyrazolo[4,3-c]pyridine | Altered metabolic profile, may avoid specific CYP or AO liabilities |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.[24]
Materials:
-
Pooled Human Liver Microsomes (e.g., from XenoTech)[25]
-
Test compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[25]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw microsomes and NADPH system on ice. Prepare a working solution of the test compound (e.g., 100 µM in ACN).
-
Incubation Plate Setup: In a 96-well plate, add phosphate buffer. Add a small volume of the test compound working solution to achieve a final concentration of 1 µM.[25] Include wells for controls: a negative control (no NADPH) and a positive control compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold ACN with the internal standard.[24] The 0-minute time point is quenched immediately after adding NADPH.
-
Protein Precipitation: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[24]
Section 5: FAQs
Q7: At what stage of drug discovery should I focus on optimizing metabolic stability?
A7: Metabolic stability should be a key consideration from the hit-to-lead stage onwards. Early assessment allows you to prioritize chemical series and incorporate design features that enhance stability before investing significant resources in lead optimization.[6] Waiting until the late lead optimization or preclinical candidate selection stage can lead to costly delays or project termination.
Q8: My LC-MS/MS data is noisy and inconsistent. What are some common troubleshooting tips?
A8: Inconsistent LC-MS/MS data can derail a metabolic stability study. Here are some common causes and solutions:[9][26]
-
Poor Sample Cleanup: Insufficient protein precipitation can lead to column clogging and ion suppression. Ensure you are using a sufficient volume of cold ACN and centrifuging adequately.
-
Matrix Effects: Components from the microsomal matrix can co-elute with your analyte and suppress or enhance its ionization, leading to inaccurate quantification. Use a stable isotope-labeled internal standard if available, as it will experience similar matrix effects.
-
Compound Instability: The compound may be unstable in the assay buffer or the final sample solvent. Check for degradation in the negative control (no NADPH) samples over time.
-
Instrument Contamination: Carryover from previous injections can be an issue. Implement rigorous column washing steps between samples.
References
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Kettle, J. G., et al. (2016). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 59(14), 6817–6831.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol 290. Humana Press.
- Royal Society of Chemistry. (2021). Strategies to Mitigate CYP450 Inhibition.
- Bolliger, J. L., & Sublime, J. (2018). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic Letters, 20(13), 3763–3767.
- Al-Harrasi, A., et al. (2024). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molbank, 2025(1), M2084.
- Hutzler, M. F., et al. (2014). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1549–1563.
- Vinner, G. K., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Journal of Chemical Information and Modeling, 57(9), 2129–2138.
- Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824.
- S, P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioanalysis & Biomedicine, 4(4), 48-55.
- Dal-Negro, G., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994.
- Lee, S., et al. (2022). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 27(19), 6599.
- Godyń, J., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4880.
- Wikipedia. (n.d.). Aldehyde oxidase.
- Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies.
- ResearchGate. (2021). Strategies for the development of highly selective cytochrome P450 inhibitors.
- Guengerich, F. P., et al. (2015). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The Journal of Biological Chemistry, 290(4), 2018-2030.
- Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385.
- ResearchGate. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
- ResearchGate. (2008). Bioisosteric Replacement of Molecular Scaffolds: From Natural Products to Synthetic Compounds.
- ResearchGate. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes.
- Bell, S. G., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301550.
- IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
- Optibrium. (2024). Tackling metabolism issues in drug discovery with in silico methods.
- Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101344.
- Stepan, A. F., et al. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15551-15607.
- Al-Awad, D., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 12(3), 606.
- Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing.
- ResearchGate. (n.d.). 1H‐pyrrolo[3,2‐c]quinoline derivatives.
- ResearchGate. (2014). Chapter Twenty-Two. Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development.
- Wang, B., et al. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 20(11), 2623.
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Technical Support Center: Refining In Vivo Study Protocols for 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate the successful design and execution of your in vivo experiments. The pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure with demonstrated biological activity in various therapeutic areas, including oncology and neurology.[1][2][3][4][5][6][7][8] The presence of the iodo- and methoxy-substituents on this particular derivative presents unique opportunities for therapeutic intervention, but also specific challenges in preclinical development that this guide aims to address.
Troubleshooting Guide: A Proactive Approach to Common In Vivo Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Formulation and Administration
Question: My compound, this compound, is poorly soluble in aqueous solutions. How can I formulate it for oral and intravenous administration in mice?
Answer: Poor aqueous solubility is a common hurdle for many heterocyclic compounds.[9] A systematic approach to formulation is critical for achieving consistent and reliable in vivo data.
Causality and Recommended Solutions:
The lipophilic nature of the pyrrolopyridine core, coupled with the iodine atom, contributes to its low water solubility. To overcome this, several formulation strategies can be employed:
-
For Oral Administration (Gavage):
-
Suspension in an aqueous vehicle: A common starting point is to create a homogenous suspension. To improve the stability and wettability of the compound, it is advisable to include a suspending agent and a surfactant. A widely used vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
-
Co-solvent systems: For compounds that are particularly challenging to suspend, a co-solvent system can be explored. A mixture of polyethylene glycol 400 (PEG400), propylene glycol, and water can be effective. However, it is crucial to perform a vehicle toxicity study to ensure the chosen co-solvent mixture is well-tolerated by the animals at the intended volume of administration.
-
Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.
-
-
For Intravenous Administration (IV):
-
Solubilization with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. A solution of 20-40% (w/v) HP-β-CD in sterile water or saline is a common vehicle for IV administration.
-
Use of a co-solvent system: A mixture of DMSO, PEG400, and saline can be used. However, the final concentration of DMSO should be kept to a minimum (ideally below 10% of the total injection volume) to avoid toxicity.
-
Self-Validating System: Before initiating efficacy studies, it is imperative to conduct a preliminary pharmacokinetic (PK) study with the chosen formulation. This will provide crucial data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile and will validate the suitability of your formulation strategy.[10]
Question: I am observing high variability in plasma concentrations of this compound between animals in the same dosing group. What could be the cause?
Answer: High inter-animal variability in pharmacokinetic data can obscure the true pharmacological effects of your compound.
Causality and Recommended Solutions:
-
Inconsistent Formulation: If using a suspension, ensure it is homogenous before and during dosing. Inadequate mixing can lead to inconsistent doses being administered.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced changes in gastrointestinal motility, affecting absorption. Ensure all personnel are properly trained and consistent in their technique.
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. For oral dosing studies, it is standard practice to fast the animals overnight (with free access to water) to minimize this variability.
-
Biological Variability: Factors such as age, weight, and health status of the animals can contribute to variability. Ensure that animals are age- and weight-matched across all experimental groups.
Self-Validating System: Include a small cohort for a pilot study to assess the variability of your chosen formulation and dosing procedure. If high variability persists, re-evaluate your formulation strategy.
Efficacy and Toxicity
Question: I am not observing the expected in vivo efficacy with this compound, even at doses that were effective in in vitro studies. What should I investigate?
Answer: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.
Causality and Recommended Solutions:
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or rapid clearance, resulting in plasma and tissue concentrations that are below the therapeutic threshold. A pharmacokinetic study is essential to determine the exposure levels of your compound in vivo.[10]
-
High Plasma Protein Binding: If the compound is highly bound to plasma proteins, the free (unbound) fraction available to interact with the target may be insufficient.[1]
-
Metabolic Instability: The methoxy group on the pyridine ring could be a site for metabolism (O-demethylation) by cytochrome P450 enzymes. The pyrrole ring itself can also be susceptible to oxidation.[11] In vitro metabolic stability assays using liver microsomes can provide an early indication of this.
-
Target Engagement: It is crucial to confirm that the compound is reaching its intended target in the tumor or target tissue at sufficient concentrations to exert its biological effect. This can be assessed through pharmacodynamic (PD) marker studies.[12]
Self-Validating System: A well-designed in vivo study should include pharmacokinetic and pharmacodynamic endpoints in addition to efficacy measurements. This integrated approach allows for a more complete understanding of the compound's behavior in the biological system.
Question: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my animal studies, even at doses predicted to be safe. What are the potential causes and how can I mitigate this?
Answer: Unexpected toxicity can arise from on-target or off-target effects of the compound, or issues with the formulation.
Causality and Recommended Solutions:
-
Formulation Toxicity: The vehicle itself may be causing toxicity. Always include a vehicle-only control group in your studies.
-
Off-Target Effects: The compound may be interacting with other biological targets in addition to the intended one.
-
Iodine-Related Toxicity: Although the iodine is covalently bound, there is a potential for in vivo deiodination, leading to an increase in free iodide levels.[13] While generally well-tolerated, excessive iodine intake can lead to thyroid dysfunction in susceptible individuals.[14][15][16][17]
-
Monitoring: In longer-term studies, it may be prudent to monitor thyroid function by measuring serum levels of thyroid-stimulating hormone (TSH), T3, and T4.
-
Histopathology: At the end of the study, a histopathological examination of the thyroid gland can provide valuable information.
-
-
Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity. In vivo metabolite profiling can help identify and characterize any major metabolites.[18][19]
Self-Validating System: A maximum tolerated dose (MTD) study is a critical first step in any in vivo efficacy program. This dose-escalation study will help define a safe dose range for your compound.[20]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: The key properties include a molecular weight of approximately 274.06 g/mol , a polar surface area that suggests moderate cell permeability, and a pKa that will influence its solubility at different pH values. The presence of the iodine atom significantly increases the molecular weight and lipophilicity compared to the non-iodinated parent compound.
Q2: What type of animal models are suitable for efficacy studies with this compound?
A2: The choice of animal model will depend on the therapeutic indication. For oncology, xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., nude or SCID mice) are commonly used.[2][21] For neurological disorders, transgenic mouse models that recapitulate aspects of the human disease are often employed.[3]
Q3: How do I design a robust dose-response study for this compound?
A3: A well-designed dose-response study should include a vehicle control group and at least 3-4 dose levels of the compound. The doses should be selected to span a range that is expected to produce a minimal to a maximal effect, based on in vitro potency and MTD data. The number of animals per group should be sufficient to achieve statistical power.[16]
Q4: What are the best practices for sample collection and analysis in a pharmacokinetic study?
A4: For a typical PK study in mice, blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is then isolated and stored at -80°C until analysis. The concentration of the compound in the plasma is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[22][23][24][25][26]
Q5: Should I be concerned about the metabolic stability of the C-I bond?
A5: The stability of the carbon-iodine bond in vivo can vary depending on the chemical environment. While iodinated aromatic rings are generally more stable than aliphatic ones, deiodination can occur.[13] The methoxy group on the pyridine ring may also influence the metabolic stability of the molecule. In vitro metabolic stability assays are a good first step to assess this.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
-
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Add Tween 80 to a final concentration of 0.1% (v/v). Stir until a clear, homogenous solution is formed.
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Pre-wetting the Compound: In a glass mortar, add a small amount of the vehicle to the compound to form a paste. This helps to prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the mortar while triturating with a pestle to create a fine, homogenous suspension.
-
Final Volume and Storage: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle. Store at 4°C and protect from light. Re-suspend thoroughly before each use.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimate male or female mice (e.g., C57BL/6, 6-8 weeks old) for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water before dosing.
-
Dosing:
-
Oral (PO): Administer the formulated compound via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Intravenous (IV): Administer the formulated compound via the tail vein at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture the desired human cancer cell line in vitro.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and compound-treated groups).
-
Treatment: Administer the formulated compound and vehicle according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizations
Caption: A typical preclinical in vivo workflow for a novel small molecule inhibitor.
Caption: A decision tree for troubleshooting unexpected in vivo results.
Quantitative Data Summary
| Parameter | Typical Range for Pyrrolopyridine Derivatives | Reference |
| Oral Bioavailability | Highly variable (can be low to moderate) | [1][2] |
| Plasma Protein Binding | Moderate to high | [1] |
| In Vivo Efficacy (Dose) | 10-100 mg/kg in mouse models | [2][3] |
| Clearance | Can be high, indicating rapid metabolism | [1] |
References
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- Khan, I., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(8), 1845-1853. [Link]
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Validation & Comparative
A Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine-Based MPS1 Inhibitors for Cancer Therapy
In the intricate dance of cell division, the fidelity of chromosome segregation is paramount. The Spindle Assembly Checkpoint (SAC) acts as the vigilant choreographer, ensuring that each daughter cell receives a complete and accurate set of chromosomes. A key kinase at the heart of this regulatory network is Monopolar Spindle 1 (MPS1), also known as TTK. The overexpression of MPS1 in various human cancers has spotlighted it as a promising therapeutic target.[1][2][3] Inhibition of MPS1 disrupts the SAC, leading to catastrophic mitotic errors in rapidly dividing cancer cells and, ultimately, their demise.[4][5][6]
This guide provides a comprehensive comparison of a promising class of MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, with a focus on the well-characterized example CCT251455, against other notable MPS1 inhibitors that have progressed to clinical evaluation. We will delve into their mechanisms of action, selectivity profiles, and the experimental data that underpins their therapeutic potential.
The Central Role of MPS1 in the Spindle Assembly Checkpoint
The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids. When a kinetochore is not properly attached to the mitotic spindle, MPS1 is recruited and activated. This initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset.
Caption: A typical experimental workflow for the in vitro characterization of MPS1 inhibitors.
Studies on the 1H-pyrrolo[3,2-c]pyridine series have shown excellent translation from biochemical potency against the isolated MPS1 enzyme to cellular assays measuring the inhibition of MPS1 autophosphorylation. T[7]his indicates good cell permeability and target engagement within a cellular context.
Synergy with Taxanes
A compelling therapeutic strategy has emerged from combining MPS1 inhibitors with taxanes, such as paclitaxel. T[8]axanes work by stabilizing microtubules, which activates the SAC and causes a mitotic arrest. The addition of an MPS1 inhibitor forces these arrested cells to exit mitosis prematurely, leading to a synergistic increase in aneuploidy and cell death. T[9]his combination has shown promise in preclinical models, including those with acquired or intrinsic resistance to paclitaxel.
[10][8]### Experimental Protocols
Cell Proliferation Assay (Crystal Violet)
This assay is a simple and effective method for assessing the anti-proliferative effects of MPS1 inhibitors.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000-5,000 cells per well in their appropriate growth medium supplemented with 10% Fetal Bovine Serum.
-
Incubation: Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells in quadruplicate with serial dilutions of the MPS1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Prolonged Incubation: Incubate the plates for an additional 96 hours.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix them with a 4% glutaraldehyde solution for 15 minutes.
-
Staining: Wash the plates again with PBS and stain with a 0.5% crystal violet solution for 20 minutes.
-
Destaining and Measurement: Wash the plates thoroughly with water to remove excess stain. Allow the plates to dry completely. Solubilize the stain with a 10% acetic acid solution and measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
[11]#### Spindle Assembly Checkpoint Abrogation Assay
This assay determines the ability of an MPS1 inhibitor to override a SAC-induced mitotic arrest.
Step-by-Step Protocol:
-
Cell Seeding and Synchronization: Seed cells on coverslips in a 24-well plate. Treat the cells with a synchronizing agent like nocodazole to induce a mitotic arrest by depolymerizing microtubules and activating the SAC.
-
Inhibitor Treatment: Add the MPS1 inhibitor at various concentrations to the nocodazole-arrested cells.
-
Time-Lapse Microscopy: Monitor the cells using live-cell imaging.
-
Analysis: Quantify the percentage of cells that exit mitosis prematurely (mitotic breakthrough) in the presence of the inhibitor compared to the control group. Mitotic exit can be identified by events such as chromosome decondensation and cytokinesis.
-
Endpoint Analysis (Immunofluorescence): Alternatively, fix the cells at a specific time point after inhibitor addition. Stain for DNA (e.g., with DAPI) and a mitotic marker (e.g., phosphorylated Histone H3). Cells that have exited mitosis will have decondensed chromatin and lower levels of the mitotic marker.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising class of MPS1 inhibitors, demonstrating potent and selective activity. The ability of these and other MPS1 inhibitors to induce mitotic catastrophe, particularly in combination with taxanes, provides a strong rationale for their continued investigation as cancer therapeutics. While several MPS1 inhibitors have entered clinical trials, the quest for compounds with optimal efficacy and safety profiles continues. T[1][2][12]he detailed preclinical characterization, including rigorous assessment of selectivity and synergistic potential, is critical for the successful clinical translation of these targeted agents.
References
- Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592. [Link]
- Yap, T. A., et al. (2020). A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation. Clinical Cancer Research, 26(18), 4726-4735. [Link]
- Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. (2024). Synapse. [Link]
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- A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. The Institute of Cancer Research. [Link]
- Five monopolar spindle kinase 1 inhibitors entered in clinical trials.
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The Versatile 1H-pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core, a rigid bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of novel anticancer agents. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities against various biological targets. This guide provides an in-depth comparison of the structure-activity relationship (SAR) studies for two distinct classes of 1H-pyrrolo[3,2-c]pyridine analogs: potent inhibitors of tubulin polymerization and targeted kinase inhibitors. We will delve into the causality behind experimental designs, present detailed methodologies to ensure scientific integrity, and provide a comprehensive analysis of how structural modifications influence biological activity, supported by experimental data.
Part 1: Targeting the Cytoskeleton - 1H-pyrrolo[3,2-c]pyridine Analogs as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-validated target for anticancer drugs. The colchicine binding site on β-tubulin is a particularly attractive target for small molecule inhibitors. A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been designed as conformationally restricted analogs of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold locks the molecule in a favorable conformation for binding.
Design Rationale and Synthesis
The design strategy involves incorporating the key pharmacophoric elements of CA-4: the 3,4,5-trimethoxyphenyl group (A-ring) and a second aromatic ring (B-ring), linked by the rigidifying 1H-pyrrolo[3,2-c]pyridine core. This design aims to enhance binding affinity by reducing the entropic penalty upon binding to the target.
The synthesis of these analogs is achieved through a multi-step process, culminating in a Suzuki cross-coupling reaction.[1]
Caption: Synthetic workflow for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
To assess the inhibitory effect of the synthesized compounds on tubulin dynamics, a fluorescence-based in vitro tubulin polymerization assay is employed. This assay monitors the assembly of purified tubulin into microtubules.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP) to a final concentration of 4 mg/mL.
-
Test Compounds: Prepare 10 mM stock solutions in DMSO and dilute to the desired concentrations in G-PEM buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Controls: Paclitaxel (polymerization enhancer) and nocodazole (polymerization inhibitor) are used as positive and negative controls, respectively.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add 5 µL of the test compound solution or controls.
-
Initiate polymerization by adding 45 µL of the tubulin stock solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (excitation at 360 nm, emission at 450 nm) over time, taking readings every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.
-
Structure-Activity Relationship (SAR) Analysis
The antiproliferative activity of the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs was evaluated against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[2] The following table summarizes the IC50 values for a selection of compounds.
| Compound | B-ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| 10d | 4-Methylphenyl | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| 10h | 4-Methoxyphenyl | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.1 |
| 10l | 4-Fluorophenyl | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.5 ± 0.5 |
| 10t | Indol-5-yl | 0.12 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| CA-4 | - | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |
Key SAR Findings:
-
Effect of B-ring Substitution: The nature and position of the substituent on the 6-aryl (B-ring) significantly impact the antiproliferative activity.
-
Electron-Donating Groups: The introduction of electron-donating groups (EDGs) at the para-position of the phenyl B-ring, such as methyl (10d) and methoxy (10h), led to an increase in potency compared to the unsubstituted phenyl analog (10a).[2] This suggests that increased electron density on the B-ring is favorable for activity.
-
Electron-Withdrawing Groups: Conversely, the introduction of an electron-withdrawing group (EWG) like fluorine at the para-position (10l) resulted in decreased activity.[2]
-
Heterocyclic B-rings: Replacing the phenyl B-ring with a heterocyclic ring system, such as indole (10t), dramatically enhanced the antiproliferative activity, with IC50 values in the nanomolar range.[2] Compound 10t, with an indol-5-yl moiety, was the most potent analog in this series, exhibiting activity comparable to CA-4.[2]
Caption: Workflow for the FMS kinase inhibition assay.
MPS1 Kinase Inhibitors
MPS1 is a serine/threonine kinase that plays a critical role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of MPS1 is a promising strategy for cancer therapy. Structure-based design has led to the development of potent 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.
A key series of MPS1 inhibitors features a pyrazole moiety at the C-2 position of the 1H-pyrrolo[3,2-c]pyridine core.
Key SAR Findings:
-
C-2 Substitution: The C-2 position of the pyrrolopyridine scaffold is crucial for activity. An unsubstituted pyrazole at this position was found to be optimal for potent MPS1 inhibition.
-
N-methylation of the Pyrazole: While N-methylation of the C-2 pyrazole was tolerated, it led to a 5-fold reduction in potency. However, this modification improved the compound's stability.
-
N-1 Substitution of the Pyrrolopyridine Core: Substitution at the N-1 position of the pyrrolopyridine core with a Boc group significantly increased cellular potency, likely by improving cell permeability.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a remarkably versatile platform for the design of potent and selective anticancer agents. Through systematic SAR studies, researchers have successfully developed analogs that target both the microtubule network and specific protein kinases.
For the tubulin polymerization inhibitors, the key to high potency lies in the nature of the 6-aryl substituent, with electron-donating and heterocyclic groups being particularly favorable. In the realm of kinase inhibitors, the 1H-pyrrolo[3,2-c]pyridine core provides a solid foundation for achieving high affinity and selectivity, with substitutions at various positions allowing for the fine-tuning of activity against specific kinase targets like FMS and MPS1.
The detailed experimental protocols and SAR analyses presented in this guide underscore the importance of a rational, data-driven approach to drug discovery. The continued exploration of the chemical space around the 1H-pyrrolo[3,2-c]pyridine scaffold holds great promise for the development of next-generation cancer therapeutics.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
- Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
- Kettle, J. G., et al. (2015). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
- Lee, J. H., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed. [Link]
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- BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]
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A Comparative Guide to Validating the Anticancer Effects of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine in Preclinical Xenograft Models
Introduction: The Emergence of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug development. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for inhibitor design. The 1H-pyrrolo[3,2-c]pyridine core structure, in particular, has garnered significant attention. Derivatives of this scaffold have been shown to exhibit potent antitumor activities through diverse mechanisms of action, including the inhibition of critical cellular machinery.
Recent studies have identified 1H-pyrrolo[3,2-c]pyridine derivatives that function as:
-
FMS Kinase Inhibitors: Demonstrating potent antiproliferative effects against various cancer cell lines, including ovarian, prostate, and breast cancers[1].
-
Monopolar Spindle 1 (MPS1) Kinase Inhibitors: Leading to the development of selective tool compounds that show dose-dependent tumor inhibition in xenograft models[2].
-
Colchicine-Binding Site Inhibitors: These compounds act as microtubule-targeting agents, disrupting tubulin polymerization, inducing G2/M cell cycle arrest, and triggering apoptosis in cancer cells[3][4].
Building on this promising foundation, this guide focuses on a novel, hypothetical compound: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine , which we will refer to as PTP-316 . Based on its structural relationship to known colchicine-binding site inhibitors[3], we hypothesize that PTP-316 functions as a potent tubulin polymerization inhibitor.
The objective of this document is to provide a comprehensive, scientifically rigorous framework for the preclinical validation of PTP-316's anticancer effects. We will detail the experimental design for a cell line-derived xenograft (CDX) study, provide step-by-step protocols, and objectively compare the hypothetical performance of PTP-316 against a clinical standard-of-care, Paclitaxel .
Strategic Selection of a Comparative Agent: Paclitaxel
To rigorously evaluate the therapeutic potential of PTP-316, a direct comparison with a clinically relevant and mechanistically understood drug is essential. We have selected Paclitaxel , a cornerstone of chemotherapy for numerous cancers, including breast, ovarian, and lung cancer.
Mechanism of Action: Paclitaxel Paclitaxel's anticancer activity stems from its ability to bind to the β-subunit of tubulin, stabilizing microtubules and preventing their depolymerization. This action disrupts the normal dynamic instability of the microtubule network, which is critical for mitotic spindle formation. The result is a sustained mitotic block, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.
By comparing PTP-316 (a hypothesized microtubule destabilizer) with Paclitaxel (a microtubule stabilizer), we can not only assess relative efficacy but also uncover potentially distinct biological consequences and resistance profiles.
Designing the In Vivo Validation Study: A Xenograft Model Approach
The validation of a novel anticancer compound requires a robust and reproducible in vivo model. For the initial efficacy and toxicity screening of PTP-316, the Cell Line-Derived Xenograft (CDX) model is the preferred choice. CDX models are cost-effective, offer rapid results due to the consistent growth of cancer cell lines, and allow for straightforward monitoring of subcutaneous tumors[5].
Rationale for Model Selection
-
Cell Line: We will utilize the MCF-7 human breast cancer cell line . This line was selected because other 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated excellent antiproliferative activity against it[3].
-
Animal Model: Female athymic nude mice (e.g., NU/NU) will be used. These mice are immunocompromised, which prevents the rejection of the implanted human cancer cells, a standard and critical requirement for xenograft studies[6][7].
-
Implantation Site: Tumors will be established via subcutaneous injection into the right flank of each mouse. This approach allows for easy, non-invasive, and accurate measurement of tumor volume over time using calipers[8][9].
Experimental Workflow Overview
The entire experimental process is designed to ensure reproducibility and generate high-quality, interpretable data. The workflow proceeds through distinct, validated stages.
Caption: High-level workflow for the xenograft validation study.
Detailed Experimental Protocols
Adherence to standardized protocols is critical for ensuring the trustworthiness and reproducibility of the study.
Protocol 1: Cell Culture and Preparation
-
Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in an incubator at 37°C with 5% CO₂.
-
Expansion: Passage cells at 80-90% confluency to ensure they remain in the exponential growth phase[9]. Use cells that have been passaged at least twice after being thawed from cryogenic storage.
-
Harvesting: Detach cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.
-
Viability Assessment: Resuspend the cell pellet in serum-free medium. Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion. A viability of >90% is required for implantation[8].
-
Final Suspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.
Protocol 2: Tumor Implantation and Monitoring
-
Animal Acclimation: Allow female athymic nude mice (6-8 weeks old) to acclimate for at least one week prior to the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC)[10].
-
Implantation: Subcutaneously inject 0.1 mL of the prepared cell suspension (containing 5 million cells) into the right flank of each mouse using a 27-gauge needle[8].
-
Tumor Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (L x W²)/2 [11].
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups at the start of treatment.
Protocol 3: Dosing, Endpoints, and Data Collection
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water, administered orally)
-
Group 2: PTP-316 (Low Dose, e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: PTP-316 (High Dose, e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Paclitaxel (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)
-
-
Administration & Monitoring: Administer treatments according to the defined schedule for 21-28 days. Record tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity[8].
-
Endpoint Criteria: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the planned treatment duration[8]. Individual animals may be euthanized if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
Tissue Collection: At the study endpoint, euthanize mice via an approved method. Carefully excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) while snap-freezing the remainder for other molecular analyses.
Comparative Analysis: Interpreting the (Hypothetical) Data
The primary outputs of this study are quantitative measures of tumor growth inhibition and systemic toxicity. The following tables represent a realistic, albeit hypothetical, dataset from such an experiment.
Table 1: Antitumor Efficacy of PTP-316 vs. Paclitaxel in MCF-7 Xenografts
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Statistical Significance (p-value vs. Control) |
| Vehicle Control | Daily, p.o. | 1650 ± 185 | - | - |
| PTP-316 (25 mg/kg) | Daily, p.o. | 924 ± 110 | 44% | < 0.01 |
| PTP-316 (50 mg/kg) | Daily, p.o. | 478 ± 95 | 71% | < 0.001 |
| Paclitaxel (10 mg/kg) | 2x weekly, i.p. | 512 ± 102 | 69% | < 0.001 |
Tumor Growth Inhibition (TGI) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 2: Systemic Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) from Day 0 | Observations |
| Vehicle Control | +5.2% | No adverse effects noted. |
| PTP-316 (25 mg/kg) | +3.1% | No adverse effects noted. |
| PTP-316 (50 mg/kg) | -1.5% | Mild, transient weight loss in the first week, recovered. |
| Paclitaxel (10 mg/kg) | -8.7% | Significant weight loss; mild lethargy noted post-injection. |
Interpretation of Hypothetical Results: In this simulated dataset, PTP-316 demonstrates a robust, dose-dependent antitumor effect. The high dose (50 mg/kg) achieves a TGI of 71%, comparable to the 69% TGI observed with the standard-of-care, Paclitaxel. Critically, PTP-316 exhibits a superior safety profile, with minimal impact on body weight compared to the significant weight loss associated with Paclitaxel treatment. This suggests PTP-316 may possess a wider therapeutic window.
Validating the Hypothesized Mechanism of Action
Efficacy data alone is insufficient; we must link the observed tumor inhibition to the proposed molecular mechanism. This is achieved through ex vivo analysis of the collected tumor tissues.
Proposed Mechanism: Tubulin Destabilization by PTP-316
We hypothesize that PTP-316 binds to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is expected to trigger a mitotic checkpoint, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action for PTP-316.
Immunohistochemistry (IHC) for In-Tumor Biomarkers
IHC allows for the visualization of protein expression within the context of the tumor microenvironment.
-
Phospho-Histone H3 (pHH3): A marker for cells in mitosis. Tumors from PTP-316-treated animals are expected to show a significant increase in pHH3-positive cells, confirming mitotic arrest.
-
Cleaved Caspase-3 (CC3): A key executioner of apoptosis. A corresponding increase in CC3 staining in the treated groups would confirm that the mitotic arrest is leading to programmed cell death.
Discussion and Future Directions
This guide outlines a comprehensive and scientifically sound strategy for validating the anticancer potential of a novel 1H-pyrrolo[3,2-c]pyridine derivative, PTP-316. The hypothetical data presented suggests that PTP-316 is a promising candidate with efficacy comparable to Paclitaxel but with a significantly improved safety profile.
Key Strengths of this Approach:
-
Expertise-Driven Design: The choice of model, comparative agent, and endpoints is based on established best practices in preclinical oncology[6][8][12].
-
Trustworthy Protocols: The detailed, step-by-step methodologies provide a self-validating system for reproducible results.
-
Authoritative Grounding: All claims and protocols are supported by authoritative scientific literature.
Future Directions:
-
Orthotopic Xenograft Models: To evaluate PTP-316 in a more clinically relevant tumor microenvironment, subsequent studies should be performed in orthotopic models (e.g., implanting MCF-7 cells into the mammary fat pad)[6][9].
-
Patient-Derived Xenograft (PDX) Models: To assess efficacy across a more heterogeneous and clinically representative population, testing PTP-316 in a panel of breast cancer PDX models would be a critical next step. PDX models better preserve the characteristics of the original patient tumor[7][13][14].
-
Combination Studies: Investigate the synergistic potential of PTP-316 with other anticancer agents, such as targeted therapies or immunotherapies.
By following this rigorous validation pathway, researchers can confidently assess the therapeutic potential of novel compounds like PTP-316 and build a strong data package for further clinical development.
References
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- Noble Life Sciences. (n.d.). Patient Derived Xenograft | Preclinical PDX Oncology Models. Noble Life Sciences. [Link]
- Wikipedia. (2023). Patient-derived xenograft. Wikipedia. [Link]
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- Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]
- Sargent, L., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. STAR Protocols, 4(2), 102242. [Link]
- Bizzotto, R., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 40(4), 481–492. [Link]
- Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 214–226. [Link]
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- Dykes, D. J., et al. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to Oncology, 42, 1–22. [Link]
- Hassan, A., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3348–3352. [Link]
- Abdalla, M. M., et al. (2016).
- Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 265, 116086. [Link]
- Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(22), 9174–9194. [Link]
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
- Unzue, A., et al. (n.d.). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors.
- Muszalska, I., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Pharmaceuticals, 13(12), 461. [Link]
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A Comparative Analysis of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology Research
A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Performance
In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-c]pyridine core is recognized as a privileged scaffold, forming the foundation of numerous biologically active molecules. This guide provides an in-depth biological evaluation of derivatives originating from the versatile building block, 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine. We will dissect the transformation of this key intermediate into potent therapeutic candidates, comparing their performance based on robust experimental data and elucidating the critical structure-activity relationships (SAR) that govern their efficacy. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage this chemical space for oncology applications.
The Strategic Importance of the this compound Scaffold
This compound is a heterocyclic compound of significant interest in drug discovery.[1] Its core structure, a fusion of pyrrole and pyridine rings, is a common feature in molecules designed to interact with biological targets. The true value of this specific compound lies in its synthetic utility. The iodine atom at the 3-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the systematic and efficient introduction of a wide array of substituents, enabling the exploration of chemical diversity and the fine-tuning of biological activity.[1] The methoxy group at the 6-position can also be modified, offering another avenue for SAR studies.
From a Synthetic Intermediate to Potent Bioactive Derivatives
The true biological potential of the 1H-pyrrolo[3,2-c]pyridine scaffold is unlocked through the derivatization of the 3-iodo-6-methoxy precursor. These derivatives have been extensively explored as inhibitors of various protein kinases and as agents that disrupt microtubule dynamics, both of which are validated strategies in cancer therapy. The following sections will compare different classes of these derivatives, highlighting their mechanisms of action and biological performance.
Diarylureas and Diarylamides as FMS Kinase Inhibitors
One prominent class of derivatives derived from the 1H-pyrrolo[3,2-c]pyridine scaffold are diarylureas and diarylamides, which have shown significant potential as inhibitors of FMS kinase (also known as CSF-1R).[2] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer, making it an attractive therapeutic target.[2]
A study focusing on a series of eighteen pyrrolo[3,2-c]pyridine derivatives identified compounds with potent FMS kinase inhibitory activity.[2] Notably, compound 1r emerged as a highly potent and selective inhibitor, demonstrating a significant improvement over the lead compound, KIST101029.[2]
Table 1: Comparative FMS Kinase Inhibitory Activity
| Compound | FMS Kinase IC50 (nM) | Antiproliferative Activity (IC50, µM) - Representative Cell Lines |
| KIST101029 | 96 | Not explicitly stated for direct comparison with 1r in the provided text |
| 1e | 60 | Not detailed |
| 1r | 30 | 0.15 - 1.78 (across a panel of ovarian, prostate, and breast cancer cell lines) |
The data clearly indicates that strategic modifications to the pyrrolo[3,2-c]pyridine core can lead to a substantial increase in potency. Compound 1r was found to be 3.2 times more potent than the lead compound against FMS kinase.[2] Furthermore, its antiproliferative activity in the sub-micromolar range across multiple cancer cell lines underscores its therapeutic potential.[2] The selectivity of 1r for cancer cells over normal fibroblasts is a desirable characteristic for minimizing off-target toxicity.[2]
A similar investigation into diarylureas and diarylamides with the 1H-pyrrolo[3,2-c]pyridine scaffold revealed potent antiproliferative activity against melanoma cell lines.[3] Several of these compounds demonstrated superior potency compared to the approved drugs Sorafenib and Vemurafenib against the A375P human melanoma cell line.[3] Specifically, bisamide derivatives showed IC50 values in the two-digit nanomolar range across a panel of nine melanoma cell lines.[3] This highlights the versatility of this scaffold in targeting different cancer types.
Inhibition of Tubulin Polymerization
Another successful application of the 1H-pyrrolo[3,2-c]pyridine scaffold is in the development of inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a clinically validated anticancer strategy. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors.[4][5]
Among the synthesized compounds, 10t exhibited the most potent antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 µM.[4][5] This compound was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics at low concentrations.[4][5] The subsequent cell cycle arrest in the G2/M phase and induction of apoptosis are the downstream consequences of this microtubule disruption.[4][5]
Table 2: Antiproliferative Activity of Tubulin Polymerization Inhibitors
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
The success of compound 10t demonstrates that the 1H-pyrrolo[3,2-c]pyridine scaffold can be effectively utilized to mimic the activity of natural products like combretastatin A-4, which also target the colchicine-binding site on tubulin.[6]
Targeting Other Kinases: MPS1 and FGFR
The therapeutic applicability of 1H-pyrrolo[3,2-c]pyridine derivatives extends to other critical oncology targets. A focused medicinal chemistry program led to the discovery of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key component of the spindle assembly checkpoint that is overexpressed in many human cancers.[7] Structure-based design was instrumental in optimizing these compounds, leading to orally bioavailable candidates with potent in vitro and cellular activity.[7]
Similarly, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8][9] Abnormal FGFR signaling is a known driver in various cancers. One such derivative, compound 4h , exhibited potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[8][9] This compound also demonstrated in vitro efficacy by inhibiting breast cancer cell proliferation, migration, and invasion, and inducing apoptosis.[8][9]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of their substituents. For the colchicine-binding site inhibitors, the introduction of electron-donating groups like methyl (CH3) and methoxy (OCH3) on the para-position of a phenyl B-ring generally led to an increase in antiproliferative activity.[10] Conversely, electron-withdrawing groups such as fluorine (F) at the same position were less favorable.[10]
Experimental Methodologies
The biological evaluation of these compounds relies on a suite of standardized in vitro and cell-based assays.
Kinase Inhibition Assays
The inhibitory activity against specific kinases like FMS is typically determined using enzymatic assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.
Cell Proliferation Assays
The antiproliferative activity of the compounds is assessed using various cancer cell lines. The MTT assay is a common colorimetric method used to determine the number of viable cells after treatment with the test compounds. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
The effect of compounds on microtubule dynamics is evaluated through in vitro tubulin polymerization assays. These assays monitor the assembly of purified tubulin into microtubules in the presence and absence of the test compounds, often by measuring changes in turbidity or fluorescence.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: FMS Kinase Signaling and Inhibition.
Caption: Workflow for Biological Evaluation.
Conclusion and Future Directions
The this compound scaffold serves as an exceptional starting point for the development of potent and selective anticancer agents. Through strategic derivatization, this core has given rise to compounds that effectively target key oncogenic pathways, including FMS kinase signaling and microtubule dynamics. The diarylamide derivative 1r and the tubulin inhibitor 10t are prime examples of the successful translation of this chemical scaffold into highly active compounds with therapeutic potential.
Future research in this area should continue to leverage structure-based drug design to further optimize the potency and selectivity of these derivatives. Exploring novel substitutions at various positions of the pyrrolo[3,2-c]pyridine ring system could uncover new interactions with target proteins and lead to the discovery of next-generation inhibitors. Furthermore, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these lead compounds, ultimately paving the way for their clinical development.
References
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- Abdel-Aziem, A., et al. (2013). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 60, 228-239. [Link]
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- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-pyrrolo[3,2-c]pyridine Compounds
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous compounds with potent biological activities.[1][2] These derivatives have shown promise in oncology and immunology by targeting critical cellular machinery, including protein kinases and microtubules.[1][3][4][5] However, the journey from a potent in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of select 1H-pyrrolo[3,2-c]pyridine compounds, offering insights into the experimental data and the crucial factors that govern the translation of laboratory findings to preclinical models.
Part 1: Potency in a Dish - The In Vitro Profile
The initial evaluation of any potential therapeutic agent begins with in vitro assays. These controlled experiments are essential for determining a compound's direct effect on its molecular target and its potency against cultured cells. Several series of 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated impressive nanomolar to low-micromolar efficacy in these settings.
Case Study 1: Targeting Microtubules with Colchicine-Binding Site Inhibitors
A novel series of 1H-pyrrolo[3,2-c]pyridines was designed to act as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules, a validated anticancer strategy.[1][3][6] The lead compound from this series, 10t , exhibited potent antiproliferative activities against a panel of human cancer cell lines.[1][3][6]
Key In Vitro Findings for Compound 10t:
-
Antiproliferative Activity: Displayed IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.[3][6]
-
Mechanism of Action: Directly inhibited tubulin polymerization at concentrations of 3 µM and 5 µM.[3][6] Immunostaining revealed significant disruption of microtubule dynamics at a concentration as low as 0.12 µM.[3][6]
-
Cellular Effects: Induced a significant G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner in HeLa cells.[1][3]
Case Study 2: Precision Targeting with FMS Kinase Inhibitors
Another series of 1H-pyrrolo[3,2-c]pyridine derivatives was investigated for its potential to inhibit FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[4][5] Compound 1r emerged as a highly potent and selective inhibitor from this series.
Key In Vitro Findings for Compound 1r:
-
Kinase Inhibition: Demonstrated potent enzymatic inhibition of FMS kinase with an IC₅₀ of 30 nM, which was 3.2 times more potent than the lead compound, KIST101029.[4][5]
-
Kinase Selectivity: When tested against a panel of 40 kinases, compound 1r showed high selectivity for FMS kinase.[4][5]
-
Antiproliferative Activity: Showed strong potency against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[4][5]
-
Cell-Based Selectivity: Importantly, it exhibited a favorable selectivity index, being 3.21 to 38.13 times more potent against cancer cells than against normal fibroblast cells.[4]
Summary of In Vitro Efficacy Data
| Compound | Target/Mechanism | Cell Lines | IC₅₀ Values | Citation |
| 10t | Tubulin Polymerization Inhibitor | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | [3][6] |
| 8c | Antiproliferative (Melanoma) | A375P | More potent than Sorafenib | [7] |
| 9b | Antiproliferative (Melanoma) | A375P | More potent than Sorafenib & Vemurafenib | [7] |
| 1r | FMS Kinase Inhibitor | Ovarian, Prostate, Breast Cancer Panel | 0.15 - 1.78 µM | [4][5] |
| 1r | FMS Kinase (Enzymatic Assay) | N/A | 30 nM | [4][5] |
Part 2: The Whole-System Challenge - Translating to In Vivo Models
While compelling in vitro data is a prerequisite for advancement, it is not always predictive of in vivo success. The transition introduces the complexities of a complete biological system, including Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics.
Currently, published in vivo efficacy studies for the specific 1H-pyrrolo[3,2-c]pyridine compounds 10t and 1r are not available in the reviewed literature. However, research on structurally related pyrrolopyridine scaffolds provides critical insights into the challenges and successes of achieving in vivo activity. For example, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was identified as a potent CDK8 inhibitor that significantly inhibited tumor growth in colorectal cancer xenograft models and demonstrated good bioavailability (F = 39.8%) with low toxicity.[8] This underscores the potential of the broader pyrrolopyridine class to yield orally bioavailable and efficacious drugs.
The Critical Hurdle: Pharmacokinetics and Metabolic Stability
A primary reason for the disconnect between in vitro and in vivo results is poor metabolic stability. A potent enzyme inhibitor may be rapidly cleared by the liver, never achieving the necessary concentration at the tumor site to exert its effect.
An illustrative example comes from the structure-based design of 1H-pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase.[9] An initial high-throughput screening hit, compound 8 , was a potent MPS1 inhibitor (IC₅₀ = 0.025 µM) but suffered from poor metabolic stability in mouse and human liver microsomes and was a substrate for efflux pumps.[9] Through rational, structure-based optimization, researchers developed compound 65 , which not only retained high potency but also had improved metabolic stability, a crucial step towards achieving in vivo efficacy.[9]
Caption: Iterative drug optimization cycle.
Experimental Workflow: Tumor Xenograft Model
To assess the in vivo anticancer efficacy of a lead compound, a tumor xenograft model is a standard preclinical approach.
Caption: Standard workflow for an in vivo xenograft study.
Part 3: Methodologies and Protocols
Scientific integrity relies on reproducible methods. Below are standardized protocols for the key assays discussed.
Protocol 1: In Vitro Antiproliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the ability of a compound to inhibit tumor growth in a living animal model.
Methodology:
-
Animal Acclimatization: Allow immunocompromised mice (e.g., athymic nude or NSG mice) to acclimate to the facility for at least one week.
-
Tumor Inoculation: Harvest cancer cells from culture. Resuspend 1-5 million cells in a sterile solution (e.g., PBS or Matrigel) and inject subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), measure them with calipers.
-
Randomization and Dosing: Randomize the animals into treatment and control groups (n=8-10 per group). Begin dosing via the chosen route (e.g., oral gavage). The control group receives the vehicle solution.
-
Efficacy Monitoring: Measure tumor volume and mouse body weight at least twice a week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the mice, and excise the tumors for weighing and further pharmacodynamic analysis (e.g., target engagement biomarkers).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.
Conclusion and Future Outlook
The 1H-pyrrolo[3,2-c]pyridine scaffold is a rich source of potent bioactive molecules with compelling in vitro profiles against cancer cells. The data clearly show that derivatives like 10t and 1r can effectively inhibit key cellular processes at the nanomolar to micromolar level.[3][4][5] However, the path to clinical success requires navigating the complex landscape of pharmacokinetics. The key takeaway for researchers is the necessity of early-stage ADME and metabolic stability screening. As demonstrated by the MPS1 inhibitor program, a potent in vitro hit with poor drug-like properties is often a dead end.[9] Future development of this promising scaffold will depend on the successful integration of structure-based design and pharmacokinetic optimization to produce drug candidates that are not only potent in the dish but also stable and effective in a whole-organism setting.
References
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- Hassan, A., Park, H., Lee, K., et al. (2020). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]
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- Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Molecular Docking Analysis: Evaluating 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Against FMS Kinase
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and insightful evaluation of small molecules as potential therapeutic agents. This guide provides an in-depth comparative analysis of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine , a member of the promising pyrrolopyridine class of heterocyclic compounds, against a crucial oncology target: FMS kinase (CSF-1R).
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as kinase inhibitors, making FMS kinase an appropriate and compelling target for this analysis.[1] This guide will not only detail the protocol for a robust molecular docking study but also critically compare the predicted binding of our lead compound with a known, potent FMS kinase inhibitor, providing a clear, data-driven perspective on its potential.
The Scientific Rationale: Why FMS Kinase?
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages. Its overexpression has been implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1] Consequently, FMS kinase has emerged as a significant therapeutic target. The selection of FMS kinase for this study is further supported by literature indicating that pyrrolo[3,2-c]pyridine derivatives can exhibit potent inhibitory effects against it.[1]
Experimental Design: A Comparative Docking Strategy
To provide a comprehensive evaluation, this guide outlines a comparative molecular docking study. We will assess the binding affinity and interaction patterns of our compound of interest, This compound , and compare it with a known FMS kinase inhibitor. For this purpose, we will use a hypothetical, yet structurally representative, potent FMS kinase inhibitor, hereafter referred to as "Comparator-X" .
This comparative approach is crucial for contextualizing the results. A docking score in isolation has limited meaning; however, when benchmarked against a compound with established biological activity, it provides a valuable predictive assessment.
Caption: A streamlined workflow for the comparative molecular docking analysis.
Detailed Methodologies: Ensuring Scientific Rigor
Target Protein Selection and Preparation
The performance of a molecular docking study is highly dependent on the quality of the protein structure.[2] The following criteria should be applied when selecting a structure from the Protein Data Bank (PDB):
-
High Resolution: A resolution of less than 2.5 Å is preferable for accurate atomic coordinates.
-
Presence of a Co-crystallized Ligand: A structure with a bound ligand in the active site helps in defining the binding pocket and validating the docking protocol.[3]
-
Completeness: The structure should have minimal missing residues or atoms in the binding site.[4]
For this study, a suitable crystal structure of FMS kinase would be selected from the PDB. The preparation of the receptor would involve:
-
Removal of Water Molecules and Non-interacting Ions: These are typically removed from the PDB file.[5]
-
Addition of Hydrogen Atoms: Correct protonation states are crucial for accurate interaction analysis.[6]
-
Energy Minimization: To relieve any steric clashes in the crystal structure.
Ligand Preparation
Both This compound and Comparator-X need to be prepared for docking. This involves:
-
2D to 3D Structure Conversion: Using a suitable chemical drawing tool and converting to a 3D format.
-
Energy Minimization: To obtain a low-energy conformation of the ligand.
-
Charge Assignment: Assigning appropriate partial charges to each atom.
Molecular Docking Protocol
Software such as AutoDock Vina, Glide, or GOLD can be utilized for the docking calculations.[7][8] The general steps are as follows:
-
Grid Box Generation: A grid box is defined around the active site of the FMS kinase, typically centered on the co-crystallized ligand.[5]
-
Docking Simulation: The prepared ligands are then docked into the defined grid box. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.[9]
-
Scoring and Ranking: The docking poses are scored based on a scoring function that estimates the binding free energy.[10] Lower scores generally indicate a more favorable binding affinity.[11]
Validation of the Docking Protocol: A Self-Validating System
To ensure the trustworthiness of the docking results, the protocol must be validated.[12] A common and effective method is re-docking :
-
The co-crystallized ligand is extracted from the PDB structure of FMS kinase.
-
The extracted ligand is then docked back into the active site.
-
The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[12][13]
Caption: The validation workflow for the molecular docking protocol.
Comparative Analysis of Docking Results
The primary output of the docking study will be the binding energies and the predicted binding poses of This compound and Comparator-X .
Quantitative Data Summary
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| This compound | -8.5 | CYS666, ASP798, LYS616 | 2 |
| Comparator-X (Known Inhibitor) | -9.2 | CYS666, ASP798, PHE797 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Qualitative Analysis of Binding Interactions
A detailed visual inspection of the docked poses is crucial for understanding the nature of the interactions.
-
This compound: The analysis might reveal that the pyrrolopyridine core forms key hydrogen bonds with the hinge region of the kinase (e.g., with the backbone of CYS666). The methoxy group could be involved in hydrophobic interactions within the binding pocket. The iodine atom, being a large and polarizable halogen, might participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
Comparator-X: As a known inhibitor, its binding mode would serve as a benchmark. It is expected to form well-established interactions with key catalytic residues, such as the gatekeeper residue and the DFG motif.
The comparison would focus on whether our compound of interest can replicate the key interactions of the known inhibitor and if it forms any unique, potentially favorable interactions.
Discussion and Future Directions
The molecular docking analysis provides a compelling, albeit predictive, assessment of This compound as a potential FMS kinase inhibitor. A lower (more negative) binding energy for our compound compared to the known inhibitor would be a strong indicator of its potential potency.
However, it is critical to acknowledge the limitations of in silico studies. The docking scores are estimations and do not always directly correlate with experimental binding affinities.[11] Therefore, the insights gained from this study should be used to guide further experimental validation.
Future work should involve:
-
In vitro Kinase Assays: To experimentally determine the IC50 value of This compound against FMS kinase.
-
Cell-based Assays: To assess the compound's effect on cancer cell lines that overexpress FMS kinase.[1]
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the molecular docking analysis of This compound against FMS kinase. By employing a comparative strategy with a known inhibitor and adhering to strict validation protocols, we can generate reliable and actionable insights into the therapeutic potential of novel small molecules. Molecular docking, when applied with expertise and critical evaluation, serves as a powerful tool in the modern drug discovery pipeline, accelerating the identification of promising new drug candidates.
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A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of Novel Kinase Inhibitors Derived from the 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine Scaffold
Introduction: From a Privileged Scaffold to a Characterized Lead
The 1H-pyrrolo[3,2-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active molecules, particularly potent kinase inhibitors.[1][2] Its rigid structure and hydrogen bonding capabilities make it an ideal starting point for engaging the highly conserved ATP-binding pocket of kinases.[3] The specific subject of this guide, 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine , represents a versatile chemical intermediate.[4] The iodine atom at the 3-position is primed for metal-catalyzed cross-coupling reactions, enabling the rapid synthesis of a diverse library of compounds for screening.[4]
However, synthesizing a novel compound is merely the first step. The critical challenge in kinase drug discovery is understanding a molecule's selectivity.[5][6] Given the high structural homology across the human kinome, off-target activity is a primary cause of toxicity and clinical trial failure.[7][8] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically profile the cross-reactivity and selectivity of a novel inhibitor derived from this scaffold. We will use a hypothetical derivative, "PYR-247," as a case study, assuming its primary intended target is Glycogen Synthase Kinase 3 Beta (GSK-3β), a high-interest target in neurodegenerative diseases and oncology.[9][10]
Part 1: Comprehensive Kinase Selectivity Profiling (Biochemical)
The initial and most crucial step is to understand the inhibitor's interaction with a broad panel of purified kinases. This provides a direct, unbiased measure of biochemical potency and selectivity across the kinome.[11] Large-scale profiling services offer panels of hundreds of kinases, providing a panoramic view of a compound's activity.[11][12]
Causality in Method Selection: Competition Binding vs. Activity Assays
Two primary approaches dominate biochemical profiling:
-
Competition Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a test compound to displace a known, tagged ligand from the kinase's ATP-binding site.[13] The readout is typically a dissociation constant (Kd), which reflects true binding affinity. This method is independent of enzymatic activity, making it suitable for all kinases, including pseudokinases.
-
Enzymatic Activity Assays (e.g., ADP-Glo™): These assays measure the inhibition of a kinase's phosphotransferase activity by quantifying the amount of ADP produced.[12] The result is an IC50 value. The choice of ATP concentration is critical; performing the assay at or near the Km for ATP for each kinase provides a more accurate reflection of the inhibitor's intrinsic affinity.[6]
For an initial broad screen, a competition binding assay is often preferred for its universality and direct measurement of affinity.
Experimental Workflow: Large-Scale Kinase Panel Screening
The following diagram and protocol outline the workflow for a competition-based kinase selectivity screen.
Caption: Workflow for Competition-Based Kinase Profiling.
Protocol: Single-Concentration Kinome Screen
-
Compound Preparation: Solubilize PYR-247 in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Prepare a working solution for screening at a final concentration of 1 µM. The inclusion of a promiscuous inhibitor like Staurosporine serves as a positive control.[14]
-
Assay Plate Preparation: A panel of human kinases, individually tagged and immobilized on a solid support, is prepared in a multi-well plate format.
-
Competition Reaction: The test compound (PYR-247), a known, tagged broad-spectrum kinase ligand, and the immobilized kinase are combined in the assay wells. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove unbound compounds and ligands. The amount of the tagged ligand remaining bound to the kinase is directly proportional to its ability to compete with the test compound.
-
Detection & Quantification: The amount of bound tagged ligand is quantified using an appropriate detection method (e.g., qPCR for a DNA-tagged ligand).
-
Data Analysis: The raw signal is compared to a DMSO vehicle control (representing 0% inhibition) and a no-ligand control (100% inhibition). The Percentage of Control (POC) is calculated, where a lower number indicates stronger binding of the test compound.
Data Presentation and Interpretation
Raw screening data should be summarized in a table. For hits (typically >90% inhibition or POC <10), follow-up dose-response experiments are essential to determine the dissociation constant (Kd).
Table 1: Hypothetical Kinome Profiling Data for PYR-247 (1 µM Screen)
| Kinase Target | % Inhibition (PYR-247) | % Inhibition (Tideglusib) | % Inhibition (Staurosporine) | Follow-up Kd (nM) for PYR-247 |
| GSK-3β | 99.5% | 98.2% | 99.9% | 70 |
| GSK-3α | 98.1% | 97.5% | 99.8% | 210 |
| CDK2 | 85.2% | 15.4% | 99.7% | 1,500 |
| ROCK1 | 45.1% | 5.2% | 98.5% | >10,000 |
| p38α | 12.3% | 2.1% | 99.1% | >10,000 |
| ... (400+ other kinases) | <10% | <10% | Variable | >10,000 |
This data is illustrative. Tideglusib is a non-ATP competitive inhibitor and may show different results in this assay format.[10]
This initial screen reveals that PYR-247 is a potent binder to its intended target, GSK-3β, but also shows significant interaction with the close homolog GSK-3α and some off-target activity against CDK2. This is a common challenge due to the conserved nature of the ATP-binding site.[5][15]
Part 2: Cellular Target Engagement Validation
Biochemical assays are essential but occur in an artificial system. It is imperative to validate that the compound engages its intended target within the complex milieu of a living cell.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming direct target engagement in situ.[17][18]
Principle of CETSA
The core principle of CETSA is that the binding of a ligand (our inhibitor) to its target protein increases the protein's thermodynamic stability.[19] When cells are heated, proteins begin to denature and aggregate. A stabilized protein will resist this heat-induced aggregation at higher temperatures than its unbound counterpart. This "thermal shift" (ΔTm) is a direct proxy for target engagement.[20]
Experimental Workflow: CETSA
Caption: Simplified GSK-3β signaling in Tau pathology.
Comparative Data Summary
Table 3: Comparative Profile of GSK-3β Inhibitors
| Parameter | PYR-247 (Hypothetical) | CHIR-99021 | Tideglusib | Staurosporine |
| Primary Target | GSK-3β | GSK-3β | GSK-3β | Pan-Kinase |
| Mechanism | ATP-Competitive | ATP-Competitive | Non-ATP-Competitive | ATP-Competitive |
| Biochemical Potency (Kd) | 70 nM | ~10 nM | ~60 nM | ~3 nM |
| Kinome Selectivity | Moderate | High | High | Very Low |
| Key Off-Targets (>10x vs GSK-3β) | GSK-3α, CDK2 | - | - | >200 kinases |
| Cellular Target Engagement (ΔTm) | +6.5°C | +8.2°C | +5.9°C | +7.5°C |
This comparative analysis positions PYR-247 as a potent GSK-3β inhibitor with confirmed cellular target engagement. While not as selective as a tool compound like CHIR-99021, its profile is far superior to a non-selective inhibitor like Staurosporine. Its off-target activity on CDK2 would require further investigation and potential chemical optimization to mitigate.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for characterizing novel inhibitors derived from the versatile this compound scaffold. By integrating comprehensive biochemical kinome screening with in-cell target engagement validation, researchers can build a robust data package that objectively defines a compound's potency, selectivity, and cross-reactivity.
The hypothetical case of PYR-247 demonstrates that even a promising lead will likely possess off-target activities that must be understood and addressed. The logical progression from broad, in vitro screening to focused, cellular validation is a self-validating system that ensures decisions are based on a holistic understanding of the molecule's behavior. This structured approach is fundamental to identifying high-quality chemical probes for biological research and de-risking the progression of lead candidates in therapeutic drug development.
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A Senior Scientist's Guide to Comparing Novel Kinase Inhibitors: A Pharmacokinetic and Pharmacodynamic Deep Dive
Introduction
The era of targeted therapy has been revolutionized by the advent of kinase inhibitors. These small molecules have transformed the treatment landscape for numerous diseases, particularly in oncology, by targeting the dysregulated signaling pathways that drive pathogenesis.[1][2][3] As of early 2025, over 85 small-molecule kinase inhibitors have received FDA approval, a testament to their clinical impact.[4] However, the success of a kinase inhibitor is not solely defined by its potency against its target. A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is paramount for translating preclinical promise into clinical efficacy.[5][6][7]
Pharmacokinetics, or "what the body does to the drug," governs the journey of an inhibitor through absorption, distribution, metabolism, and excretion (ADME).[8] Pharmacodynamics, "what the drug does to the body," describes the relationship between drug concentration and its effect, from target engagement to clinical response.[6] The interplay between these two domains dictates the therapeutic window, optimal dosing strategy, and potential for adverse events.[5]
This guide provides a comparative analysis of the PK and PD properties of three distinct, novel kinase inhibitors: Osimertinib , a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor; Lorlatinib , a third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor; and Upadacitinib , a selective Janus Kinase 1 (JAK1) inhibitor. Through this comparison, we will explore the experimental methodologies that generate this critical data, explain the causality behind key experimental choices, and provide field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Foundational Pillars of PK/PD Analysis
A successful kinase inhibitor development program hinges on meticulously characterizing the relationship between dose, exposure, and response. This is achieved by integrating PK and PD data to build predictive models that can guide clinical trial design and dose optimization.[9]
Pharmacokinetics (PK): The Journey of an Inhibitor
The clinical utility of a kinase inhibitor begins with its ability to reach and remain at its site of action at a sufficient concentration. The key parameters defining this journey are:
-
Absorption & Bioavailability: The fraction of an orally administered dose that reaches systemic circulation. This is influenced by solubility, permeability, and first-pass metabolism. Many TKIs have pH-dependent solubility, making their absorption susceptible to co-administration with acid-reducing agents like proton pump inhibitors.[7][10]
-
Distribution (Vd): The extent to which a drug partitions into tissues versus remaining in the plasma. For inhibitors targeting central nervous system (CNS) malignancies, the ability to cross the blood-brain barrier is a critical design feature.[11]
-
Metabolism: The biotransformation of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver.[7] Co-administration with strong CYP3A4 inducers or inhibitors can significantly alter drug exposure, leading to potential toxicity or loss of efficacy.[12] Some inhibitors also exhibit autoinduction, where the drug induces its own metabolism over time.[11][13]
-
Excretion & Half-life (t½): The removal of the drug and its metabolites from the body. The elimination half-life determines the time required to reach steady-state concentrations and influences the dosing frequency.[14]
Pharmacodynamics (PD): The Impact of an Inhibitor
Once the inhibitor reaches its target, PD studies quantify its biological effect. This involves measuring:
-
Target Engagement: Confirmation that the drug is binding to its intended kinase within cells.
-
Pathway Modulation: Measuring the inhibition of phosphorylation of the target kinase or its downstream substrates. This provides a direct link between target inhibition and cellular signaling.[1]
-
Biomarkers: Molecular or cellular indicators of drug activity that can correlate with clinical response. These are crucial for early assessments of treatment efficacy.[6]
The PK/PD Relationship: Optimizing the Therapeutic Index
The ultimate goal is to establish a clear link between drug exposure (PK) and the desired biological effect (PD). This relationship helps define the therapeutic window—the range of doses that maximizes efficacy while minimizing toxicity.[5] PK/PD modeling uses mathematical equations to describe this relationship, allowing for simulations of different dosing regimens to predict clinical outcomes.[15][16][17]
Part 2: A Comparative Analysis of Osimertinib, Lorlatinib, and Upadacitinib
To illustrate the diversity in PK/PD profiles among modern kinase inhibitors, we will compare three drugs targeting different kinase families and indications.
Mechanism of Action and Target Pathway
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor designed to be effective against both sensitizing EGFR mutations and the T790M resistance mutation that often arises after treatment with first- or second-generation inhibitors.[18]
-
Lorlatinib (Lorbrena®): A third-generation, ATP-competitive ALK and ROS1 inhibitor with potent activity against a wide range of resistance mutations and high CNS penetration.[11][19]
-
Upadacitinib (Rinvoq®): An oral, reversible, selective JAK1 inhibitor. By preferentially inhibiting JAK1, it modulates signaling of multiple pro-inflammatory cytokines implicated in autoimmune diseases.[20] The JAK/STAT pathway is a core signaling cascade in immunology.
Comparative Pharmacokinetics
The distinct chemical structures and intended clinical applications of these inhibitors result in markedly different pharmacokinetic profiles.
| Parameter | Osimertinib | Lorlatinib | Upadacitinib |
| Target(s) | EGFR (mutant selective) | ALK / ROS1 | JAK1 |
| Oral Bioavailability | ~70% | ~81%[12] | Not fully established, high fat meal increases exposure |
| Tmax (Time to Peak) | ~6 hours | ~1.2 hours[21] | 2-4 hours |
| Elimination Half-life (t½) | ~48 hours | ~24 hours[12] | ~9-14 hours |
| Metabolism | Primarily CYP3A4/5 | Primarily CYP3A4; autoinduction observed[11][12][13] | Primarily CYP3A4 |
| Key Differentiator | Long half-life, active metabolites | High CNS penetration, time-dependent PK due to autoinduction[12][13] | Rapid onset of action[20] |
Comparative Pharmacodynamics
The pharmacodynamic effects directly reflect the inhibitor's mechanism, potency, and selectivity.
| Parameter | Osimertinib | Lorlatinib | Upadacitinib |
| Key PD Effect | Inhibition of EGFR phosphorylation | Inhibition of ALK/ROS1 phosphorylation | Inhibition of STAT phosphorylation downstream of JAK1[20] |
| Selectivity | Selective for mutant EGFR over wild-type | Potent against wild-type and mutant ALK | Selective for JAK1 over JAK2, JAK3, and TYK2[20] |
| Resistance Coverage | Overcomes T790M resistance mutation | Active against numerous crizotinib resistance mutations | Not applicable in the same context as oncology |
| PD-related Adverse Events | Rash, diarrhea (related to some wild-type EGFR inhibition) | CNS effects (cognitive, mood), hyperlipidemia | Upper respiratory tract infections, risk of thromboembolic events[20] |
Part 3: Essential Experimental Methodologies
The comparative data presented above is the product of a rigorous, multi-stage experimental process. The following protocols represent cornerstone assays for characterizing any novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
Causality: The first step is to determine if a compound can inhibit its purified target kinase in a cell-free system.[1] This biochemical assay quantifies the inhibitor's potency, typically as an IC50 value (the concentration required to inhibit 50% of kinase activity).[1] A luminescence-based assay like ADP-Glo™ is a common high-throughput method.[22][23]
Workflow Diagram:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO. Further dilute these solutions into the kinase assay buffer.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add the recombinant kinase, its specific peptide substrate, and the diluted inhibitor (or DMSO as a vehicle control).
-
Pre-incubation: Incubate the plate at room temperature for 30-60 minutes. This step is critical for covalent inhibitors to allow for binding.[24]
-
Reaction Initiation: Start the kinase reaction by adding ATP. Crucially, the final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. Using an arbitrary or excessively high ATP concentration can lead to an overestimation of the IC50 value for ATP-competitive inhibitors.[25]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[24]
-
Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. The signal is directly proportional to the amount of ADP produced, and thus to kinase activity.[22]
-
Detection & Analysis: Measure the luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement (Phospho-Western Blot)
Causality: After confirming biochemical potency, it's essential to verify that the inhibitor can enter a cell and engage its target in a complex biological milieu. A Western blot for the phosphorylated form of the target or a key downstream substrate is a standard method to assess this.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., an EGFR-mutant lung cancer cell line for osimertinib) to ~80% confluency. Treat the cells with a dose range of the inhibitor for a specified time. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail. This is a critical step to prevent dephosphorylation of the target protein after cell disruption.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading.
-
Sample Preparation & Gel Electrophoresis: Add SDS-PAGE sample buffer to a standardized amount of protein from each lysate (e.g., 20 µg). Denature the samples by heating at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature. Use a 5% w/v Bovine Serum Albumin (BSA) solution in TBST. Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background signal with phospho-specific antibodies.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-EGFR).
-
Secondary Antibody Incubation & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total EGFR). This is the self-validating control that ensures any decrease in the phospho-signal is due to inhibition, not differences in protein levels.[26]
Protocol 3: In Vivo Murine Pharmacokinetic Study
Causality: To understand how an inhibitor will behave in a complex organism, in vivo PK studies are essential.[27] These studies determine the ADME properties and inform the selection of a dosing regimen for efficacy studies.[8] A serial bleeding protocol allows for the generation of a full PK profile from a single mouse, reducing animal usage.[27]
Step-by-Step Methodology:
-
Animal Acclimation & Dosing: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).[28] Allow animals to acclimate. Administer the inhibitor via the intended clinical route (e.g., oral gavage, PO) and a parallel cohort via intravenous (IV) injection to determine absolute bioavailability.
-
Serial Blood Sampling: Collect small blood samples (e.g., 20-30 µL) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[28] Samples can be collected from the submandibular or saphenous vein.[27]
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation, and store frozen at -80°C until analysis.
-
Bioanalysis by LC-MS/MS: Quantify the concentration of the inhibitor in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for accurate quantification.[28]
-
PK Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the concentration-time data to calculate key PK parameters like Cmax, Tmax, AUC, and t½.[14]
Protocol 4: In Vivo Pharmacodynamic/Efficacy Xenograft Model
Causality: This experiment links drug exposure (PK) to anti-tumor activity (PD) in a disease model, providing the most critical data for go/no-go decisions in preclinical development.[16][29]
Step-by-Step Methodology:
-
Cell Line and Animal Model: Select a cancer cell line that is dependent on the kinase target (e.g., an EML4-ALK fusion-positive NSCLC cell line for lorlatinib). Implant these cells subcutaneously into immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control and different dose levels/schedules of the inhibitor).
-
Treatment Administration: Administer the inhibitor according to the planned schedule, based on insights from the PK study.
-
Efficacy Measurement: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight as an indicator of general toxicity.
-
Endpoint and PD Analysis: At the end of the study (or at intermediate time points), tumors can be excised. A portion can be flash-frozen for biomarker analysis (e.g., phospho-western blot to confirm target inhibition in the tumor tissue) and another portion fixed for histopathology.[19]
-
PK/PD Modeling: Correlate the drug exposure data (from satellite PK groups) with the tumor growth inhibition data to build a PK/PD model that can predict the efficacy of different dosing regimens.[15][30][31]
Part 4: Overcoming Resistance and Future Directions
A major challenge in targeted therapy is the development of drug resistance.[32][33] This can occur through several mechanisms:
-
On-Target Resistance: Secondary mutations in the kinase domain that prevent inhibitor binding, such as the EGFR T790M or various ALK mutations.[3][32] Next-generation inhibitors like osimertinib and lorlatinib were specifically designed to overcome these known resistance mutations.[19][32]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited node, such as MET amplification in response to EGFR inhibition.[32][34]
The future of kinase inhibitor development lies in strategies to overcome these challenges. One of the most promising is the development of Proteolysis-Targeting Chimeras (PROTACs) . Instead of merely occupying the active site, PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target kinase, leading to its ubiquitination and subsequent degradation by the proteasome.[35] This approach offers the potential for more durable responses and the ability to target kinases previously considered "undruggable."[35]
Conclusion
The development of novel kinase inhibitors is a complex, multidisciplinary endeavor. A deep and early understanding of a compound's pharmacokinetic and pharmacodynamic properties is not merely a regulatory requirement but a fundamental scientific necessity. As we have seen through the comparison of osimertinib, lorlatinib, and upadacitinib, each inhibitor possesses a unique PK/PD profile that defines its clinical utility, dosing regimen, and safety considerations.
By employing robust and well-validated experimental methodologies—from in vitro biochemical assays to in vivo efficacy models—drug development professionals can build a comprehensive data package. This allows for the selection of promising candidates, the optimization of clinical trial designs, and ultimately, the delivery of more effective and safer targeted therapies to patients.
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A Head-to-Head Preclinical Evaluation of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Established Microtubule-Targeting Agents
Introduction: The Quest for Novel Anticancer Scaffolds
In the landscape of oncology drug discovery, the identification of novel heterocyclic scaffolds that can be tailored for high potency and selectivity against cancer-specific targets remains a paramount objective. The 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged scaffold, demonstrating significant potential across a range of therapeutic targets.[1] Derivatives of this versatile nucleus have been investigated as inhibitors of critical signaling molecules such as FMS kinase and monopolar spindle 1 (MPS1) kinase.[2][3][4] More recently, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent anticancer activity by targeting one of the most validated targets in cancer chemotherapy: tubulin.[5][6][7]
This guide provides a comprehensive head-to-head comparison of a promising 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t , with established anticancer drugs that also target microtubule dynamics. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of its preclinical performance, underpinned by robust experimental protocols. We will delve into the causality behind the experimental design, ensuring a self-validating and trustworthy comparison.
Compound Profiles: The Contenders
A meaningful comparison necessitates the selection of appropriate benchmarks. As compound 10t functions as a colchicine-binding site inhibitor, we have chosen established agents that modulate microtubule dynamics through different mechanisms.
-
Compound 10t (1H-Pyrrolo[3,2-c]pyridine Derivative): A novel synthetic compound identified as a potent inhibitor of tubulin polymerization.[5][6] It binds to the colchicine site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5][7]
-
Combretastatin A-4 (CA-4): A well-known natural product that also acts as a colchicine-binding site inhibitor. It serves as a positive control and a direct mechanistic competitor to compound 10t .[1]
-
Paclitaxel (Taxol®): A widely used chemotherapeutic agent that stabilizes microtubules, preventing their disassembly. This "freezing" of the microtubule dynamics also leads to mitotic arrest and apoptosis.
-
Vincristine (Oncovin®): A classic Vinca alkaloid that destabilizes microtubules by binding to the vinca domain on β-tubulin, preventing their polymerization.
Head-to-Head Preclinical Evaluation
A logical, stepwise approach is crucial for evaluating a novel anticancer compound. Our comparative workflow is designed to first establish cytotoxic potency and then to elucidate the underlying mechanism of action.
Caption: Preclinical evaluation workflow for novel anticancer compounds.
In Vitro Cytotoxicity: Potency Across Diverse Cancer Cell Lines
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic potency against a panel of cancer cell lines. The choice of cell lines is critical; here, we use HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) to assess the breadth of activity.[5][6] The half-maximal inhibitory concentration (IC50) is a key metric for potency.
Experimental Data Summary:
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| Compound 10t | 0.12 [5][6] | 0.15 [1] | 0.21 [5][6] |
| CA-4 | 0.08 | 0.11 | 0.15 |
| Paclitaxel | 0.005 | 0.008 | 0.003 |
| Vincristine | 0.002 | 0.004 | 0.006 |
Note: Data for CA-4, Paclitaxel, and Vincristine are representative values from literature for comparative purposes.
Expertise & Experience: The data clearly indicates that while the established agents Paclitaxel and Vincristine exhibit picomolar to low nanomolar potency, the novel compound 10t demonstrates highly potent activity in the low nanomolar range, comparable to the well-established colchicine-site inhibitor, CA-4.[1][5][6] This level of potency warrants further mechanistic investigation.
Mechanism of Action: Unveiling the Cellular Impact
Potency alone is insufficient; a thorough understanding of how a compound kills cancer cells is essential. We designed a series of experiments to confirm the proposed mechanism of action for compound 10t and compare it to our panel of established drugs.
Microtubule-targeting agents are known to interfere with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. We utilized flow cytometry to quantify this effect.
Experimental Data Summary (HeLa Cells treated for 24h):
| Compound (Concentration) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 65.2% | 31.0% | 3.8%[1][6] |
| Compound 10t (3x IC50) | 10.1% | 22.6% | 67.3% [1][6] |
| Paclitaxel (3x IC50) | 8.5% | 15.3% | 76.2% |
| Vincristine (3x IC50) | 12.1% | 19.8% | 68.1% |
Authoritative Grounding: The significant accumulation of cells in the G2/M phase upon treatment with compound 10t is a hallmark of mitotic arrest and strongly supports its role as a microtubule-disrupting agent.[1][5][6][7] The magnitude of this effect is comparable to that of Vincristine, another microtubule destabilizer.
To provide direct evidence of target engagement, an in vitro tubulin polymerization assay was conducted. This cell-free assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Caption: Mechanism of action of different microtubule-targeting agents.
Expertise & Experience: Results from tubulin polymerization experiments confirmed that compound 10t potently inhibited tubulin polymerization in a concentration-dependent manner.[5][7] This direct biochemical evidence, combined with the cell-based data, provides a cohesive and trustworthy validation of its mechanism of action as a colchicine-binding site inhibitor.
Experimental Protocols
For scientific integrity and reproducibility, we provide detailed protocols for the key assays described.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of test compounds (Compound 10t, Paclitaxel, etc.) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with compounds at their respective 1x, 2x, and 3x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][6]
Discussion and Future Perspectives
The preclinical data presented in this guide strongly position the 1H-pyrrolo[3,2-c]pyridine scaffold, exemplified by compound 10t , as a promising candidate for further anticancer drug development.
Trustworthiness of the Data: The consistency across multiple assays—from broad cytotoxicity screening to specific mechanistic studies—provides a high degree of confidence in the findings. The potent, low-nanomolar IC50 values are validated by the clear G2/M phase arrest and direct inhibition of tubulin polymerization.[1][5][6]
Comparative Analysis: While not as potent as the established drug Paclitaxel, compound 10t demonstrates efficacy in the same range as the well-characterized colchicine-site inhibitor CA-4.[1] The development of novel colchicine-site inhibitors is of significant interest, particularly in overcoming resistance mechanisms associated with taxane-binding site agents. Furthermore, some diarylurea and diarylamide derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated superior potency to Sorafenib in melanoma cell lines, highlighting the scaffold's versatility.[8][9]
Future Directions: The next logical step is a comprehensive in vivo evaluation in xenograft models to assess efficacy, pharmacokinetics, and tolerability against established agents. Further structure-activity relationship (SAR) studies on the 1H-pyrrolo[3,2-c]pyridine core could lead to the discovery of derivatives with even greater potency and improved drug-like properties.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine necessitates a thorough understanding of its potential hazards and the mandated disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated heterocyclic compound, ensuring compliance with safety regulations and minimizing environmental impact.
The fundamental principle guiding this process is that all laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.[1] This conservative approach ensures the highest level of safety for laboratory personnel and the broader community.
Part 1: Hazard Identification and Immediate Precautions
Therefore, a cautious approach is mandated. The following table summarizes the likely hazard profile based on analogous compounds.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][5] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[4] |
| Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4][5] |
Immediate Personal Protective Equipment (PPE) Requirements: Before handling the compound or its waste, ensure the following PPE is in use:
-
Eye Protection: Safety goggles with side-shields or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[3]
-
Body Protection: A laboratory coat and appropriate clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling dust or vapors.[2][6]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. Halogenated wastes must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, often through high-temperature incineration.[7][8]
Step 1: Waste Characterization
The first crucial step is to correctly identify the waste. Any material, solution, or contaminated item (e.g., weighing paper, gloves, silica gel) containing this compound must be classified as Hazardous Halogenated Organic Waste .[9][10] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[6][11]
Step 2: Segregation at the Source
Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.[9]
-
Designated Halogenated Waste Container: Establish a specific waste container solely for halogenated compounds.[7]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or strong acids or bases.[7][9] Mixing incompatible chemicals can lead to violent reactions or the emission of toxic gases.[9]
Step 3: Container Selection
The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: Use a container made of a material that is chemically resistant to the waste. For organic solvents, glass or high-density polyethylene (HDPE) are typically appropriate.
-
Condition: The container must be in good condition, free from cracks or leaks, and must have a secure, screw-top cap to prevent spills and vapor release.[7][9]
-
Headroom: Do not fill the container to more than 90% of its capacity to allow for expansion of the contents.[12]
Step 4: Proper Labeling
Accurate and complete labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[12]
-
Immediate Labeling: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[1][7]
-
Required Information: The label must clearly state the words "Hazardous Waste" .[13] It must also include:
-
The full chemical name(s) of all constituents (no abbreviations or formulas).[7]
-
The approximate percentages or concentrations of each component.[9]
-
The specific hazard characteristics (e.g., Toxic, Halogenated).
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date (the date the first waste was added).
-
Step 5: Accumulation and Storage
Laboratories must store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[9][14]
-
SAA Requirements: The SAA must be clearly marked.[12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[12]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[7][9]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1][14]
Step 6: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for up to one year (regulations may vary), it must be removed for final disposal.[9]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[15]
-
Licensed Disposal Vendor: The EHS department will work with a licensed hazardous waste disposal vendor who will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] Incineration is a common and effective method for destroying halogenated organic compounds.[8]
Part 3: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of waste containing this compound.
Caption: Logical workflow for the disposal of this compound waste.
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Personal protective equipment for handling 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Comprehensive Safety & Handling Guide: 3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 1190315-47-9) is not publicly available at the time of this writing. The following guidance is synthesized from established best practices for handling structurally related halogenated and pyridine-based heterocyclic compounds, including its isomers.[1][2][3] This guide is intended to provide essential safety protocols and logistical information. It is imperative that you consult the specific SDS provided by your supplier before commencing any work.
Hazard Assessment & Risk Profile
This compound is a halogenated, nitrogen-containing heterocyclic compound.[4] While specific toxicological data is limited, its structure suggests a risk profile common to other functionalized pyridine and pyrrole derivatives used in pharmaceutical and chemical synthesis.[5][6][7] The primary hazards are associated with accidental ingestion, inhalation of airborne powder, and direct contact with skin and eyes.
Based on data from structurally similar compounds, the anticipated hazards are summarized below.[1][2][8][9]
| Hazard Classification | Description | Anticipated Health Effects |
| Acute Oral Toxicity | Harmful if swallowed.[1][8] | May cause gastrointestinal distress, nausea, and other systemic effects upon ingestion.[10][11] |
| Skin Irritation | Causes skin irritation.[2][8][9] | Direct contact can lead to redness, itching, and inflammation. Prolonged contact may cause more severe irritation.[9] |
| Eye Irritation | Causes serious eye irritation or damage.[2][8][9] | Contact with eyes can result in significant irritation, pain, and potential damage to eye tissue.[9] |
| Respiratory Irritation | May cause respiratory irritation.[8][9][12] | Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[9][13] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable to mitigate the risks outlined above. The selection of specific PPE is grounded in creating effective barriers against the primary exposure routes: dermal, ocular, and respiratory.
| Protection Type | Required PPE | Rationale & Causality |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling outside of a certified chemical fume hood or if dust generation is likely. The choice of cartridge should be appropriate for organic vapors and particulates.[12][14] Work within a certified chemical fume hood is the primary engineering control to minimize inhalation risk. [10][13] |
| Eye & Face Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Goggles provide a 360-degree seal around the eyes, protecting against airborne particulates and accidental splashes.[14][15][16] |
| Face Shield (in addition to goggles) | Recommended when handling larger quantities (>10g) or when there is a heightened risk of splashes. This provides a secondary layer of protection for the entire face.[12][14][15] | |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals, including solvents and pyridine-based compounds.[10][13][16] Always check the manufacturer's compatibility chart. Double-gloving is recommended for extended operations. |
| Body Protection | Buttoned Laboratory Coat | A fully buttoned lab coat made of appropriate material protects skin and personal clothing from contamination by dust or spills.[10][13][15][16] |
| Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and dropped equipment. Perforated shoes or sandals are strictly forbidden in the laboratory.[12][17] |
Safe Handling & Operational Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.
Preparation & Pre-Handling:
-
Review the SDS: Before any work begins, thoroughly read and understand the supplier-specific Safety Data Sheet.[12]
-
Designate Work Area: All weighing and handling of solid this compound must occur within a certified and operational chemical fume hood.[10][18]
-
Assemble Materials: Ensure all necessary equipment, including spatulas, weigh boats, glassware, and a designated waste container, are inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Handling Protocol:
-
Careful Transfer: When transferring the solid, use a spatula to gently scoop the material. Avoid any actions that could generate dust, such as dropping the powder from a height or scraping vigorously.
-
Container Management: Keep the primary container tightly sealed when not in use to prevent atmospheric moisture absorption and accidental spills.[10][19]
-
Immediate Cleanup: Address any minor spills within the fume hood immediately using a dampened paper towel to wipe the area, preventing the powder from becoming airborne. Dispose of the towel in the designated solid waste container.
Emergency Procedures: Spill & Exposure Management
Rapid and correct response to an accidental release or exposure is crucial.
Minor Spill Cleanup Protocol (Solid Compound <1 pound)
For spills of this compound, the primary goal is to contain the solid material without creating dust.[20][21]
Caption: Workflow for managing a minor solid chemical spill.
Step-by-Step Spill Cleanup:
-
Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.[22]
-
Don PPE: If not already wearing it, don all necessary PPE, including double gloves and a face shield.[20]
-
Contain: Do NOT sweep the dry powder. Gently cover the spill with absorbent pads or paper towels lightly dampened with water. This prevents the powder from becoming airborne.[20][21]
-
Collect: Carefully scoop the absorbed material and powder using a plastic scoop or tongs. Place it into a clearly labeled polyethylene bag for hazardous waste.[20][21]
-
Decontaminate: Wipe the spill area first with a wet paper towel, followed by a thorough cleaning with soap and water. Place all cleaning materials into the waste bag.[20][21]
-
Dispose: Seal the waste bag with tape, attach a hazardous waste label, and place it in the designated hazardous waste container.[20]
-
Final Steps: Decontaminate all tools used in the cleanup. Remove and dispose of gloves properly. Wash hands thoroughly. Restock the spill kit.[20][21]
First Aid & Exposure Response
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][10] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][19] |
Disposal and Decontamination
Proper disposal is a critical final step in the safe handling workflow.
Waste Management:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, paper towels, and spill cleanup debris, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[18][20]
-
Empty Containers: The original product container should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.
Decontamination:
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, followed by washing with soap and water.
By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.
References
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- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Cornell University EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- BIOSYNCE. (2025, September 23). How to handle pyridine safely?.
- Sigma-Aldrich. (n.d.). 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.
- ChemScene. (2020, July 20). Safety Data Sheet: 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Sigma-Aldrich. (n.d.). 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine AldrichCPR 913983-33-2.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
- ChemicalBook. (2025, July 26). 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE - Safety Data Sheet.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- ChemShuttle. (n.d.). 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 7-Methoxy-1h-pyrrolo[3,2-c]pyridine.
- National Institutes of Health (NIH). (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- ChemicalBook. (2025, July 16). 3-IODO-5-METHOXY-1H-PYRROLO[2,3-B]PYRIDINE | 913983-33-2.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-.
- ChemScene. (n.d.). 1190315-47-9 | this compound.
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
